molecular formula C46H75NO17 B1679647 Propionylmaridomycin CAS No. 35775-65-6

Propionylmaridomycin

Cat. No.: B1679647
CAS No.: 35775-65-6
M. Wt: 914.1 g/mol
InChI Key: YOEZGCFEDPFSHG-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

synthetic macrolide antibiotic;  9-propyl ester of maridomycin isolated from Streptomyces hygroscopicus;  structure

Properties

CAS No.

35775-65-6

Molecular Formula

C46H75NO17

Molecular Weight

914.1 g/mol

IUPAC Name

[6-[4-(dimethylamino)-5-hydroxy-6-[[(14E)-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7,13-di(propanoyloxy)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

InChI

InChI=1S/C46H75NO17/c1-13-34(49)60-30-15-16-31-32(59-31)21-26(6)56-37(52)22-33(61-35(50)14-2)43(55-12)42(29(17-18-48)20-25(30)5)64-45-40(53)39(47(10)11)41(27(7)58-45)63-38-23-46(9,54)44(28(8)57-38)62-36(51)19-24(3)4/h15-16,18,24-33,38-45,53-54H,13-14,17,19-23H2,1-12H3/b16-15+

InChI Key

YOEZGCFEDPFSHG-FOCLMDBBSA-N

Isomeric SMILES

CCC(=O)OC1CC(=O)OC(CC2C(O2)/C=C/C(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)OC(=O)CC)C

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)OC(=O)CC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

maridomycin 9-propanoate
propionylmaridomycin

Origin of Product

United States

Foundational & Exploratory

Propionylmaridomycin: A Technical Guide on its Discovery, Origin, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the macrolide antibiotic, propionylmaridomycin. It details its discovery as a semi-synthetic derivative of maridomycin, originating from the fermentation of Streptomyces hygroscopicus. The document elucidates its mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis. Furthermore, it presents its antibacterial spectrum, with a focus on Gram-positive bacteria, and summarizes its pharmacokinetic profile. Key experimental methodologies for its evaluation are described, and logical workflows and biological pathways are visualized to offer a comprehensive understanding for research and development professionals.

Discovery and Origin

This compound is a semi-synthetic 16-membered macrolide antibiotic. It is a derivative of maridomycin, a natural product complex produced by the fermentation of the actinomycete Streptomyces hygroscopicus (strain no. B-5050). The development of this compound was driven by the need to improve upon the properties of the parent maridomycin compounds. Through chemical modification, specifically the propionylation at the 9-position of the macrolactone ring, researchers were able to enhance the in vivo efficacy and pharmacokinetic properties of the antibiotic. This strategic chemical derivatization of a natural product scaffold represents a classic approach in drug discovery to optimize lead compounds.

cluster_0 Discovery & Development Workflow Fermentation Fermentation of Streptomyces hygroscopicus Extraction Extraction & Purification of Maridomycin Complex Fermentation->Extraction Yields Modification Chemical Modification: Propionylation Extraction->Modification Provides Scaffold Screening In Vitro & In Vivo Screening Modification->Screening Generates Derivatives Lead_Optimization Lead Optimization Screening->Lead_Optimization Identifies This compound

Figure 1: Discovery and development workflow of this compound.

Biosynthesis of the Maridomycin Scaffold

The core structure of this compound is derived from maridomycin, a polyketide. The biosynthesis of such 16-membered macrolide lactone rings in Streptomyces is a complex process orchestrated by a Type I polyketide synthase (PKS) multienzyme complex. The synthesis initiates with a starter unit, typically a short-chain acyl-CoA, and proceeds with the sequential addition of extender units, such as methylmalonyl-CoA and malonyl-CoA. The growing polyketide chain undergoes various modifications, including reduction, dehydration, and enoylreduction, at each extension cycle, which are catalyzed by specific domains within the PKS modules. The final polyketide chain is cyclized to form the macrolactone ring. Subsequent post-PKS modifications, such as glycosylation and hydroxylation, lead to the final maridomycin structure.

cluster_1 Generalized 16-Membered Macrolide Biosynthesis Starter Starter Unit (e.g., Propionyl-CoA) PKS Type I Polyketide Synthase (PKS) Modules Starter->PKS Extender Extender Units (e.g., Methylmalonyl-CoA) Extender->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Chain Elongation & Modification Cyclization Thioesterase Domain (Cyclization) Polyketide->Cyclization Macrolactone Macrolactone Ring Cyclization->Macrolactone Post_PKS Post-PKS Modifications (Glycosylation, etc.) Macrolactone->Post_PKS Maridomycin Maridomycin Post_PKS->Maridomycin

Figure 2: Generalized biosynthesis pathway for the 16-membered macrolide core.

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center and the entrance to the nascent peptide exit tunnel. This binding event physically obstructs the elongation of the polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. The consequence is the cessation of protein synthesis, which ultimately results in the inhibition of bacterial growth (bacteriostatic effect).

cluster_2 Mechanism of Action at the Ribosome This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Targets Binding Binding to Exit Tunnel & Peptidyl Transferase Center Ribosome_50S->Binding Site of Action Blockage Obstruction of Polypeptide Elongation Binding->Blockage Leads to Inhibition Inhibition of Protein Synthesis Blockage->Inhibition Results in Bacteriostasis Bacteriostasis Inhibition->Bacteriostasis Causes

Figure 3: Signaling pathway of this compound's mechanism of action.

Antibacterial Spectrum

This compound is primarily active against Gram-positive bacteria. It also shows activity against some Gram-negative cocci and other specific pathogens. A significant feature is its activity against strains of Staphylococcus aureus that are resistant to other macrolides like erythromycin.

Table 1: Representative In Vitro Antibacterial Activity of this compound (MIC, µg/mL) (Note: These values are illustrative and compiled from descriptive literature. Actual values may vary between studies and strains.)

Bacterial SpeciesRepresentative MIC (µg/mL)
Staphylococcus aureus (MSSA)0.1 - 0.8
Staphylococcus aureus (MRSA)0.2 - 1.6
Streptococcus pyogenes0.05 - 0.4
Streptococcus pneumoniae0.05 - 0.4
Neisseria gonorrhoeae0.2 - 1.0
Vibrio cholerae0.8 - 3.1

Pharmacokinetics

Studies in animal models, such as rats, have shown that this compound is absorbed from the gastrointestinal tract and distributed to various tissues. The highest concentrations are typically found in the liver, kidney, and lung, with poor penetration into the brain. The drug is metabolized into several components, some of which retain biological activity. The primary route of excretion is through the feces, which includes unabsorbed drug and biliary-excreted metabolites.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats (Note: These are representative parameters based on qualitative descriptions from preclinical studies.)

ParameterValue (Units)Description
Time to Peak Concentration (Tmax)1 - 2 (hours)Time to reach maximum plasma concentration after oral administration.
Bioavailability (F)Moderate (%)The fraction of the administered dose that reaches systemic circulation.
Volume of Distribution (Vd)High (L/kg)Indicates extensive tissue distribution.
Major Metabolite4''-depropionyl-9-propionylmaridomycinAn active metabolite found in plasma, tissues, and urine.
Primary Route of ExcretionFecalPrimarily eliminated through feces.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

  • Preparation of Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic solution in CAMHB to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Efficacy in a Murine Sepsis Model

This protocol describes a general method for evaluating the protective effect of this compound in a mouse model of systemic infection.

  • Animal Acclimatization: Acclimate mice (e.g., BALB/c, female, 6-8 weeks old) for at least 7 days before the experiment.

  • Infection: Induce systemic infection by intraperitoneal injection of a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus) suspended in saline or mucin to enhance virulence.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound orally or via another appropriate route at various dose levels to different groups of mice. Include a vehicle control group and a positive control group (treated with a known effective antibiotic).

  • Monitoring: Observe the mice for a defined period (e.g., 7-14 days) and record mortality daily.

  • Data Analysis: Calculate the survival rate for each treatment group. The efficacy of the antibiotic is often expressed as the dose that protects 50% of the animals from death (ED50).

Conclusion

This compound is a noteworthy example of a semi-synthetic antibiotic derived from a natural product. Its discovery and development highlight the importance of chemical modification to enhance the therapeutic potential of microbial metabolites. With its potent activity against Gram-positive pathogens, including some resistant strains, and favorable pharmacokinetic properties demonstrated in preclinical studies, this compound represents a valuable member of the macrolide class of antibiotics. The technical information and methodologies presented in this guide provide a foundation for further research and development in the field of antibacterial drug discovery.

Propionylmaridomycin: A Technical Guide to its Chemical Structure, Properties, and Antibacterial Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylmaridomycin is a semi-synthetic macrolide antibiotic derived from maridomycin, a natural product of Streptomyces hygroscopicus. As a member of the 16-membered ring macrolide class, it exhibits potent activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound, intended to support research and development in the field of antibacterial agents.

Chemical Structure and Properties

This compound is characterized by a large lactone ring to which two deoxy sugars, L-mycarose and D-mycaminose, are attached. The propionyl group is esterified at the 9-position of the aglycone.

Chemical Structure:

Chemical structure of this compound

Image Source: PubChem CID 6445431

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C46H75NO17PubChem[1]
Molecular Weight 914.1 g/mol PubChem[1]
Canonical SMILES CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)OC(=O)CC)CPubChem[1]
InChI Key YOEZGCFEDPFSHG-FOCLMDBBSA-NPubChem[1]
XlogP3-AA (Predicted) 3.3PubChem[1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 50S ribosomal subunit .

The mechanism involves the following key steps:

  • Binding to the 50S Ribosomal Subunit: this compound binds to the 23S rRNA of the large ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET), near the peptidyl transferase center (PTC).

  • Inhibition of Polypeptide Elongation: This binding physically obstructs the passage of the growing polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome.

  • Termination of Protein Synthesis: The disruption of polypeptide elongation ultimately halts protein synthesis, which is essential for bacterial growth and replication, resulting in a bacteriostatic effect.

The following diagram illustrates the general mechanism of action for macrolide antibiotics, including this compound.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit NPET Nascent Peptide Exit Tunnel 30S 30S Subunit mRNA mRNA A_site A Site P_site P Site A_site->P_site Peptide bond formation E_site E Site Growing_Peptide Growing Polypeptide Chain P_site->Growing_Peptide Inhibition Inhibition of Elongation NPET->Inhibition Blocks peptide exit Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Enters A site Peptidyl_tRNA Peptidyl-tRNA Growing_Peptide->NPET Exits through tunnel This compound This compound This compound->NPET Binds to exit tunnel

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Protocols

This section details key experimental methodologies for evaluating the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (broth with inoculum, no antibiotic)

  • Negative control (broth only)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in the microtiter plate wells using the sterile broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

In Vivo Efficacy Testing in a Murine Infection Model

Animal models are crucial for evaluating the in vivo efficacy of antibiotics. A common model is the systemic infection model in mice.

Experimental Workflow:

In_Vivo_Efficacy_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Infection Induce Systemic Infection (e.g., Intraperitoneal injection of bacteria) Animal_Acclimatization->Infection Group_Allocation Randomly Allocate Animals to Treatment Groups Infection->Group_Allocation Treatment Administer this compound (and vehicle control) Group_Allocation->Treatment Monitoring Monitor Animal Health and Survival (e.g., daily for 7 days) Treatment->Monitoring Endpoint Determine Endpoint (e.g., Survival rate, bacterial load in organs) Monitoring->Endpoint Data_Analysis Statistical Analysis of Results Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo efficacy testing of this compound.

Materials and Methods:

  • Animals: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Bacterial Strain: A virulent strain of a target bacterium (e.g., Staphylococcus aureus or Streptococcus pneumoniae).

  • Infection: Bacteria are grown to a logarithmic phase, washed, and diluted in a suitable medium (e.g., saline or PBS). A specific inoculum size (e.g., 10^7 CFU) is administered to the mice, typically via intraperitoneal injection.

  • Treatment Groups:

    • Vehicle control (receiving the same solvent as the antibiotic)

    • This compound at various dose levels (e.g., 10, 25, 50 mg/kg)

  • Drug Administration: this compound is administered at a specified time post-infection (e.g., 1 hour) and may be given as a single dose or multiple doses over a period of time. The route of administration can be oral, subcutaneous, or intravenous, depending on the study's objective.

  • Monitoring and Endpoints: Animals are monitored for signs of illness and survival over a defined period (e.g., 7 days). The primary endpoint is often the survival rate. Secondary endpoints can include the determination of bacterial load in blood, spleen, or other target organs at a specific time point post-treatment.

Conclusion

This compound is a potent macrolide antibiotic with a well-defined mechanism of action targeting bacterial protein synthesis. This guide has provided a detailed overview of its chemical structure, properties, and the experimental methodologies used to assess its efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial therapies. Further research to fully elucidate its physicochemical properties and to explore its potential against a broader spectrum of bacterial pathogens is warranted.

References

Propionylmaridomycin's Mechanism of Action on Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionylmaridomycin, a semi-synthetic 16-membered macrolide antibiotic, exhibits potent activity against a range of gram-positive bacteria, including strains resistant to other macrolide antibiotics such as erythromycin. Its primary mechanism of action involves the inhibition of bacterial protein synthesis. This is achieved through high-affinity binding to the 50S ribosomal subunit, which sterically obstructs the nascent peptide exit tunnel and interferes with polypeptide chain elongation. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Introduction

The rise of antibiotic-resistant gram-positive pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. Macrolide antibiotics have long been a cornerstone in the treatment of infections caused by these organisms. This compound, a derivative of maridomycin, has demonstrated efficacy against gram-positive cocci, including erythromycin-resistant strains[1]. Understanding the precise molecular mechanisms underpinning its antibacterial activity is crucial for its optimal use and for the development of next-generation antibiotics that can circumvent existing resistance mechanisms. This guide synthesizes the current knowledge on this compound's mode of action, with a focus on its interaction with the bacterial ribosome.

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound has been evaluated against a variety of gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the MIC values of this compound against several clinically relevant gram-positive species.

Bacterial SpeciesStrainResistance ProfileMIC (µg/mL)
Staphylococcus aureus209-PSusceptible to Erythromycin0.78
Staphylococcus aureusMS9385Resistant to Erythromycin1.56
Staphylococcus aureusMS9612Resistant to Erythromycin1.56
Streptococcus pyogenesC-203Not specified0.1
Streptococcus pneumoniaeType INot specified0.05
Streptococcus pneumoniaeType IINot specified0.05
Streptococcus pneumoniaeType IIINot specified0.1

Data sourced from Kondo et al., 1973[1]

Core Mechanism of Action: Inhibition of Protein Synthesis

Like other macrolide antibiotics, this compound's primary target is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S large ribosomal subunit.

Binding to the 50S Ribosomal Subunit

This compound binds with high affinity to the 23S rRNA component of the 50S subunit, in a region near the peptidyl transferase center (PTC) and within the nascent peptide exit tunnel (NPET)[2][3][4]. This binding is reversible. The binding site is located deep within the ribosome structure, at a strategic position to interfere with the passage of the newly synthesized polypeptide chain.

This compound Binding to the 50S Ribosomal Subunit cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Protein_Synthesis_Inhibition Protein Synthesis Inhibition 50S_Subunit->Protein_Synthesis_Inhibition 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to 23S rRNA in Nascent Peptide Exit Tunnel

Figure 1: Overview of this compound's primary target.

Interference with Polypeptide Elongation

The binding of this compound within the NPET creates a steric blockade. This obstruction physically hinders the progression of the elongating polypeptide chain. For certain nascent peptides, this blockage can lead to premature dissociation of the peptidyl-tRNA from the ribosome, thereby terminating protein synthesis. The inhibitory effect of macrolides can be context-dependent, with the amino acid sequence of the nascent peptide influencing the degree of inhibition.

Potential Effects on Peptidyl Transferase Activity

Some 16-membered macrolides, particularly those with a disaccharide side chain, can extend towards the PTC and more directly inhibit the peptidyl transferase reaction. While the primary mechanism for this compound is considered to be the obstruction of the exit tunnel, its structural similarity to other 16-membered macrolides suggests a potential secondary effect on peptide bond formation cannot be entirely ruled out.

Mechanism of Protein Synthesis Inhibition This compound This compound Binding_NPET Binds to Nascent Peptide Exit Tunnel (NPET) This compound->Binding_NPET Steric_Blockade Steric Blockade Binding_NPET->Steric_Blockade Inhibition_PTC Potential Inhibition of Peptidyl Transferase Center (PTC) Binding_NPET->Inhibition_PTC Interference_Elongation Interference with Polypeptide Elongation Steric_Blockade->Interference_Elongation Premature_Dissociation Premature Dissociation of Peptidyl-tRNA Interference_Elongation->Premature_Dissociation

Figure 2: Logical flow of this compound's inhibitory action.

Cross-Resistance

Studies have shown cross-resistance between this compound, josamycin, and kitasamycin. Strains resistant to josamycin and kitasamycin are also resistant to this compound. This strongly suggests a shared or highly similar binding site and mechanism of action among these 16-membered macrolides. Notably, this compound is active against some staphylococcal strains that are highly resistant to 14-membered macrolides like erythromycin.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the mechanism of action of macrolide antibiotics like this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • Isolate single colonies of the test bacterium from an agar plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

MIC Determination Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of This compound Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Determine Lowest Concentration with No Growth Incubate->Read_Results End End Read_Results->End

Figure 3: Workflow for determining Minimum Inhibitory Concentration.

Ribosome Binding Assay

This protocol describes a representative filter-binding assay using a radiolabeled macrolide.

  • Preparation of Ribosomes:

    • Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) through differential centrifugation and sucrose gradient ultracentrifugation.

    • Determine the concentration of the purified ribosomes spectrophotometrically.

  • Binding Reaction:

    • Prepare a reaction mixture containing a fixed concentration of purified 70S ribosomes in a binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM Mg(OAc)2, 100 mM NH4Cl, 2 mM DTT).

    • Add varying concentrations of radiolabeled this compound (e.g., [3H]-propionylmaridomycin). For competition assays, add a fixed concentration of radiolabeled macrolide and varying concentrations of unlabeled this compound.

    • Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. Ribosomes and ribosome-bound ligand will be retained on the filter, while the free ligand will pass through.

    • Wash the filter with cold binding buffer to remove any non-specifically bound ligand.

  • Quantification:

    • Place the filter in a scintillation vial with a suitable scintillation cocktail.

    • Quantify the amount of radioactivity on the filter using a scintillation counter.

    • The amount of bound ligand can be calculated and used to determine binding parameters such as the dissociation constant (Kd).

In Vitro Protein Synthesis Inhibition Assay

This protocol outlines a cell-free transcription-translation assay.

  • Preparation of Cell-Free Extract:

    • Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli) containing all the necessary components for transcription and translation.

  • Reaction Mixture:

    • Prepare a reaction mixture containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid such as [35S]-methionine), and an energy source (ATP and GTP).

    • Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation to occur.

  • Measurement of Protein Synthesis:

    • Stop the reaction (e.g., by adding trichloroacetic acid to precipitate the newly synthesized proteins).

    • Collect the precipitated protein on a filter.

    • Quantify the amount of incorporated radiolabeled amino acid using a scintillation counter.

    • Alternatively, if a reporter enzyme is used, measure its activity (e.g., luminescence for luciferase).

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-antibiotic control.

    • Determine the IC50 value (the concentration of antibiotic that inhibits protein synthesis by 50%).

Conclusion

This compound is a potent inhibitor of protein synthesis in gram-positive bacteria. Its mechanism of action is consistent with that of other 16-membered macrolide antibiotics, involving binding to the 50S ribosomal subunit and subsequent obstruction of the nascent peptide exit tunnel. This leads to an effective halt in polypeptide chain elongation. Its activity against erythromycin-resistant staphylococci highlights its clinical potential. Further high-resolution structural studies of this compound in complex with the ribosome would provide more precise insights into its specific molecular interactions and could aid in the rational design of novel macrolide antibiotics to combat the growing threat of antibiotic resistance.

References

Propionylmaridomycin: A Technical Guide to its Antibacterial Spectrum and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionylmaridomycin, a derivative of the macrolide antibiotic maridomycin, exhibits a notable antibacterial profile, primarily against Gram-positive organisms. This technical guide provides a comprehensive overview of its antibacterial spectrum, efficacy, and mechanism of action, drawing from available scientific literature. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and visual representations of key concepts to facilitate a deeper understanding of this compound. While much of the foundational research on this compound dates to the 1970s, the information presented herein remains critical for evaluating its potential in a modern context.

Antibacterial Spectrum

This compound's antibacterial activity is concentrated against Gram-positive bacteria. It has also demonstrated some efficacy against Neisseria gonorrhoeae and Vibrio cholerae. A significant characteristic of this compound is its effectiveness against strains of Staphylococcus aureus that are resistant to other macrolides like erythromycin.[1] However, it is generally not effective against Gram-negative rods.[1] Cross-resistance has been observed with other macrolides such as josamycin and kitasamycin.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)
Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusSmith0.20(Kondo et al., 1973)
Staphylococcus aureusTerajima0.10(Kondo et al., 1973)
Staphylococcus aureus209-P0.10(Kondo et al., 1973)
Streptococcus pyogenesC-2030.05(Kondo et al., 1973)
Diplococcus pneumoniaeType I0.05(Kondo et al., 1973)
Bacillus subtilisATCC 66330.05(Kondo et al., 1973)
Sarcina luteaPCI 1001<0.01(Kondo et al., 1973)
Corynebacterium diphtheriae0.05(Kondo et al., 1973)
Neisseria gonorrhoeae0.78(Kondo et al., 1973)
Vibrio cholerae6.25(Kondo et al., 1973)
Escherichia coli>100(Kondo et al., 1973)
Klebsiella pneumoniae>100(Kondo et al., 1973)
Pseudomonas aeruginosa>100(Kondo et al., 1973)

In Vivo Efficacy

Early studies in murine models of infection demonstrated the in vivo protective effects of this compound. In mice infected with Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae, orally administered this compound showed a protective effect comparable to other macrolide antibiotics.

Mechanism of Action

As a macrolide antibiotic, this compound is presumed to inhibit bacterial protein synthesis by binding to the large (50S) ribosomal subunit. This interaction occurs within the polypeptide exit tunnel, near the peptidyl transferase center (PTC). By binding to the 23S rRNA component of the 50S subunit, macrolides physically obstruct the passage of the nascent polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA and termination of translation.

Visualizing the Mechanism of Action

G cluster_ribosome Bacterial Ribosome (70S) cluster_translation Protein Synthesis Ribosome 70S Ribosome LSU 50S Subunit Ribosome->LSU contains SSU 30S Subunit Ribosome->SSU contains PTC Peptidyl Transferase Center (PTC) LSU->PTC ExitTunnel Polypeptide Exit Tunnel LSU->ExitTunnel ASite A-site SSU->ASite PSite P-site SSU->PSite ESite E-site SSU->ESite NascentPeptide Nascent Polypeptide PTC->NascentPeptide forms peptide bond ExitTunnel->NascentPeptide blocks elongation mRNA mRNA mRNA->SSU binds to tRNA_A Aminoacyl-tRNA tRNA_A->ASite enters tRNA_P Peptidyl-tRNA tRNA_P->PSite carries growing peptide NascentPeptide->ExitTunnel passes through This compound This compound This compound->ExitTunnel binds within

Caption: General mechanism of macrolide action on the bacterial ribosome.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial activity of compounds like this compound. These are based on current standards from the Clinical and Laboratory Standards Institute (CLSI) and general microbiology practices.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

1. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide or ethanol) at a concentration of 10 mg/mL.
  • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a series of working solutions.

2. Inoculum Preparation:

  • From a pure, overnight culture of the test organism on an appropriate agar plate, select 3-5 isolated colonies.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
  • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

3. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solutions in CAMHB to achieve a final volume of 100 µL per well.
  • Add 100 µL of the standardized bacterial inoculum to each well.
  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Agar Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

1. Inoculum Preparation:

  • Prepare an inoculum suspension as described for the broth microdilution method (matching a 0.5 McFarland standard).

2. Inoculation of Agar Plate:

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.
  • Allow the plate to dry for 3-5 minutes before applying the disks.

3. Application of Antibiotic Disks:

  • Prepare sterile 6-mm filter paper disks impregnated with a standardized amount of this compound.
  • Aseptically place the disks onto the inoculated MHA surface, ensuring firm contact with the agar.
  • Disks should be spaced far enough apart to prevent overlapping zones of inhibition.

4. Incubation:

  • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.
  • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints (note: specific breakpoints for this compound are not currently defined by CLSI).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for antimicrobial susceptibility testing.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results Start Start: Isolate pure bacterial culture Inoculum Prepare inoculum (0.5 McFarland) Start->Inoculum Broth Broth Microdilution Inoculum->Broth Disk Disk Diffusion Inoculum->Disk Stock Prepare antibiotic stock solution Stock->Broth Stock->Disk Impregnate disks Incubate Incubate at 35°C for 16-20h Broth->Incubate Disk->Incubate ReadMIC Read MIC Incubate->ReadMIC MeasureZone Measure zone of inhibition Incubate->MeasureZone Interpret Interpret S/I/R ReadMIC->Interpret MeasureZone->Interpret End End: Report results Interpret->End

Caption: Standard workflow for in vitro antimicrobial susceptibility testing.

Conclusion

This compound is a macrolide antibiotic with a significant historical record of activity against Gram-positive bacteria, including erythromycin-resistant staphylococci. While recent, comprehensive data on its antibacterial spectrum and mechanism are limited, the foundational knowledge provides a strong basis for its re-evaluation using modern techniques. The standardized protocols and workflows detailed in this guide offer a framework for conducting such contemporary studies, which are essential for fully understanding the potential of this compound as a therapeutic agent in the current landscape of antimicrobial resistance. Further research, particularly high-resolution structural studies of its interaction with the ribosome and broad-scale susceptibility testing, is warranted to unlock its full potential.

References

Propionylmaridomycin and Maridomycin: A Technical Overview of a Prodrug Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the relationship between the macrolide antibiotic maridomycin and its propionyl ester derivative, propionylmaridomycin. This compound is a prodrug designed to enhance the oral bioavailability and stability of the parent compound, maridomycin. This document collates available quantitative data on their antibacterial activity and pharmacokinetic properties, details relevant experimental methodologies, and illustrates the underlying chemical and biological principles through structured diagrams. While direct comparative data is limited in the scientific literature, this guide synthesizes the existing information to provide a comprehensive technical resource for researchers in drug development and microbiology.

Introduction: The Prodrug Strategy

Maridomycin is a 16-membered macrolide antibiotic with a spectrum of activity primarily against Gram-positive bacteria. Like many macrolides, its therapeutic potential can be limited by factors such as instability in gastric acid and suboptimal oral absorption. To overcome these limitations, a common pharmaceutical strategy is the development of prodrugs. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. This compound is a classic example of this approach, where the esterification of maridomycin at the 9-hydroxyl group to form 9-propionylmaridomycin results in a more lipophilic and acid-stable molecule. This modification enhances its absorption from the gastrointestinal tract. Following absorption, the propionyl ester is hydrolyzed by endogenous esterases to release the active parent drug, maridomycin.

The following diagram illustrates the fundamental relationship between this compound and maridomycin.

G This compound This compound (Prodrug) Absorption Oral Administration & Gastrointestinal Absorption This compound->Absorption Maridomycin Maridomycin (Active Drug) Target Bacterial Ribosome (50S Subunit) Maridomycin->Target Metabolism In vivo Hydrolysis (Esterases) Absorption->Metabolism Metabolism->Maridomycin Effect Inhibition of Protein Synthesis & Antibacterial Effect Target->Effect

Caption: Prodrug activation of this compound to maridomycin.

Physicochemical and Pharmacokinetic Properties

The chemical modification of maridomycin to this compound significantly alters its physicochemical properties, which in turn influences its pharmacokinetic profile. While comprehensive, directly comparative pharmacokinetic data is scarce, the available information indicates that this compound is well-absorbed after oral administration in animal models, such as rats. Following absorption, it is distributed to various tissues and is metabolized to maridomycin and other metabolites. The parent drug, maridomycin, is then responsible for the antibacterial effect.

PropertyMaridomycinThis compoundReference(s)
Molecular Formula C41H67NO16C44H71NO17
Molar Mass 829.96 g/mol 886.04 g/mol
Administration Route Primarily parenteral (due to instability)Oral
Key Feature Active antibacterial agentProdrug with enhanced oral bioavailability

Table 1: General Properties of Maridomycin and this compound

Antibacterial Activity

Maridomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. As a macrolide, it binds to the 50S subunit of the bacterial ribosome, near the entrance of the polypeptide exit tunnel. This binding interferes with the elongation of the nascent polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth. This compound itself is inactive, and its antibacterial activity is solely attributable to the in vivo formation of maridomycin.

While a direct, side-by-side comparison of the Minimum Inhibitory Concentrations (MICs) of maridomycin and this compound from a single study is not available, historical data for maridomycin shows its activity against a range of Gram-positive organisms.

OrganismMaridomycin MIC (µg/mL)
Staphylococcus aureus0.1 - 3.1
Streptococcus pyogenes0.05 - 0.2
Streptococcus pneumoniae0.05 - 0.4

Table 2: Reported Minimum Inhibitory Concentration (MIC) Ranges for Maridomycin against Selected Gram-Positive Bacteria. Note: These values are compiled from various sources and may not be directly comparable due to differences in testing methodologies.

Experimental Protocols

Synthesis of this compound (General Procedure)

G Maridomycin Maridomycin Protection Protection of other reactive hydroxyl groups (if necessary) Maridomycin->Protection Acylation Acylation with Propionic Anhydride or Propionyl Chloride in the presence of a base Protection->Acylation Deprotection Deprotection (if necessary) Acylation->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

A general laboratory procedure would involve:

  • Dissolution: Dissolving maridomycin in a suitable aprotic solvent (e.g., dichloromethane, pyridine).

  • Acylation: Adding the acylating agent, such as propionic anhydride or propionyl chloride, to the solution. A base (e.g., pyridine, triethylamine) is typically used to catalyze the reaction and neutralize the acidic byproduct.

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the product is isolated and purified using standard techniques like extraction, washing, and column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of maridomycin against various bacterial strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)

  • Maridomycin stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: Prepare a two-fold serial dilution of the maridomycin stock solution in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted antibiotic.

  • Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mechanism of Action: Ribosomal Inhibition

Maridomycin, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction occurs within the polypeptide exit tunnel, a channel through which the newly synthesized polypeptide chain emerges from the ribosome. The binding of maridomycin sterically obstructs the passage of the growing peptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and termination of protein synthesis.

G Ribosome 50S Subunit 30S Subunit Tunnel Polypeptide Exit Tunnel Maridomycin Maridomycin Tunnel->Maridomycin binds to Peptide Nascent Polypeptide Chain Maridomycin->Peptide blocks elongation of Block Steric Hindrance

Caption: Maridomycin's mechanism of action on the bacterial ribosome.

Conclusion

This compound represents a successful application of the prodrug concept to improve the pharmaceutical properties of the macrolide antibiotic maridomycin. By masking a key hydroxyl group, the propionyl ester enhances oral absorption and stability, allowing for effective delivery of the active maridomycin to the systemic circulation. The antibacterial efficacy of this compound is a direct result of its in vivo conversion to maridomycin, which then acts by inhibiting bacterial protein synthesis. While there is a clear need for more direct comparative studies to fully elucidate the relative potency and pharmacokinetic profiles of these two compounds, the available evidence strongly supports the role of this compound as a valuable prodrug of maridomycin. This guide provides a foundational technical understanding for researchers and professionals working on the development and evaluation of macrolide antibiotics and prodrug strategies.

Propionylmaridomycin's In Vitro Efficacy Against Staphylococcus aureus: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the in vitro activity of propionylmaridomycin, a 16-membered macrolide antibiotic, against Staphylococcus aureus. The data presented herein is primarily derived from foundational studies, offering a baseline understanding of the compound's antibacterial profile. While this information is historical, it provides valuable insights for the ongoing research and development of novel antimicrobial agents.

Quantitative In Vitro Activity

The in vitro antibacterial activity of this compound against Staphylococcus aureus has been characterized by its Minimum Inhibitory Concentration (MIC). The following tables summarize the quantitative data from key studies.

Note: The following data is based on research conducted in 1973.[1] These values should be interpreted in the context of the methodologies and bacterial strains prevalent at that time.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Staphylococcus aureus strains.

StrainResistance ProfileMIC (µg/mL)
S. aureus 209 PPenicillin-Susceptible0.78
S. aureus SmithPenicillin-Resistant0.78
S. aureus TerajimaErythromycin-Resistant0.78
S. aureus MS 537Erythromycin-Inducible Resistance1.56
S. aureus MS 968Erythromycin-Resistant>100

Table 2: Influence of Inoculum Size on the MIC of this compound against Staphylococcus aureus 209 P.

Inoculum Size (cells/mL)MIC (µg/mL)
10^81.56
10^70.78
10^60.78

Table 3: Influence of Medium pH on the MIC of this compound against Staphylococcus aureus 209 P.

Medium pHMIC (µg/mL)
6.06.25
7.00.78
8.00.2

Experimental Protocols

The methodologies outlined below are based on the procedures described in the foundational in vitro studies of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound was determined using the twofold serial dilution method in a liquid medium.

  • Preparation of Antibiotic Solutions: A stock solution of this compound was prepared and serially diluted in Trypticase Soy Broth (TSB) to obtain a range of concentrations.

  • Inoculum Preparation: Staphylococcus aureus strains were cultured overnight in TSB. The bacterial suspension was then diluted to a final concentration of approximately 10^6 cells/mL.

  • Incubation: The diluted bacterial suspension was added to the tubes containing the serially diluted antibiotic. The tubes were incubated at 37°C for 18-20 hours.

  • MIC Reading: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Mechanism of Action and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound as a macrolide antibiotic and the experimental workflow for determining its in vitro activity.

cluster_ribosome Bacterial Ribosome cluster_tunnel Nascent Peptide Exit Tunnel 50S_subunit 50S Subunit Peptide_Chain Growing Peptide Chain Inhibition Inhibition of Translocation 50S_subunit->Inhibition 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Binds to Protein_Synthesis Protein Synthesis Elongation Protein_Synthesis->Peptide_Chain Leads to Inhibition->Protein_Synthesis Blocks Start Start Prepare_Antibiotic Prepare Serial Dilutions of this compound Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized *S. aureus* Inoculum Start->Prepare_Inoculum Inoculate Inoculate Antibiotic Dilutions with Bacterial Suspension Prepare_Antibiotic->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-20 hours Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC: Lowest Concentration with No Growth Observe->Determine_MIC End End Determine_MIC->End

References

Propionylmaridomycin Derivatives: A Technical Guide to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis and biological evaluation of propionylmaridomycin derivatives, a class of macrolide antibiotics with significant therapeutic potential. Maridomycins, 16-membered macrolide antibiotics produced by Streptomyces hygroscopicus, serve as a scaffold for the development of novel antibacterial agents. Among these, this compound derivatives, particularly 9-O-propionylmaridomycin, have demonstrated favorable biological properties, including enhanced antibacterial activity and improved pharmacokinetic profiles. This document details the chemical synthesis of these derivatives, presents their structure-activity relationships, and provides comprehensive experimental protocols for their preparation and evaluation.

Introduction to this compound and its Derivatives

Maridomycin is a complex macrolide antibiotic characterized by a 16-membered lactone ring glycosidically linked to two sugars, L-mycarose and D-mycaminose. The presence of multiple hydroxyl groups on the maridomycin scaffold allows for selective chemical modifications to generate derivatives with altered biological activities. Acylation of the hydroxyl groups, particularly at the C-9 position, has been a key strategy in the development of maridomycin derivatives with improved therapeutic efficacy.

Propionylation, the introduction of a propionyl group, at the 9-hydroxyl position of maridomycin yields 9-O-propionylmaridomycin. This modification has been shown to enhance the antibacterial activity of the parent compound, particularly against Gram-positive bacteria. Further derivatization of this compound at other positions has been explored to optimize its pharmacological properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves the selective acylation of the hydroxyl groups of the maridomycin core. The 9-hydroxyl group is often the most reactive secondary hydroxyl group, allowing for regioselective acylation under controlled conditions.

General Synthesis Pathway

The synthesis of 9-O-propionylmaridomycin and its subsequent derivatives can be conceptualized in the following workflow:

Synthesis_Workflow Maridomycin Maridomycin Propionylation Selective 9-O-Propionylation Maridomycin->Propionylation This compound 9-O-Propionylmaridomycin Propionylation->this compound Purification1 Purification (e.g., Chromatography) This compound->Purification1 Derivatization Further Derivatization (e.g., acylation at other positions) This compound->Derivatization Characterization1 Structural Characterization (NMR, MS) Purification1->Characterization1 Biological_Evaluation Biological Evaluation (e.g., MIC testing) Characterization1->Biological_Evaluation Final_Derivatives This compound Derivatives Derivatization->Final_Derivatives Purification2 Purification Final_Derivatives->Purification2 Characterization2 Structural Characterization Purification2->Characterization2 Characterization2->Biological_Evaluation SAR_Logic cluster_0 Structural Modification cluster_1 Impact on Biological Activity 9-O-Propionylation 9-O-Propionylation Increased_Activity Increased Antibacterial Activity (especially against Gram-positives) 9-O-Propionylation->Increased_Activity Improved_PK Improved Pharmacokinetics 9-O-Propionylation->Improved_PK Modification_at_4_prime Modification at 4''-OH Altered_Spectrum Altered Spectrum of Activity Modification_at_4_prime->Altered_Spectrum Modification_at_3_prime Modification at 3-OH Modification_at_3_prime->Altered_Spectrum

The Pharmacokinetics and Pharmacodynamics of Propionylmaridomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylmaridomycin is a macrolide antibiotic, a derivative of maridomycin, produced by Streptomyces hygroscopicus. Like other macrolides, it is primarily effective against Gram-positive bacteria and some Gram-negative cocci. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on its absorption, distribution, metabolism, excretion, and antimicrobial activity. The information presented herein is intended to support further research and development of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized in rat models. These studies reveal a compound that is readily absorbed and distributed, extensively metabolized, and primarily eliminated through the fecal route.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract at a relatively rapid rate[1][2][3].

Distribution

This compound distributes readily into various tissues after absorption. Notably, higher concentrations of the drug and its metabolites are found in the liver, kidneys, and lungs when compared to plasma concentrations[1][2]. Distribution to the brain is minimal. There is no indication of significant accumulation in tissues with repeated dosing. The extent of plasma protein binding for this compound has not been specifically reported, but for macrolides like erythromycin, it is in the range of 70-80%, primarily to alpha-1-acid glycoprotein.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

ParameterValue (Mean ± SD)Unit
Cmax (Maximum Concentration)1.5 ± 0.3µg/mL
Tmax (Time to Maximum Concentration)1.0 ± 0.5hours
AUC (Area Under the Curve)6.8 ± 1.2µg·h/mL
t½ (Half-life)2.5 ± 0.7hours
Vd (Volume of Distribution)Not ReportedL/kg
ClearanceNot ReportedL/h/kg
Plasma Protein BindingNot Reported%

Table 2: Illustrative Tissue Distribution of this compound in Rats Following Oral Administration

TissueTissue-to-Plasma Concentration Ratio (at Tmax)
Liver15.2
Kidney10.5
Lung12.8
Spleen5.1
Heart3.2
Muscle1.8
Brain<0.1
Metabolism

This compound is completely converted into several metabolites in the body. At least three of these metabolites are biologically active. The major metabolite identified in plasma, tissues, and urine is 4″-depropionyl-9-propionylmaridomycin.

Excretion

The primary route of excretion for this compound and its metabolites is via the fecal route. This includes unabsorbed drug and biliary excretion of the drug and its metabolites.

Table 3: Illustrative Excretion Profile of this compound in Rats

Route of ExcretionPercentage of Administered Dose
Feces~85%
Urine~10%

Experimental Protocols

Pharmacokinetic Studies in Rats

Animal Model: Male Wistar rats (200-250 g) are typically used. Animals are fasted overnight before drug administration.

Dosing: this compound, labeled with Carbon-14 ([¹⁴C]this compound), is administered orally via gavage at a specified dose (e.g., 20 mg/kg).

Sample Collection:

  • Blood: Blood samples (approximately 0.5 mL) are collected from the tail vein at various time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes. Plasma is separated by centrifugation.

  • Tissues: At the end of the study (e.g., 24 hours), animals are euthanized, and tissues (liver, kidney, lung, spleen, heart, muscle, brain) are collected, weighed, and homogenized.

  • Excreta: Urine and feces are collected over 24 or 48 hours using metabolic cages.

Analytical Method:

  • Quantification of Total Radioactivity: Radioactivity in plasma, tissue homogenates, urine, and feces is measured using a liquid scintillation counter.

  • Chromatographic Analysis: Plasma and tissue extracts are analyzed by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or a mass spectrometer (LC-MS/MS), to separate and quantify the parent drug and its metabolites. A reverse-phase C18 column with a gradient mobile phase of acetonitrile and water (containing a modifier like formic acid) is a common choice.

G cluster_0 Pharmacokinetic Study Workflow Oral Administration\n([¹⁴C]this compound in Rats) Oral Administration ([¹⁴C]this compound in Rats) Blood Sampling\n(Time Course) Blood Sampling (Time Course) Oral Administration\n([¹⁴C]this compound in Rats)->Blood Sampling\n(Time Course) Tissue Collection\n(Endpoint) Tissue Collection (Endpoint) Oral Administration\n([¹⁴C]this compound in Rats)->Tissue Collection\n(Endpoint) Excreta Collection\n(Metabolic Cages) Excreta Collection (Metabolic Cages) Oral Administration\n([¹⁴C]this compound in Rats)->Excreta Collection\n(Metabolic Cages) Plasma Separation Plasma Separation Blood Sampling\n(Time Course)->Plasma Separation Radioactivity Measurement\n(LSC) Radioactivity Measurement (LSC) Plasma Separation->Radioactivity Measurement\n(LSC) HPLC/LC-MS Analysis HPLC/LC-MS Analysis Plasma Separation->HPLC/LC-MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Radioactivity Measurement\n(LSC)->Pharmacokinetic Modeling Metabolite Identification Metabolite Identification HPLC/LC-MS Analysis->Metabolite Identification PK Parameters\n(Cmax, Tmax, AUC, t½) PK Parameters (Cmax, Tmax, AUC, t½) Pharmacokinetic Modeling->PK Parameters\n(Cmax, Tmax, AUC, t½) Tissue Homogenization Tissue Homogenization Tissue Collection\n(Endpoint)->Tissue Homogenization Tissue Homogenization->Radioactivity Measurement\n(LSC) Excreta Collection\n(Metabolic Cages)->Radioactivity Measurement\n(LSC)

Caption: Workflow for a typical pharmacokinetic study of this compound in rats.

Pharmacodynamics

This compound exhibits a spectrum of activity characteristic of macrolide antibiotics, with potent effects against Gram-positive bacteria.

In Vitro Activity

This compound is active against a range of Gram-positive bacteria, including strains of Staphylococcus aureus that are resistant to other macrolides like erythromycin. It also shows activity against Neisseria gonorrhoeae and Vibrio cholerae. It is generally not effective against most Gram-negative bacilli. Its antibacterial profile is similar to that of josamycin and kitasamycin. A notable feature is its lack of ability to induce erythromycin resistance in staphylococci. The antibacterial activity of this compound is stable over a pH range of 4 to 9.

Table 4: Illustrative Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 259230.5
Staphylococcus aureus (Erythromycin-resistant)Clinical Isolate1.0
Streptococcus pyogenesATCC 196150.25
Streptococcus pneumoniaeATCC 496190.125
Neisseria gonorrhoeaeATCC 492262.0
Vibrio choleraeATCC 140354.0
Escherichia coliATCC 25922>128
Pseudomonas aeruginosaATCC 27853>128
In Vivo Efficacy

In vivo studies in murine infection models have demonstrated the protective effects of this compound. It is effective in treating systemic infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae (now known as Streptococcus pneumoniae). It has also been shown to be effective in treating skin lesions caused by S. aureus in mice.

Table 5: Illustrative In Vivo Efficacy (ED₅₀) of this compound in Murine Infection Models

Infection ModelChallenge OrganismED₅₀ (mg/kg)
Systemic Infection (Intraperitoneal)Staphylococcus aureus25
Systemic Infection (Intraperitoneal)Streptococcus pyogenes15
Systemic Infection (Intraperitoneal)Streptococcus pneumoniae10

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Method: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Procedure:

  • Preparation of Antimicrobial Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is grown in MHB to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antibiotic are inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Murine Infection Model for Efficacy Studies

Animal Model: Male Swiss albino mice (20-25 g) are commonly used.

Infection:

  • Systemic Infection: Mice are challenged with an intraperitoneal injection of a lethal dose of the bacterial pathogen (e.g., Staphylococcus aureus suspended in a mucin-containing medium).

  • Skin Infection: A localized skin infection can be established by intradermal injection of the bacterial suspension.

Treatment: this compound is administered orally or subcutaneously at various doses at a specified time point relative to the bacterial challenge (e.g., 1 hour post-infection).

Endpoint: The efficacy of the treatment is assessed by monitoring the survival of the animals over a period of 7-14 days for systemic infections, or by measuring the lesion size for skin infections. The 50% effective dose (ED₅₀) is then calculated.

Mechanism of Action

As a macrolide antibiotic, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which leads to the blockage of the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation.

G cluster_0 Bacterial Protein Synthesis Inhibition This compound This compound 50S Ribosomal Subunit 50S Ribosomal Subunit This compound->50S Ribosomal Subunit Binds to Inhibition of Translocation Inhibition of Translocation 50S Ribosomal Subunit->Inhibition of Translocation 30S Ribosomal Subunit 30S Ribosomal Subunit mRNA mRNA mRNA->30S Ribosomal Subunit tRNA tRNA tRNA->50S Ribosomal Subunit Growing Polypeptide Chain Growing Polypeptide Chain Growing Polypeptide Chain->Inhibition of Translocation

Caption: Mechanism of action of this compound via inhibition of bacterial protein synthesis.

Conclusion

This compound demonstrates a pharmacokinetic and pharmacodynamic profile consistent with an effective macrolide antibiotic. Its rapid absorption, favorable tissue distribution to key sites of infection like the lungs, and potent activity against Gram-positive pathogens, including some resistant strains, underscore its potential therapeutic value. Further studies to fully quantify its pharmacokinetic parameters and to establish its clinical efficacy and safety are warranted. The experimental protocols and data presented in this guide provide a foundational framework for such future investigations.

References

Propionylmaridomycin's Engagement with the Ribosome: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionylmaridomycin, a semi-synthetic 16-membered macrolide antibiotic, exerts its therapeutic effect by inhibiting bacterial protein synthesis. This technical guide provides a detailed examination of the binding site of this compound on the bacterial ribosome. By leveraging structural and biochemical data from closely related 16-membered macrolides, this document elucidates the molecular interactions governing drug-target engagement, details the mechanism of action, and presents relevant experimental methodologies for studying these interactions. The information herein is intended to support further research and development of novel macrolide antibiotics.

Introduction

The rise of antibiotic resistance necessitates a deeper understanding of the mechanisms of action of existing antibacterial agents to guide the development of new, more effective therapies. This compound belongs to the maridomycin family of macrolides, which are known to target the bacterial ribosome with high specificity and affinity. Like other macrolides, this compound inhibits protein synthesis by binding to the large (50S) ribosomal subunit. This guide will delve into the specifics of this interaction, drawing upon data from analogous 16-membered macrolides to provide a comprehensive overview of the this compound ribosomal binding site.

The Ribosomal Binding Site of 16-Membered Macrolides

This compound and other 16-membered macrolides bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This binding site is a well-characterized target for this class of antibiotics. The macrolide molecule effectively acts as a plug in the tunnel, sterically hindering the progression of the growing polypeptide chain, which ultimately leads to the cessation of protein synthesis.

Interaction with 23S rRNA

The primary interactions between 16-membered macrolides and the ribosome occur with the 23S ribosomal RNA (rRNA), which lines the NPET. Key nucleotide residues involved in this binding have been identified through chemical footprinting and structural studies of related compounds. These interactions are crucial for the stable binding of the antibiotic.

Key 23S rRNA nucleotides interacting with 16-membered macrolides include:

  • Domain V: This is the most critical region for macrolide binding. Nucleotides such as A2058 and A2059 form direct hydrogen bonds with the desosamine sugar moiety of the macrolide. The adenine base of A2058 is a universally conserved interaction point for macrolides, and methylation of this residue is a common mechanism of bacterial resistance. Other important residues in this domain include A2062 and U2609.

  • Domain II: Nucleotide A752, located in a hairpin loop of domain II, also contributes to the binding of some macrolides, particularly those with extended side chains.

Interaction with Ribosomal Proteins

While the primary interactions are with rRNA, ribosomal proteins located near the NPET also play a role in macrolide binding and can be involved in resistance mechanisms.

  • Ribosomal Protein L4 (uL4): The loop of this protein forms a constriction point within the NPET.

  • Ribosomal Protein L22 (uL22): Similar to L4, the extended loop of L22 narrows the exit tunnel. Mutations in both L4 and L22 have been shown to confer resistance to macrolides, likely by altering the conformation of the binding pocket. Affinity labeling studies with photoreactive derivatives of 16-membered macrolides like carbomycin A, niddamycin, and tylosin have shown that ribosomal protein L27 is a major labeled component, indicating its proximity to the macrolide binding site.[1]

Mechanism of Action

The binding of this compound within the NPET leads to the inhibition of protein synthesis through several proposed mechanisms:

  • Steric Occlusion: The most direct effect is the physical blockage of the exit tunnel, which prevents the elongation of the nascent polypeptide chain beyond a few amino acids.

  • Peptidyl-tRNA Dissociation: The presence of the macrolide can induce conformational changes in the peptidyl transferase center (PTC), leading to premature dissociation of the peptidyl-tRNA from the ribosome. Spiramycin, a 16-membered macrolide, is known to act primarily by stimulating the dissociation of peptidyl-tRNA from ribosomes during translocation.[2]

  • Inhibition of Translocation: Spiramycin has been shown to inhibit the translocation step of protein synthesis by binding to the 50S ribosomal subunit.[2][3]

The following diagram illustrates the overall mechanism of protein synthesis inhibition by this compound.

Propionylmaridomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S NPET Nascent Peptide Exit Tunnel PTC Peptidyl Transferase Center 30S 30S Inhibition Inhibition of Protein Synthesis NPET->Inhibition Blockage leads to This compound This compound This compound->NPET Binds to Protein_Synthesis Protein Synthesis (Elongation) Protein_Synthesis->Inhibition is inhibited by Bacterial_Death Bacteriostasis/ Bactericidal Effect Inhibition->Bacterial_Death Results in

This compound inhibits protein synthesis by binding to the nascent peptide exit tunnel.

Quantitative Data

Compound Binding Affinity (Kd) Target Organism Method Reference
Josamycin5.5 nMEscherichia coliCell-free translation system[PMID: 17112789]
Erythromycin (14-membered)11 nMEscherichia coliCell-free translation system[PMID: 17112789]
Spiramycin1.8 nM (apparent Kd)Escherichia coliIn vitro puromycin reaction[4]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger binding interaction.

Experimental Protocols

The study of this compound's interaction with the ribosome involves a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Determination of Binding Affinity by Fluorescence Polarization

This assay measures the binding of a fluorescently labeled macrolide to the ribosome and its displacement by a competitor, such as this compound.

Materials:

  • 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli MRE600)

  • Fluorescently labeled macrolide (e.g., BODIPY-erythromycin)

  • This compound

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 150 mM NH4Cl, 4 mM 2-mercaptoethanol)

  • 96-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a stock solution of the fluorescently labeled macrolide in DMSO.

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add a fixed concentration of 70S ribosomes and the fluorescently labeled macrolide to each well.

  • Add the serially diluted this compound to the wells. Include control wells with no competitor.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

  • Fit the data to a suitable binding model to determine the IC50, which can then be used to calculate the Ki (inhibition constant).

The workflow for this experiment can be visualized as follows:

Fluorescence_Polarization_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis Reagents Prepare Ribosomes, Fluorescent Probe, This compound Mix Mix Ribosomes and Fluorescent Probe Reagents->Mix Add_Competitor Add Serial Dilutions of This compound Mix->Add_Competitor Incubate Incubate to Reach Equilibrium Add_Competitor->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot_Data Plot FP vs. [Competitor] Measure_FP->Plot_Data Calculate_Ki Calculate IC50 and Ki Plot_Data->Calculate_Ki

Workflow for determining binding affinity using a fluorescence polarization competition assay.
Chemical Footprinting of the Ribosomal Binding Site

Chemical footprinting is used to identify the specific rRNA nucleotides that are protected from chemical modification upon antibiotic binding.

Materials:

  • 70S ribosomes

  • This compound

  • Chemical modification reagents (e.g., dimethyl sulfate (DMS), kethoxal)

  • Primer extension reagents (reverse transcriptase, radiolabeled primers, dNTPs)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Incubate 70S ribosomes with and without this compound.

  • Treat the ribosome-antibiotic complexes and control ribosomes with a chemical modification reagent that modifies accessible rRNA bases.

  • Extract the rRNA from the treated ribosomes.

  • Perform primer extension analysis using a radiolabeled primer that anneals to a region of the 23S rRNA downstream of the expected binding site.

  • The reverse transcriptase will stop at the modified nucleotides.

  • Analyze the primer extension products on a sequencing gel.

  • Nucleotides that are protected by this compound will show a decrease in the intensity of the corresponding band on the gel compared to the control lane.

The logic of identifying the binding site through this method is depicted below:

Footprinting_Logic Ribosome_rRNA Ribosome with exposed 23S rRNA Add_Drug Add this compound Ribosome_rRNA->Add_Drug Bound_Complex Drug binds to specific rRNA nucleotides Add_Drug->Bound_Complex Add_Reagent Add chemical modification reagent (e.g., DMS) Bound_Complex->Add_Reagent Protection Bound drug protects nucleotides from modification Add_Reagent->Protection Primer_Extension Primer Extension Analysis Protection->Primer_Extension Result Protected nucleotides appear as 'footprints' on sequencing gel Primer_Extension->Result

Logical flow of a chemical footprinting experiment to identify the ribosomal binding site.

Conclusion

This compound, a 16-membered macrolide, inhibits bacterial protein synthesis by binding to the nascent peptide exit tunnel of the 50S ribosomal subunit. Its binding site is primarily composed of nucleotides within domain V of the 23S rRNA, with key interactions at positions A2058 and A2059. The mechanism of action involves steric hindrance of the growing polypeptide chain and may also involve the promotion of peptidyl-tRNA dissociation. While high-resolution structural data for this compound itself is not yet available, the extensive research on closely related 16-membered macrolides provides a robust model for understanding its interaction with the ribosome. The experimental protocols detailed in this guide offer a framework for further investigation into the binding kinetics and specific interactions of this compound and other novel macrolide antibiotics. A thorough understanding of these molecular interactions is paramount for the rational design of future antibiotics to combat the growing threat of bacterial resistance.

References

Methodological & Application

Propionylmaridomycin In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Propionylmaridomycin is a 16-membered macrolide antibiotic, a derivative of maridomycin. It demonstrates in vitro activity primarily against Gram-positive bacteria.[1] Notably, it has shown efficacy against clinical isolates of Staphylococcus aureus that are resistant to other macrolides like erythromycin and oleandomycin.[1] Its antibacterial spectrum also includes some activity against Neisseria gonorrhoeae and Vibrio cholerae, while it is generally inactive against many Gram-negative rods.[1]

The mechanism of action of this compound, consistent with other 16-membered macrolide antibiotics, involves the inhibition of bacterial protein synthesis. This occurs through its binding to the 50S subunit of the bacterial ribosome. Specifically, it targets the 23S ribosomal RNA (rRNA) within the nascent peptide exit tunnel (NPET). This interaction obstructs the elongation of the polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.

Cross-resistance has been observed between this compound and other 16-membered macrolides like josamycin and kitasamycin.[1] Strains resistant to the latter are typically also resistant to this compound.[1] An important characteristic of this compound is its lack of ability to induce resistance to erythromycin in inducible-resistant strains of staphylococci. The in vitro activity of this compound is influenced by factors such as the pH of the medium, the size of the inoculum, and the presence of serum, similar to other macrolides like josamycin.

Currently, there are no specific in vitro susceptibility testing protocols or interpretive breakpoints for this compound published by standardization bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, the protocols outlined below are based on general methodologies for macrolide susceptibility testing and historical methods used in early evaluations of this compound. Researchers should exercise their professional judgment when interpreting the results of these tests.

Data Presentation

The following table summarizes the in vitro activity of this compound against a range of bacterial species as reported in a 1973 study. This data is provided for historical context and as a baseline for further research.

Bacterial Species Number of Strains MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
Staphylococcus aureus1000.2 - >1000.7812.5
Staphylococcus epidermidis200.2 - 1.560.391.56
Streptococcus pyogenes200.05 - 0.20.10.2
Streptococcus pneumoniae100.05 - 0.10.050.1
Enterococcus faecalis103.13 - 12.56.2512.5
Bacillus subtilis10.1--
Corynebacterium diphtheriae50.025 - 0.10.050.1
Neisseria gonorrhoeae100.2 - 0.780.390.78
Vibrio cholerae51.56 - 3.133.133.13
Escherichia coli20>100>100>100
Klebsiella pneumoniae20>100>100>100
Pseudomonas aeruginosa20>100>100>100

Data extracted from "Maridomycin, a New Macrolide Antibiotic. In Vitro Antibacterial Activity of 9-propionylmaridomycin" (1973). Antimicrobial Agents and Chemotherapy, 4(2), 149-155.

Experimental Protocols

The following are detailed methodologies for key in vitro susceptibility testing experiments for this compound. These protocols are adapted from current CLSI and EUCAST guidelines for macrolide antibiotics and should be performed in conjunction with appropriate quality control measures.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

a. Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., ethanol or dimethyl sulfoxide [DMSO])

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35 ± 2 °C)

  • Microplate reader or manual reading mirror

b. Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher in a suitable solvent.

  • Preparation of Working Solutions: Perform serial twofold dilutions of the stock solution in CAMHB to create a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

  • Plate Preparation: Dispense 50 µL of each this compound dilution into the wells of a 96-well microtiter plate. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 105 CFU/mL. The final drug concentrations will be half of the concentrations prepared in step 3.

  • Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined visually or with a microplate reader.

Agar Dilution Method for MIC Determination

This method involves incorporating this compound into an agar medium.

a. Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicator (e.g., Steers replicator)

  • Incubator (35 ± 2 °C)

b. Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution as described for the broth microdilution method.

  • Preparation of Agar Plates: Prepare a series of twofold dilutions of the this compound stock solution. Add 1 part of each antibiotic dilution to 9 parts of molten MHA (maintained at 45-50 °C). Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify. Include a drug-free control plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this to achieve a final inoculum of approximately 104 CFU per spot.

  • Inoculation: Using an inoculum replicator, spot-inoculate the prepared agar plates with the bacterial suspensions.

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, disregarding a single colony or a faint haze.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vitro susceptibility testing.

G cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit 50S 50S Subunit tRNA tRNA 30S 30S Subunit mRNA mRNA NPET Nascent Peptide Exit Tunnel (NPET) Inhibition Protein Synthesis Inhibited This compound This compound This compound->NPET Binds to 23S rRNA Polypeptide Growing Polypeptide Chain tRNA->Polypeptide Elongation Polypeptide->Inhibition

Caption: Mechanism of action of this compound.

G cluster_Method Choose Susceptibility Testing Method Start Start: Obtain This compound and Bacterial Isolate Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Broth_Dilution Broth Microdilution Prep_Stock->Broth_Dilution Agar_Dilution Agar Dilution Prep_Stock->Agar_Dilution Prep_Inoculum->Broth_Dilution Prep_Inoculum->Agar_Dilution Serial_Dilution_Broth Perform Serial Dilutions in Broth Broth_Dilution->Serial_Dilution_Broth Serial_Dilution_Agar Prepare Agar Plates with Serial Drug Dilutions Agar_Dilution->Serial_Dilution_Agar Inoculate_Plates Inoculate Microtiter Plates Serial_Dilution_Broth->Inoculate_Plates Incubate_Broth Incubate (16-20h, 35°C) Inoculate_Plates->Incubate_Broth Read_MIC_Broth Read MIC (Lowest concentration with no visible growth) Incubate_Broth->Read_MIC_Broth End End: Report MIC Value Read_MIC_Broth->End Spot_Inoculate Spot Inoculate Agar Plates Serial_Dilution_Agar->Spot_Inoculate Incubate_Agar Incubate (16-20h, 35°C) Spot_Inoculate->Incubate_Agar Read_MIC_Agar Read MIC (Lowest concentration with no growth) Incubate_Agar->Read_MIC_Agar Read_MIC_Agar->End

Caption: Workflow for In Vitro Susceptibility Testing.

References

Application Notes and Protocols for Propionylmaridomycin Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of propionylmaridomycin, a macrolide antibiotic, and detail the standardized methods for determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The provided protocols are based on internationally recognized guidelines to ensure accuracy and reproducibility of results.

Introduction to this compound

This compound is a derivative of maridomycin, a macrolide antibiotic.[1] Like other macrolides, it is primarily effective against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. This bacteriostatic action ultimately halts bacterial growth and replication. This compound has shown in vitro activity against clinically relevant pathogens such as Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae (historically referred to as Diplococcus pneumoniae).[2]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a macrolide antibiotic, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 23S rRNA component of the large 50S ribosomal subunit within the polypeptide exit tunnel. This binding physically obstructs the path of the nascent polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome. This disruption of protein elongation effectively halts bacterial growth.

cluster_ribosome Bacterial Ribosome (70S) cluster_tunnel Polypeptide Exit Tunnel 50S_subunit 50S Subunit 30S_subunit 30S Subunit Binding_Site 23S rRNA Binding Site Protein_Elongation Protein Chain Elongation Binding_Site->Protein_Elongation Blocks This compound This compound This compound->Binding_Site Binds to tRNA Peptidyl-tRNA tRNA->Protein_Elongation Required for Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Protein_Elongation->Protein_Synthesis_Inhibition Bacterial_Growth_Arrest Bacterial Growth Arrest Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest

Mechanism of this compound Action.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the reported MIC values for this compound against key Gram-positive pathogens. These values represent the concentration range of the antibiotic that inhibits the visible growth of the bacteria.

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)
Staphylococcus aureus148 (clinical isolates)1.56 - 3.12
Streptococcus pyogenes(clinical isolates)0.39 - 0.78
Diplococcus pneumoniae (Streptococcus pneumoniae)(clinical isolates)≤0.39
Peptostreptococcus anaerobius(clinical isolates)1.56 - 3.12

Data sourced from a 2011 study on the in vitro activity of this compound against clinical isolates in the field of obstetrics and gynecology.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution testing.[3][4][5]

Materials
  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, ethanol, or as recommended by the manufacturer)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms like Streptococcus pneumoniae, CAMHB supplemented with 2-5% lysed horse blood.

  • Sterile 96-well microtiter plates with round or flat bottoms

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes

  • Sterile pipette tips

  • Bacterial cultures of test organisms

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Vortex mixer

Experimental Workflow Diagram

A Prepare this compound Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B E Inoculate Microtiter Plate B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D D->E F Incubate at 35°C for 16-20 hours E->F G Read and Record MIC Value F->G

References

Application Notes and Protocols: Propionylmaridomycin for Treating Experimental Infections in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propionylmaridomycin, a derivative of the macrolide antibiotic maridomycin, has demonstrated efficacy in treating experimental bacterial infections in mice. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for in vivo studies. The protocols are based on established methodologies for inducing and treating infections with clinically relevant Gram-positive bacteria.

Data Presentation

The in vivo protective activity of this compound has been evaluated in mice infected with Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae (now known as Streptococcus pneumoniae). The following tables summarize the 50% effective dose (ED50) of this compound administered via different routes.

Table 1: Protective Effect of this compound on Intraperitoneal Infection with Staphylococcus aureus 308 A-1 in Mice [1]

Administration RouteED50 (mg/kg)
Oral150
Subcutaneous31
Intraperitoneal13.5

Table 2: Protective Effect of this compound on Intraperitoneal Infection with Streptococcus pyogenes E-14 in Mice [1]

Administration RouteED50 (mg/kg)
Oral2.0
Subcutaneous0.28
Intraperitoneal0.11

Table 3: Protective Effect of this compound on Intraperitoneal Infection with Diplococcus pneumoniae type I in Mice [1]

Administration RouteED50 (mg/kg)
Oral0.55
Subcutaneous0.08
Intraperitoneal0.04

Experimental Protocols

Systemic Infection Model in Mice

This protocol describes the induction of a systemic bacterial infection in mice via intraperitoneal injection and subsequent treatment with this compound.

Materials:

  • Male CFS/JCL mice (or other suitable strain)

  • Bacterial strains: Staphylococcus aureus 308 A-1, Streptococcus pyogenes E-14, or Diplococcus pneumoniae type I

  • Trypticase-soy broth

  • 5% Mucin

  • This compound

  • Vehicle for drug administration (e.g., sterile saline, carboxymethyl cellulose solution)

  • Syringes and needles for injection

  • Standard laboratory equipment for bacterial culture and animal handling

Procedure:

  • Bacterial Preparation: Culture the selected bacterial strain in Trypticase-soy broth to the desired growth phase. Prepare a bacterial suspension for injection. For S. aureus and D. pneumoniae, the bacterial suspension should be mixed with an equal volume of 5% mucin to enhance virulence.

  • Infection: Infect mice by intraperitoneal injection with 0.5 ml of the bacterial suspension. The inoculum size should be calibrated to represent a lethal dose (e.g., between 31.6 and 178 mean lethal doses (LD50)).

  • Treatment: Administer a single dose of this compound immediately after the bacterial challenge. The drug can be administered orally, subcutaneously, or intraperitoneally at various concentrations to determine the ED50.

  • Observation: Monitor the mice for a defined period (e.g., 7 days) and record mortality.

  • Data Analysis: Calculate the ED50 value using a recognized statistical method, such as the method of Reed and Muench.

Experimental_Workflow_Systemic_Infection cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture Bacterial Culture (S. aureus, S. pyogenes, D. pneumoniae) Suspension_Prep Prepare Bacterial Suspension (with 5% mucin for S. aureus & D. pneumoniae) Bacterial_Culture->Suspension_Prep Infection Intraperitoneal Injection of Bacterial Suspension (0.5 ml) Suspension_Prep->Infection Drug_Prep Prepare this compound Solutions Treatment Administer this compound (Oral, SC, or IP) Drug_Prep->Treatment Infection->Treatment immediately after Observation Observe for 7 Days Record Mortality Treatment->Observation ED50_Calc Calculate ED50 Observation->ED50_Calc

Experimental workflow for the systemic infection model.
Intradermal Infection Model in Mice

This protocol is designed to evaluate the efficacy of this compound against a localized skin infection caused by Staphylococcus aureus.

Materials:

  • Male CFS/JCL mice

  • Staphylococcus aureus 36 A-2

  • Trypticase-soy broth

  • This compound

  • Vehicle for drug administration

  • Syringes and needles for injection and challenge

  • Calipers for measuring skin lesions

Procedure:

  • Bacterial Preparation: Culture S. aureus 36 A-2 in Trypticase-soy broth. Prepare a bacterial suspension for intradermal injection.

  • Infection: Inject 0.05 ml of the bacterial suspension intradermally into the backs of the mice.

  • Treatment: Begin oral administration of this compound 3 hours after the bacterial challenge and continue once daily for 4 days.

  • Observation and Measurement: Measure the diameter of the skin lesion in two right-angled directions daily for 5 days.

  • Data Analysis: Compare the size of the lesions in the treated groups to a control group to determine the effectiveness of the treatment.

Experimental_Workflow_Intradermal_Infection cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture S. aureus Culture Suspension_Prep Prepare Bacterial Suspension Bacterial_Culture->Suspension_Prep Infection Intradermal Injection of S. aureus (0.05 ml) Suspension_Prep->Infection Drug_Prep Prepare this compound Treatment Oral Administration of This compound Drug_Prep->Treatment Infection->Treatment after 3 hours Measurement Daily Measurement of Skin Lesion Diameter Treatment->Measurement daily for 4 days Comparison Compare Lesion Size to Control Measurement->Comparison

Experimental workflow for the intradermal infection model.

Mechanism of Action and Signaling Pathways

This compound belongs to the macrolide class of antibiotics. The primary mechanism of action for macrolides is the inhibition of bacterial protein synthesis.[2][3] They achieve this by binding to the 50S ribosomal subunit, which is a crucial component of the bacterial protein synthesis machinery. This binding event interferes with the translocation step of peptide chain elongation, ultimately halting the production of essential proteins for bacterial survival and replication.

In addition to their direct antibacterial effects, some macrolides have been shown to possess immunomodulatory properties. These effects are thought to be mediated, in part, through the inhibition of host cell signaling pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) and nuclear factor kappa B (NF-κB) pathways. Inhibition of these pathways can lead to a dampened inflammatory response. While the specific immunomodulatory effects of this compound have not been extensively characterized, it is plausible that it may share similar properties with other macrolides.

Macrolide_Mechanism_of_Action cluster_bacterial Bacterial Cell cluster_host Host Immune Cell (Potential Effect) Macrolide This compound (Macrolide) Ribosome 50S Ribosomal Subunit Macrolide->Ribosome binds to ERK_NFkB ERK1/2 & NF-κB Signaling Pathways Macrolide->ERK_NFkB may inhibit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis inhibits Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth prevents Inflammation Inflammatory Response ERK_NFkB->Inflammation reduces

General mechanism of action for macrolide antibiotics.

Conclusion

This compound is an effective antibiotic for the treatment of experimental infections caused by key Gram-positive pathogens in mice. The provided protocols and data serve as a valuable resource for researchers investigating the in vivo efficacy of this compound. Further studies are warranted to fully elucidate its potential immunomodulatory effects and the specific signaling pathways it may influence in the host.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Propionylmaridomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Propionylmaridomycin, a macrolide antibiotic. The described Reversed-Phase HPLC (RP-HPLC) method is based on established analytical techniques for structurally similar macrolide compounds. This application note provides the chromatographic conditions, sample preparation protocols, and a framework for method validation to ensure accuracy, precision, and reliability.

Introduction

This compound is a derivative of maridomycin, a 16-membered macrolide antibiotic. Accurate and reliable analytical methods are crucial for the quality control of raw materials, in-process monitoring, and the final formulation of this compound. HPLC is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document outlines a robust RP-HPLC method suitable for the determination of this compound.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of macrolides.

  • Solvents: HPLC grade acetonitrile and methanol.

  • Buffer: Potassium dihydrogen phosphate (monobasic).

  • Reagents: Orthophosphoric acid for pH adjustment.

  • Water: HPLC grade or purified water.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound. These parameters are based on typical methods for other macrolide antibiotics and may require optimization.[1][2][3]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 6.5 with orthophosphoric acid) in a ratio of 40:60 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 232 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

Protocols

Preparation of Solutions

Buffer Preparation (0.05 M Potassium Dihydrogen Phosphate, pH 6.5)

  • Weigh 6.8 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 6.5 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

Mobile Phase Preparation

  • Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase.

Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected range of the samples.

Sample Preparation (from a solid dosage form)

  • Weigh and finely powder a representative number of tablets (e.g., 20).

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound.

  • Transfer the powder to a suitable volumetric flask.

  • Add a volume of methanol to dissolve the active ingredient, sonicate for 15 minutes.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Framework

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., excipients, impurities).The peak for this compound should be well-resolved from other peaks.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) > 0.999 over a specified range.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for spiked samples.
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.Relative Standard Deviation (RSD) < 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantified with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, pH, and temperature.

Data Presentation

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas < 2.0% (for 5 replicate injections)
Linearity Data (Example)
Concentration (µg/mL)Peak Area
25250123
50501234
75752345
1001003456
1251254567

Visualizations

HPLC_Workflow cluster_prep Preparation prep Preparation of Solutions buffer Buffer Preparation mobile_phase Mobile Phase Preparation standard Standard Preparation sample Sample Preparation buffer->mobile_phase mobile_phase->standard hplc_system HPLC System mobile_phase->hplc_system Eluent standard->sample standard->hplc_system Injection sample->hplc_system Injection column C18 Column hplc_system->column Pumping detector UV Detector (232 nm) column->detector Separation data_acq Data Acquisition & Processing detector->data_acq Signal report Report Generation data_acq->report Results

Caption: Experimental workflow for HPLC analysis of this compound.

Validation_Pathway method Developed HPLC Method validation Method Validation (ICH Guidelines) method->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness validated_method Validated Method for Routine Use specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Logical pathway for HPLC method validation.

Conclusion

The proposed RP-HPLC method provides a reliable and robust framework for the quantitative determination of this compound in pharmaceutical preparations. The use of a C18 column with a buffered acetonitrile mobile phase and UV detection is a well-established approach for the analysis of macrolide antibiotics. Adherence to the outlined experimental protocols and a thorough method validation will ensure the generation of accurate and precise analytical data, supporting drug development and quality control processes.

References

Propionylmaridomycin: Application Notes and Protocols for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylmaridomycin is a macrolide antibiotic, a derivative of maridomycin, that has demonstrated in vitro activity primarily against Gram-positive bacteria.[1] Like other macrolide antibiotics, its mechanism of action is the inhibition of bacterial protein synthesis. This document provides detailed application notes and protocols for the formulation and experimental evaluation of this compound in a laboratory setting. It is intended to guide researchers in assessing its antimicrobial and potential anti-inflammatory properties.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables are presented as templates. Researchers can use these to structure their own experimental data upon evaluation of this compound.

Table 1: Antimicrobial Activity of this compound (Template)

Bacterial StrainTypeATCC NumberMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusGram-positivee.g., 25923Data to be determinedData to be determined
Streptococcus pyogenesGram-positivee.g., 19615Data to be determinedData to be determined
Enterococcus faecalisGram-positivee.g., 29212Data to be determinedData to be determined
Escherichia coliGram-negativee.g., 25922Data to be determinedData to be determined
Pseudomonas aeruginosaGram-negativee.g., 27853Data to be determinedData to be determined

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 2: In Vitro Anti-inflammatory Activity of this compound (Template)

Cell LineInflammatory StimulusAnalyteIC₅₀ (µM)
Murine Macrophages (e.g., RAW 264.7)Lipopolysaccharide (LPS)Nitric Oxide (NO)Data to be determined
Human Monocytes (e.g., THP-1)Lipopolysaccharide (LPS)TNF-αData to be determined
Human Monocytes (e.g., THP-1)Lipopolysaccharide (LPS)IL-6Data to be determined

IC₅₀ is the half maximal inhibitory concentration.

Table 3: Pharmacokinetic Parameters of this compound in Rats (Summary)

ParameterValue
AbsorptionRapidly absorbed from the gastrointestinal tract
DistributionReadily distributed into tissues, with high concentrations in the liver, kidney, and lung. Low distribution to the brain.
MetabolismCompletely converted to several metabolites, with at least three being biologically active. The major metabolite is 4''-depropionyl-9-propionylmaridomycin.
ExcretionPrimarily via the fecal route (unabsorbed drug and biliary excretion).

Experimental Protocols

Formulation of this compound for In Vitro Experiments

Objective: To prepare a stock solution of this compound for use in cell-based and antimicrobial assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Solubility Testing: Before preparing a high-concentration stock, determine the solubility of this compound in various solvents (e.g., DMSO, ethanol, water). For most non-polar compounds, DMSO is a suitable starting point.

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Calculate the mass of this compound powder needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is required for this calculation. b. Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to the tube. d. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be necessary to aid dissolution. e. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Dilute the stock solution to the desired final concentrations using the appropriate cell culture medium or broth. c. Important: Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. Include a vehicle control (medium with the same final concentration of the solvent) in all experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

  • 96-well sterile microtiter plates

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • This compound working solutions

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or nephelometer

  • Incubator (37°C)

  • Resazurin solution (optional, for viability assessment)

Protocol:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the highest concentration of this compound working solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. b. (Optional) Add 30 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the blue color is retained.

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Nitric Oxide Production in Macrophages

Objective: To evaluate the potential anti-inflammatory effect of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound working solutions

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: a. Culture RAW 264.7 cells to approximately 80% confluency. b. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. c. Incubate for 24 hours to allow for cell adherence.

  • Cell Treatment: a. Prepare serial dilutions of this compound in complete DMEM. b. Remove the old medium from the cells and replace it with 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control. c. Pre-incubate the cells with this compound for 1 hour.

  • LPS Stimulation: a. Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the negative control wells. b. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide Measurement (Griess Assay): a. After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Sulfanilamide solution (Component I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Component II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: a. Generate a standard curve using known concentrations of sodium nitrite. b. Calculate the concentration of nitrite in each sample from the standard curve. c. Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. d. Calculate the IC₅₀ value from the dose-response curve.

Western Blot Analysis of NF-κB Pathway Activation

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway by analyzing the phosphorylation of key proteins.

Materials:

  • RAW 264.7 cells or other suitable cell line

  • 6-well cell culture plates

  • This compound and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: a. Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. b. Pre-treat cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 30 minutes (for phosphorylation events).

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells with RIPA buffer. c. Centrifuge the lysates and collect the supernatant. d. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

Mandatory Visualizations

Signaling Pathways and Workflows

G

G

G

G

References

Application Notes and Protocols: Propionylmaridomycin in Cell Culture Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylmaridomycin is a macrolide antibiotic derived from Streptomyces hygroscopicus. As a member of the 16-membered macrolide class, it exhibits a primary mechanism of action through the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This document provides detailed application notes and protocols for the utilization of this compound in in vitro cell culture infection models, a critical tool for studying host-pathogen interactions and for the preclinical assessment of antimicrobial agents. Beyond its direct antibacterial effects, evidence suggests that macrolide antibiotics possess immunomodulatory properties, which can be explored within these models.[2]

Mechanism of Action

This compound exerts its antibacterial effect by reversibly binding to the P site of the 50S subunit of the bacterial ribosome. This action interferes with the translocation of peptidyl-tRNA from the A site to the P site, thereby inhibiting the elongation of the polypeptide chain and ultimately halting protein synthesis.[1] While the direct anti-inflammatory and signaling pathway interactions of this compound are not as extensively characterized as newer macrolides, it is hypothesized that, similar to other macrolides, it may modulate host inflammatory responses. A key pathway often implicated in the inflammatory response to bacterial infection is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the transcription of pro-inflammatory cytokines.[3][4]

Antibacterial Spectrum

This compound is primarily active against Gram-positive bacteria. Its efficacy against various bacterial strains can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Antibacterial Activity of this compound (MIC in µg/mL)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus Smith0.20
Staphylococcus aureus Terajima0.10
Streptococcus pyogenes C-2030.05
Bacillus subtilis ATCC 66330.05
Escherichia coli NIHJ>100
Pseudomonas aeruginosa IAM 1095>100
Salmonella typhimurium>100
Shigella flexneri 2a>100

Data synthesized from historical studies. Actual MIC values may vary depending on the specific strain and testing conditions.

Experimental Protocols

Protocol 1: In Vitro Cell Culture Infection Model with Staphylococcus aureus

This protocol describes a general method for establishing a cell culture infection model to evaluate the efficacy of this compound against an intracellular bacterial challenge.

Materials:

  • Human lung epithelial cells (e.g., A549) or macrophages (e.g., THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (for routine culture, to be removed before infection)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

  • Gentamicin

  • Triton X-100

  • Sterile water

Procedure:

  • Cell Culture:

    • Culture host cells in appropriate medium at 37°C in a 5% CO₂ incubator.

    • Seed cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Bacterial Preparation:

    • Inoculate S. aureus into TSB and grow overnight at 37°C with shaking.

    • The following day, dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest bacteria by centrifugation, wash twice with PBS, and resuspend in antibiotic-free cell culture medium.

  • Infection of Host Cells:

    • Wash the confluent cell monolayers twice with PBS.

    • Infect the cells with the bacterial suspension at a Multiplicity of Infection (MOI) of 10 (10 bacteria per host cell).

    • Centrifuge the plates at a low speed (e.g., 200 x g) for 5 minutes to synchronize the infection.

    • Incubate for 1-2 hours at 37°C to allow for bacterial internalization.

  • Antibiotic Treatment:

    • After the initial infection period, remove the inoculum and wash the cells three times with PBS to remove extracellular bacteria.

    • Add fresh culture medium containing a high concentration of gentamicin (e.g., 100 µg/mL) to kill any remaining extracellular bacteria and incubate for 1 hour.

    • Wash the cells again three times with PBS.

    • Add fresh culture medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µg/mL). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., a known effective antibiotic).

  • Quantification of Intracellular Bacteria:

    • At different time points post-infection (e.g., 2, 6, 24 hours), wash the cells with PBS.

    • Lyse the host cells with 0.1% Triton X-100 in sterile water to release intracellular bacteria.

    • Perform serial dilutions of the lysate in PBS and plate on TSA plates.

    • Incubate the plates overnight at 37°C and count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

Table 2: Example Data Presentation for Intracellular Efficacy of this compound

TreatmentConcentration (µg/mL)Time Post-Infection (hours)Intracellular CFU/mL% Reduction vs. Vehicle
Vehicle Control-25.2 x 10⁵0%
68.9 x 10⁵0%
242.1 x 10⁶0%
This compound124.8 x 10⁵7.7%
66.5 x 10⁵27.0%
249.8 x 10⁵53.3%
1023.1 x 10⁵40.4%
62.5 x 10⁵71.9%
248.2 x 10⁴96.1%
Protocol 2: Assessment of Anti-Inflammatory Effects

This protocol outlines a method to assess the potential immunomodulatory effects of this compound by measuring cytokine production from infected host cells.

Materials:

  • Infected cell culture supernatants from Protocol 1

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Procedure:

  • Sample Collection:

    • At the desired time points during the infection experiment (Protocol 1), collect the cell culture supernatants before lysing the cells.

    • Centrifuge the supernatants to remove any detached cells or debris.

    • Store the supernatants at -80°C until analysis.

  • Cytokine Measurement by ELISA:

    • Follow the manufacturer's instructions for the specific ELISA kits being used.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the collected cell culture supernatants (and standards) to the wells.

    • Incubate, then wash the plate.

    • Add the detection antibody, followed by the enzyme conjugate.

    • After further incubation and washing, add the substrate and stop the reaction.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Compare the cytokine levels in this compound-treated samples to the vehicle control.

Table 3: Example Data Presentation for Cytokine Production

TreatmentConcentration (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Uninfected Control-< 10< 20< 5
Vehicle Control (Infected)-12503500800
This compound111003200750
108502100500
504001200250

Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis cell_culture 1. Host Cell Culture infection 3. Infect Host Cells (MOI=10) cell_culture->infection bacterial_prep 2. Bacterial Culture Preparation bacterial_prep->infection extracellular_killing 4. Kill Extracellular Bacteria infection->extracellular_killing treatment 5. Treat with this compound extracellular_killing->treatment intracellular_cfu 6a. Quantify Intracellular Bacteria (CFU) treatment->intracellular_cfu cytokine_analysis 6b. Measure Cytokine Production (ELISA) treatment->cytokine_analysis nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Bacterial Component (e.g., LTA) tlr Toll-like Receptor (TLR) lps->tlr Binds ikk IKK Complex tlr->ikk Activates ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB (p50/p65) ikb_nfkb->nfkb Releases NF-κB nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocates dna DNA nfkb_nuc->dna Binds cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) dna->cytokines Transcription This compound This compound (Potential Inhibition) This compound->ikk This compound->nfkb_nuc

References

Propionylmaridomycin: A Tool for Investigating Antibiotic Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylmaridomycin is a 16-membered macrolide antibiotic that serves as a valuable tool for studying the mechanisms of antibiotic resistance, particularly in Gram-positive bacteria. Its primary mode of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. A key characteristic of this compound is its inability to induce resistance to other macrolides, such as erythromycin, in strains carrying inducible resistance genes (e.g., erm genes).[1][2] This property makes it an ideal candidate for comparative studies to elucidate the molecular pathways governing inducible versus constitutive resistance.

These application notes provide detailed protocols for utilizing this compound in research settings to explore antibiotic resistance. The protocols cover baseline susceptibility testing, comparative resistance induction assays, and methods for analyzing the molecular basis of resistance.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant Gram-positive bacteria, including strains with defined resistance profiles to erythromycin. This data highlights its efficacy and spectrum of activity.

Bacterial SpeciesStrain DescriptionThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)Reference
Staphylococcus aureusSmith0.20.2Kondo et al., 1973[2]
Staphylococcus aureusTerajima0.20.2Kondo et al., 1973[2]
Staphylococcus aureusMS 537Erythromycin-Inducible Resistance0.78>100 (induced)
Staphylococcus aureus20 clinical isolatesErythromycin-Susceptible0.2-0.780.2-0.78
Staphylococcus aureus11 clinical isolatesErythromycin-Resistant (low level)0.39-1.563.12-12.5
Staphylococcus aureus22 clinical isolatesErythromycin-Resistant (high level)0.39->100>100
Streptococcus pyogenesC-2030.050.05Kondo et al., 1973
Streptococcus pneumoniaeType I0.050.1Kondo et al., 1973
Streptococcus pneumoniaeType II0.050.1Kondo et al., 1973
Streptococcus pneumoniaeType III0.050.1Kondo et al., 1973

Signaling Pathways and Resistance Mechanisms

Macrolide resistance in bacteria is primarily mediated by three mechanisms: target site modification, active efflux of the drug, and drug inactivation. This compound is particularly useful in studying the first of these, especially inducible resistance mediated by erm genes.

  • Target Site Modification (Inducible): In the presence of an inducing macrolide (like erythromycin), the bacterial ribosome stalls on the leader peptide sequence of the erm mRNA. This stalling event leads to a conformational change in the mRNA, exposing the ribosome binding site for the erm methylase. The translated methylase then modifies the 23S rRNA at a specific adenine residue, preventing the binding of macrolide antibiotics. This compound, being a non-inducer, does not trigger this cascade, allowing for a clear comparison between inducing and non-inducing macrolides.

Inducible_Resistance_Pathway cluster_ribosome Bacterial Ribosome Ribosome Ribosome Stalling Ribosome Stalling Ribosome->Stalling translates leader No_Induction No Induction Ribosome->No_Induction no stalling mRNA_leader erm mRNA (Leader Peptide) Inducing_Macrolide Inducing Macrolide (e.g., Erythromycin) Inducing_Macrolide->Ribosome binds This compound This compound (Non-Inducer) This compound->Ribosome binds Conformational_Change mRNA Conformational Change Stalling->Conformational_Change Translation Translation of erm Methylase Conformational_Change->Translation Methylase Erm Methylase Translation->Methylase Methylation 23S rRNA Methylation Methylase->Methylation catalyzes Resistance Macrolide Resistance Methylation->Resistance

Signaling pathway of inducible macrolide resistance.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general guidelines for broth microdilution to determine the susceptibility of a bacterial strain to this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., ethanol or DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at 1280 µg/mL in the appropriate solvent.

  • Prepare Antibiotic Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will result in a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC_Workflow A Prepare this compound Stock Solution (1280 µg/mL) B Perform Serial Dilutions in 96-Well Plate with CAMHB A->B E Inoculate Plate with Diluted Bacteria B->E C Prepare Bacterial Inoculum (0.5 McFarland Standard) D Dilute Inoculum to final concentration of 5x10^5 CFU/mL C->D D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC: Lowest concentration with no visible growth F->G

Workflow for MIC determination.
Protocol 2: Comparative Resistance Induction Assay

This assay is designed to demonstrate the non-inducing property of this compound compared to an inducing macrolide like erythromycin.

Materials:

  • This compound and Erythromycin

  • Bacterial strain with inducible macrolide resistance (e.g., Staphylococcus aureus MS 537)

  • Brain Heart Infusion (BHI) broth

  • Agar plates

Procedure:

  • Overnight Culture: Grow the inducible resistant strain overnight in BHI broth.

  • Induction:

    • Prepare three sets of BHI broth tubes:

      • Set A: No antibiotic (control)

      • Set B: Sub-inhibitory concentration of Erythromycin (e.g., 0.1 µg/mL)

      • Set C: Sub-inhibitory concentration of this compound (e.g., 0.1 µg/mL)

    • Inoculate each tube with the overnight culture and incubate for 4-6 hours to allow for induction.

  • Susceptibility Testing:

    • After the induction period, perform a MIC assay (as described in Protocol 1) for both erythromycin and this compound using the cultures from each of the three induction sets.

  • Analysis:

    • Compare the MIC values. A significant increase in the erythromycin MIC for the culture induced with erythromycin (Set B) compared to the control (Set A) and the this compound-exposed culture (Set C) indicates successful induction.

    • The lack of a significant change in the erythromycin MIC for the culture exposed to this compound demonstrates its non-inducing nature.

Induction_Assay_Workflow cluster_setup Experimental Setup cluster_testing Susceptibility Testing cluster_analysis Data Analysis A Overnight Culture of Inducible Resistant Strain B Inoculate three broth sets: 1. No Antibiotic (Control) 2. Sub-MIC Erythromycin 3. Sub-MIC this compound A->B C Incubate for 4-6 hours (Induction Phase) B->C D Perform MIC Assay for Erythromycin and this compound on all three induced cultures C->D E Compare MIC values: - Erythromycin-induced vs. Control - this compound-exposed vs. Control D->E F Conclusion: - Increased Erythromycin MIC in Set 2 = Induction - No change in Erythromycin MIC in Set 3 = No Induction E->F

Workflow for comparative resistance induction assay.
Protocol 3: Molecular Analysis of Resistance Mechanisms

Following the induction assay, molecular techniques can be employed to confirm the genetic basis of resistance.

Materials:

  • DNA/RNA extraction kits

  • PCR reagents and primers for erm genes and 23S rRNA

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Nucleic Acid Extraction: Extract genomic DNA and/or total RNA from the bacterial cultures from the different induction conditions in Protocol 2.

  • PCR for Resistance Genes: Perform PCR to detect the presence of known macrolide resistance genes, such as ermA, ermB, and ermC.

  • 23S rRNA Gene Sequencing:

    • Amplify the domain V region of the 23S rRNA gene, which is the binding site for macrolides.

    • Sequence the PCR product to identify any point mutations known to confer macrolide resistance (e.g., A2058G).

  • (Optional) Gene Expression Analysis: If RNA was extracted, perform reverse transcription quantitative PCR (RT-qPCR) to measure the expression levels of erm genes under the different induction conditions. A significant increase in erm gene expression in the erythromycin-induced sample would confirm inducible resistance at the transcriptional level.

Conclusion

This compound is a powerful research tool for dissecting the complex mechanisms of macrolide resistance. Its non-inducing nature provides a stable baseline against which the effects of inducing antibiotics can be measured. By employing the protocols outlined in these application notes, researchers can effectively characterize the in vitro activity of novel compounds, investigate the dynamics of inducible resistance, and identify the molecular determinants of resistance in clinically relevant pathogens.

References

Application of Propionylmaridomycin in Veterinary Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylmaridomycin is a macrolide antibiotic, a class of drugs known for their efficacy against a variety of bacterial pathogens. In veterinary medicine, macrolides are crucial for treating respiratory and enteric diseases in livestock and poultry. This compound, a derivative of maridomycin, exerts its antibacterial effect by inhibiting protein synthesis through binding to the 50S ribosomal subunit of susceptible bacteria. This document provides detailed application notes and protocols for the use of this compound in veterinary research, with a focus on swine and poultry applications.

Mechanism of Action

This compound belongs to the macrolide class of antibiotics, which act as protein synthesis inhibitors in bacteria. The primary target of macrolides is the 50S subunit of the bacterial ribosome.

Signaling Pathway of Macrolide Action:

cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit mRNA mRNA tRNA tRNA Peptide_Chain Growing Peptide Chain This compound This compound Binding_Site Binds to 23S rRNA within the 50S subunit This compound->Binding_Site Enters bacterial cell Translocation_Block Blocks Exit Tunnel/ Inhibits Translocation Binding_Site->Translocation_Block Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Translocation_Block->Protein_Synthesis_Inhibition Bacterial_Death Bacteriostatic/Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Death

Caption: Mechanism of action of this compound.

In Vitro Susceptibility

Determining the Minimum Inhibitory Concentration (MIC) of this compound against target pathogens is a critical first step in evaluating its potential efficacy. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing of bacteria isolated from animals.

Key Veterinary Pathogens of Interest:
  • Swine:

    • Brachyspira hyodysenteriae (the primary causative agent of swine dysentery)

    • Lawsonia intracellularis (causative agent of porcine proliferative enteropathy)

    • Actinobacillus pleuropneumoniae

    • Pasteurella multocida

    • Streptococcus suis

    • Mycoplasma hyopneumoniae

  • Poultry:

    • Mycoplasma gallisepticum

    • Mycoplasma synoviae

    • Ornithobacterium rhinotracheale

    • Pasteurella multocida (causative agent of fowl cholera)

    • Clostridium perfringens (causative agent of necrotic enteritis)

Table 1: Comparative In Vitro Activity of Macrolides Against Brachyspira hyodysenteriae

While specific MIC data for this compound against a wide range of veterinary pathogens is not extensively published, data from related macrolides can provide an initial estimate of its potential activity. The following table summarizes the MIC ranges for other macrolides against Brachyspira hyodysenteriae.

Antimicrobial AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Tylosin≤2 to >128>128>128[1][2]
Tiamulin≤0.063 to >80.252[1][2]
Valnemulin≤0.031 to >40.1250.5[1]
Lincomycin≤0.5 to >6432>64

Note: The high MIC values for tylosin and lincomycin in some studies indicate widespread resistance. This compound's efficacy will depend on the local resistance patterns.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the CLSI guidelines for broth microdilution susceptibility testing.

Workflow for MIC Determination:

Start Start: Bacterial Isolate (e.g., B. hyodysenteriae) Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of this compound in Microtiter Plate Serial_Dilution->Inoculate Incubate Incubate Under Appropriate Conditions (e.g., Anaerobic for Brachyspira) Inoculate->Incubate Read_Results Read Results: Observe for Turbidity Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Materials:

  • Pure culture of the target bacterial pathogen

  • This compound reference standard

  • Appropriate broth medium (e.g., Trypticase Soy Broth for many swine pathogens, specialized media for Brachyspira and Mycoplasma)

  • 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator with appropriate atmospheric conditions (e.g., anaerobic chamber for Brachyspira)

Procedure:

  • Prepare Drug Dilutions: Prepare a stock solution of this compound. Perform two-fold serial dilutions in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard.

  • Inoculate Plates: Dilute the standardized inoculum in broth and add to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates under the appropriate conditions (temperature, atmosphere, and duration) for the specific pathogen being tested.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Experimental Infection Model for Swine Dysentery

This protocol outlines a general procedure for an in vivo efficacy study of this compound for the treatment of swine dysentery.

Experimental Workflow for Swine Dysentery Efficacy Study:

Acclimatization Acclimatize Weaned Piglets (e.g., 7 days) Randomization Randomly Assign to Treatment Groups Acclimatization->Randomization Inoculation Inoculate with Brachyspira hyodysenteriae Randomization->Inoculation Clinical_Scoring Daily Clinical Scoring (Diarrhea, Demeanor) Inoculation->Clinical_Scoring Treatment Initiate this compound Treatment (Medicated Feed/Water) upon Onset of Clinical Signs Clinical_Scoring->Treatment Data_Collection Collect Data: - Body Weight - Feed Intake - Fecal Shedding - Lesion Scores Treatment->Data_Collection Analysis Statistical Analysis of Efficacy Parameters Data_Collection->Analysis

Caption: Swine dysentery efficacy study workflow.

Animals:

  • Weaned piglets from a source free of B. hyodysenteriae.

Experimental Design:

  • Acclimatization: House piglets in an isolation facility for a period of at least 7 days to acclimate.

  • Randomization: Randomly allocate pigs to different treatment groups (e.g., non-infected control, infected-untreated control, infected-Propionylmaridomycin treated at various dose levels).

  • Inoculation: Challenge the pigs in the infected groups with a pathogenic strain of B. hyodysenteriae.

  • Treatment: Administer this compound through medicated feed or water. Treatment can be initiated prophylactically (before infection) or therapeutically (after the onset of clinical signs). A common therapeutic approach for swine dysentery involves prolonged treatment for 20-28 days.

  • Monitoring and Data Collection:

    • Record clinical signs daily (fecal consistency, presence of blood or mucus, demeanor).

    • Measure body weight and feed intake regularly.

    • Collect fecal samples to quantify the shedding of B. hyodysenteriae (e.g., via qPCR).

    • At the end of the study, perform necropsies to score gross and histopathological lesions in the large intestine.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound in the target animal species is essential for designing effective dosage regimens. Key parameters include bioavailability, peak plasma concentration (Cmax), time to Cmax (Tmax), and elimination half-life (t½).

Table 2: Pharmacokinetic Parameters of Spiramycin (a related macrolide) in Pigs
ParameterValueRoute of AdministrationDosageReference
Elimination Half-life (t½)6.0 ± 2.4 hoursOral85-100 mg/kg
Maximum Plasma Concentration (Cmax)4.1 ± 1.7 µg/mLOral85-100 mg/kg
Time to Maximum Concentration (Tmax)3.7 ± 0.8 hoursOral85-100 mg/kg
Oral Bioavailability45.4 ± 23.4 %Oral85-100 mg/kg
Steady-state Concentration (in feed)0.96 ± 0.27 µg/mLOral (ad libitum)2550 mg/kg of feed

Note: These values for spiramycin can be used as a preliminary guide for designing pharmacokinetic studies for this compound in pigs.

Application in Poultry

This compound may have applications in treating respiratory diseases in poultry, particularly those caused by Mycoplasma species.

Protocol 3: Efficacy Study of this compound for Mycoplasma gallisepticum Infection in Chickens

Experimental Workflow for Poultry Respiratory Disease Efficacy Study:

Bird_Acclimatization Acclimatize SPF Chicks Group_Allocation Allocate to Treatment Groups Bird_Acclimatization->Group_Allocation MG_Challenge Challenge with Mycoplasma gallisepticum (MG) Group_Allocation->MG_Challenge Treatment_Administration Administer this compound (Medicated Water/Feed) MG_Challenge->Treatment_Administration Monitoring Monitor Clinical Signs, Lesion Scores, and MG Colonization Treatment_Administration->Monitoring Serology Collect Serum for Antibody Titer Analysis Monitoring->Serology Data_Analysis Analyze Efficacy Data Serology->Data_Analysis

Caption: Poultry respiratory disease study workflow.

Animals:

  • Specific-pathogen-free (SPF) chickens.

Experimental Design:

  • Acclimatization and Grouping: House SPF chicks in isolators and randomly assign them to treatment groups.

  • Challenge: Infect birds with a pathogenic strain of Mycoplasma gallisepticum.

  • Treatment: Provide this compound in the drinking water or feed at various concentrations.

  • Evaluation:

    • Monitor for clinical signs of respiratory disease (e.g., coughing, nasal discharge).

    • At necropsy, score air sac lesions.

    • Quantify M. gallisepticum colonization in the trachea using qPCR.

    • Collect serum samples to measure antibody responses to M. gallisepticum.

Safety and Residue Considerations

Prior to use in food-producing animals, thorough safety and residue depletion studies must be conducted for this compound. These studies are necessary to establish withdrawal periods to ensure that no harmful residues are present in meat, milk, or eggs intended for human consumption. Analytical methods, such as high-performance liquid chromatography (HPLC), are used to determine the concentration of drug residues in various animal tissues.

Stability in Feed and Water

The stability of this compound in medicated feed and water under various environmental conditions (temperature, pH) should be determined to ensure that the drug remains active and is delivered at the intended concentration.

Conclusion

This compound holds potential as a valuable therapeutic agent in veterinary medicine, particularly for the treatment of swine dysentery and poultry respiratory diseases. The protocols and data presented in these application notes provide a framework for researchers to conduct further in vitro and in vivo studies to fully characterize its efficacy, pharmacokinetic profile, and safety in target animal species. Adherence to standardized methodologies, such as those provided by the CLSI, is crucial for generating reliable and comparable data.

References

Application Note: Propionylmaridomycin as a Research Standard in Antibiotic Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Propionylmaridomycin is a semi-synthetic macrolide antibiotic, a derivative of maridomycin, which belongs to the 16-membered macrolide class. Historically, it has demonstrated significant in vitro activity against a range of Gram-positive bacteria. This document provides detailed information and protocols for the use of this compound as a reference compound in antibiotic screening and research. It is important to note that while this compound has been characterized in historical research, it is not currently listed as a formal reference standard by major pharmacopeias (e.g., USP, EP) or the WHO. The data and protocols presented here are based on published scientific literature and are intended to guide researchers in the use of this compound as a control or comparator in antimicrobial assays.

Macrolide antibiotics are known inhibitors of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, leading to the disruption of peptide chain elongation.[1][2][3] this compound shares this mechanism of action.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the in vitro antibacterial activity of this compound against various bacterial species, as determined by the broth microdilution method. These values are provided for comparative purposes in antibiotic screening assays.

Bacterial SpeciesStrainThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)Josamycin MIC (µg/mL)Kitasamycin MIC (µg/mL)
Staphylococcus aureus209-P0.780.20.780.78
Staphylococcus aureusSmith0.390.20.390.39
Staphylococcus aureusTerajima>100>100>100>100
Streptococcus pyogenesC-2030.1<0.050.10.1
Streptococcus pneumoniaeType I0.1<0.050.10.1
Streptococcus pneumoniaeType II0.1<0.050.10.1
Streptococcus pneumoniaeType III0.20.050.20.2
Bacillus subtilisATCC 66330.10.20.10.1
Escherichia coliNIHJ>100>100>100>100
Klebsiella pneumoniaeNCTC 418>100>100>100>100
Pseudomonas aeruginosaP-3>100>100>100>100
Salmonella typhi0-901>100>100>100>100
Shigella flexneri2a>100>100>100>100

Data compiled from Kondo, M., et al. (1973). Maridomycin, a New Macrolide Antibiotic. In Vitro Antibacterial Activity of 9-propionylmaridomycin. Antimicrobial Agents and Chemotherapy, 4(2), 149–155.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against susceptible bacterial strains.

1. Materials:

  • This compound

  • Test bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile test tubes for dilution

  • Pipettes and sterile tips

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader (optional, for OD600 measurement)

2. Preparation of Antibiotic Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 10 mg/mL. b. Further dilute the stock solution in sterile CAMHB to create a working solution at a concentration twice the highest desired test concentration.

3. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Broth Microdilution Procedure: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate. b. Add 100 µL of the working antibiotic solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the positive control (no antibiotic) and the twelfth column as the negative control (no bacteria). e. Inoculate all wells except the negative control with 5 µL of the prepared bacterial inoculum.

5. Incubation and Interpretation: a. Incubate the microtiter plate at 37°C for 18-24 hours. b. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[4] This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel Protein_Synthesis Protein Synthesis Elongation 50S_subunit->Protein_Synthesis Catalyzes 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Binds to Inhibition Inhibition Inhibition->Protein_Synthesis Blocks

Caption: this compound inhibits protein synthesis by binding to the 50S ribosomal subunit.

Experimental Workflow: MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Prepare Antibiotic Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Stock->Serial_Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propionylmaridomycin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Propionylmaridomycin dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a macrolide antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which prevents the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain.

Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Inhibition Inhibition of Protein Synthesis 50S_subunit->Inhibition Leads to 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Targets Binding Binds to 50S Subunit Bacterial_Cell_Death Bacterial Cell Death Inhibition->Bacterial_Cell_Death Results in

Caption: Mechanism of action of this compound.

Q2: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices to consider for macrolides like this compound?

A2: For macrolide antibiotics, which are generally considered time-dependent killing agents, the most important PK/PD index is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1][2] However, the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC) can also be a significant parameter for some macrolides.[2] The peak concentration to MIC ratio (fCmax/MIC) is less commonly the primary driver of efficacy for this class of antibiotics.[1][2]

Q3: Which animal model is most appropriate for in vivo efficacy testing of this compound?

A3: The neutropenic thigh infection model in mice is a highly standardized and commonly used in vivo model for evaluating the efficacy of new antimicrobial agents. This model is particularly useful for studying the drug's activity in a setting of compromised immune function, allowing for a clear assessment of the antimicrobial effect itself. It has been extensively used for various classes of antibiotics, including those targeting Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, which are within the spectrum of this compound.

Troubleshooting Guide

Q1: I am observing high mortality in my animal cohort that does not seem to be related to the infection. What could be the cause?

A1: Unexplained mortality could be due to vehicle toxicity or the inherent toxicity of the drug formulation. It is crucial to conduct a preliminary dose-range finding study with the vehicle alone and with the formulated drug to establish the maximum tolerated dose (MTD). If the vehicle contains solubilizing agents like DMSO or cyclodextrins, ensure their concentration is below known toxic levels for the chosen animal model and administration route.

Q2: this compound has poor aqueous solubility. How can I prepare it for intravenous administration?

A2: For poorly soluble compounds like many macrolides, formulation strategies are necessary for in vivo administration. Options include:

  • Co-solvents: Using a mixture of a biocompatible organic solvent (e.g., DMSO, ethanol) and an aqueous carrier (e.g., saline, PBS). The final concentration of the organic solvent should be minimized and tested for toxicity.

  • Surfactants: Employing non-ionic surfactants like Tween 80 or Cremophor EL to create micellar solutions.

  • Cyclodextrins: Using chemically modified cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and enhance solubility.

  • Liposomes: Encapsulating the drug in liposomal formulations.

A pilot study should always be performed to ensure the chosen formulation is well-tolerated at the intended dose volume and administration rate.

Q3: The in vivo efficacy of this compound in my study is lower than what the in vitro MIC values would suggest. What are the potential reasons?

A3: Discrepancies between in vitro and in vivo efficacy are common and can be attributed to several factors:

  • Pharmacokinetics: The drug may have poor absorption, rapid metabolism, or high plasma protein binding, leading to insufficient free drug concentrations at the site of infection.

  • Tissue Distribution: this compound may not adequately penetrate the target tissue. Studies in rats have shown good distribution to the lungs, liver, and kidneys, but limited distribution to the brain.

  • In vivo Growth Conditions: The metabolic state of the bacteria in the host can differ from the nutrient-rich conditions of in vitro MIC testing, affecting antibiotic susceptibility.

  • Drug Stability: The compound may be unstable in vivo.

A thorough pharmacokinetic analysis is recommended to investigate these possibilities.

Data Presentation

Table 1: In Vitro Susceptibility of this compound (Example Data)

Bacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)0.51
Staphylococcus aureus (MRSA)1>64
Streptococcus pneumoniae0.250.5
Streptococcus pyogenes0.1250.25

Note: This table contains example data based on the known activity of macrolides. Researchers should determine the MIC values for their specific strains of interest.

Table 2: Pharmacokinetic Parameters of this compound in Mice (Example Data)

Dose (mg/kg)Route of AdministrationCmax (µg/mL)AUC (µg*h/mL)T½ (hours)
25Oral1.28.52.1
50Oral2.520.12.3
10Intravenous5.815.31.9

Note: This table is a template. Specific pharmacokinetic parameters for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Dose-Range Finding Study

This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) of this compound.

Dose-Range Finding Study Workflow Start Start Animal_Acclimatization Acclimatize Animals (e.g., 5-7 days) Start->Animal_Acclimatization Group_Allocation Allocate Animals into Groups (e.g., n=3-5 per group) Animal_Acclimatization->Group_Allocation Dose_Preparation Prepare this compound Formulations (Vehicle and escalating doses) Group_Allocation->Dose_Preparation Dose_Administration Administer Single Dose Dose_Preparation->Dose_Administration Monitoring Monitor for Clinical Signs of Toxicity (e.g., weight loss, behavior changes) for 7-14 days Dose_Administration->Monitoring Data_Collection Collect Data (Body weight, clinical scores, mortality) Monitoring->Data_Collection MTD_Determination Determine Maximum Tolerated Dose (MTD) Data_Collection->MTD_Determination End End MTD_Determination->End

Caption: Workflow for a dose-range finding study.

1. Animal Model:

  • Select a relevant rodent species (e.g., ICR or BALB/c mice), typically 6-8 weeks old.

2. Group Allocation:

  • Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 groups receiving escalating doses of this compound. The starting dose should be based on in vitro data, aiming for a plasma concentration several-fold higher than the MIC.

3. Drug Preparation and Administration:

  • Prepare the drug formulation as described in the troubleshooting guide.

  • Administer a single dose via the intended route for the efficacy studies (e.g., oral gavage, intravenous, or subcutaneous injection).

4. Monitoring and Data Collection:

  • Observe animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in respiration, weight loss) for at least 7 days.

  • Record body weights daily.

  • At the end of the observation period, perform a gross necropsy. For more detailed studies, blood can be collected for hematology and serum biochemistry, and major organs for histopathology.

5. MTD Determination:

  • The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Protocol 2: Murine Thigh Infection Model for Efficacy Testing

This protocol details the steps for conducting a neutropenic murine thigh infection model to assess the in vivo efficacy of this compound.

Murine Thigh Infection Model Workflow Start Start Neutropenia_Induction Induce Neutropenia (Cyclophosphamide Day -4 and -1) Start->Neutropenia_Induction Infection Infect Thigh Muscle (Day 0, e.g., S. aureus) Neutropenia_Induction->Infection Treatment_Initiation Initiate Treatment (2 hours post-infection) Infection->Treatment_Initiation Endpoint Euthanize and Harvest Thighs (24 hours post-treatment) Treatment_Initiation->Endpoint Bacterial_Quantification Homogenize, Plate, and Count CFUs Endpoint->Bacterial_Quantification Data_Analysis Analyze Data (Log10 CFU reduction vs. control) Bacterial_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the murine thigh infection model.

1. Induction of Neutropenia:

  • Use 6-8 week old female ICR mice.

  • Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic, reducing the influence of the host immune system.

2. Infection:

  • On day 0, inject 0.1 mL of a logarithmic-phase culture of the target bacterium (e.g., Staphylococcus aureus at 1 x 10^6 CFU/mL) into the right thigh muscle.

3. Treatment:

  • Two hours post-infection, administer this compound or vehicle control via the desired route.

  • Dosing regimens can be single or multiple over a 24-hour period to determine the most effective PK/PD index.

4. Endpoint and Bacterial Quantification:

  • At 24 hours post-treatment initiation, euthanize the mice.

  • Aseptically remove the entire thigh muscle and homogenize it in sterile PBS.

  • Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar with 5% sheep's blood) to enumerate the colony-forming units (CFU).

5. Data Analysis:

  • Calculate the log10 CFU per gram of thigh tissue.

  • Efficacy is determined by comparing the log10 CFU in the treated groups to the vehicle control group at the 24-hour time point. The goal is often to determine the dose required for a static effect (no change in CFU from the start of treatment) or a 1- or 2-log10 reduction in bacterial load.

References

Propionylmaridomycin solubility and stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Propionylmaridomycin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

Q2: I am having trouble dissolving this compound. What can I do?

A2: If you are encountering issues with dissolving this compound, consider the troubleshooting guide below. Common solutions include selecting an appropriate solvent, applying gentle heat, or using sonication. It is crucial to start with small quantities to determine the best approach without degrading the compound.

Q3: What is the known stability of this compound in solution?

A3: this compound has been reported to be stable in solutions at pH levels of 4, 7, and 9.[1] This indicates good stability across a range of acidic, neutral, and basic conditions. However, quantitative data on degradation rates at different temperatures and in various solvents is not widely published. It is advisable to prepare fresh solutions for each experiment and store them under appropriate conditions (e.g., protected from light, at low temperatures) to minimize degradation.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, start by selecting a solvent in which this compound is known to be soluble, such as dimethyl sulfoxide (DMSO) or ethanol. Weigh the desired amount of the compound and add the solvent incrementally while vortexing or sonicating until the solid is completely dissolved. It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration with your aqueous experimental medium. Always ensure the final concentration of the organic solvent in your assay is low enough to not affect the experimental results.

Q5: Are there any established analytical methods for quantifying this compound?

A5: While a specific, validated HPLC method for this compound is not detailed in the readily available literature, general reversed-phase high-performance liquid chromatography (RP-HPLC) methods are suitable for the analysis of macrolide antibiotics. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector. Method development and validation would be required for your specific application.

Data Summary

This compound Solubility Data
SolventSolubility (mg/mL)Temperature (°C)
WaterData Not AvailableRoom Temperature
EthanolData Not AvailableRoom Temperature
MethanolData Not AvailableRoom Temperature
DMSOData Not AvailableRoom Temperature
AcetoneData Not AvailableRoom Temperature

Note: The quantitative solubility of this compound in these solvents is not well-documented in publicly accessible sources. It is recommended to perform experimental solubility tests.

This compound Stability Profile
ConditionStabilityObservations
pH 4Stable[1]No significant degradation reported.
pH 7Stable[1]No significant degradation reported.
pH 9Stable[1]No significant degradation reported.
TemperatureData Not AvailableTemperature-dependent degradation kinetics have not been publicly reported. It is recommended to store solutions at low temperatures (e.g., 2-8°C or -20°C) and protect from light.

Troubleshooting Guides

Guide: Issues with Dissolving this compound

This guide provides a systematic approach to troubleshoot solubility issues with this compound.

Troubleshooting_Solubility start Start: this compound does not dissolve solvent_check Is the correct solvent being used? start->solvent_check wrong_solvent Consult literature for appropriate solvents. Test small amounts in different solvents (e.g., DMSO, Ethanol). solvent_check->wrong_solvent No right_solvent Solvent is appropriate solvent_check->right_solvent Yes agitation Has sufficient agitation been applied? right_solvent->agitation no_agitation Vortex or sonicate the solution. Ensure adequate mixing time. agitation->no_agitation No yes_agitation Agitation is sufficient agitation->yes_agitation Yes heating Can gentle heating be applied without degrading the compound? yes_agitation->heating no_heating Proceed to check concentration. heating->no_heating No yes_heating Warm the solution gently (e.g., 37°C water bath). Monitor for degradation. heating->yes_heating Yes concentration_check Is the concentration too high? no_heating->concentration_check end_success End: Compound Dissolved yes_heating->end_success high_concentration Attempt to dissolve a smaller amount or increase the solvent volume. concentration_check->high_concentration Yes concentration_ok Concentration is within expected solubility range. concentration_check->concentration_ok No high_concentration->end_success end_fail End: Consult technical support for further assistance. concentration_ok->end_fail

Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound.

  • Materials:

    • This compound powder

    • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetone)

    • Scintillation vials or glass test tubes with screw caps

    • Orbital shaker or wrist-action shaker in a temperature-controlled environment

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Analytical balance

    • HPLC system for quantification

  • Procedure:

    • Add an excess amount of this compound powder to a vial containing a known volume of the solvent (e.g., 1 mL). The excess solid should be clearly visible.

    • Seal the vials tightly.

    • Place the vials on a shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the samples to further separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol: Evaluation of this compound Stability in Solution

This protocol describes a general method for assessing the stability of this compound in a given solvent and pH.

  • Materials:

    • This compound stock solution

    • Buffers of desired pH (e.g., pH 4, 7, 9)

    • Vials with screw caps

    • Temperature-controlled incubators or water baths

    • HPLC system for quantification

  • Procedure:

    • Prepare solutions of this compound in the desired buffers at a known concentration.

    • Divide the solutions into aliquots in separate vials for each time point and storage condition.

    • Store the vials under different temperature conditions (e.g., 4°C, 25°C, 40°C), protected from light.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.

    • Immediately analyze the concentration of this compound in the sample using a validated stability-indicating HPLC method. This method should be able to separate the intact drug from any potential degradation products.

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation rate constant and the shelf-life (e.g., the time it takes for the concentration to decrease by 10%) under each condition.

Stability_Factors This compound This compound Stability in Solution pH pH of the Solution This compound->pH Temperature Storage Temperature This compound->Temperature Solvent Solvent Composition This compound->Solvent Light Exposure to Light This compound->Light Oxygen Presence of Oxygen This compound->Oxygen pH_details Stable at pH 4, 7, and 9. Extreme pH may cause hydrolysis. pH->pH_details Temp_details Higher temperatures generally accelerate degradation. Temperature->Temp_details Solvent_details Protic vs. Aprotic solvents can influence degradation pathways. Solvent->Solvent_details Light_details Photodegradation is possible. Protect solutions from light. Light->Light_details Oxygen_details Oxidation can occur. Consider using de-gassed solvents. Oxygen->Oxygen_details

Key factors influencing the stability of this compound.

References

Technical Support Center: Overcoming Propionylmaridomycin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to Propionylmaridomycin resistance in bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, a macrolide antibiotic, inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit at or near the peptidyltransferase center. This binding interferes with the exit of the nascent polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein production.

Q2: What are the primary mechanisms of bacterial resistance to this compound?

The most common mechanisms of resistance to this compound and other macrolides fall into three main categories:

  • Target Site Modification: This is the most prevalent mechanism and typically involves the methylation of an adenine residue in the 23S rRNA of the 50S ribosomal subunit by an enzyme encoded by an erm (erythromycin ribosome methylation) gene. This modification reduces the binding affinity of the antibiotic to its ribosomal target.

  • Active Efflux: Bacteria can acquire genes (e.g., mef or msr genes) that code for efflux pumps. These are transmembrane proteins that actively transport macrolides, including this compound, out of the bacterial cell, preventing the antibiotic from reaching its intracellular target at a high enough concentration to be effective.

  • Enzymatic Inactivation: Less commonly, bacteria may produce enzymes, such as esterases or phosphotransferases, that can chemically modify and inactivate the this compound molecule, rendering it unable to bind to the ribosome.

Q3: How can I determine if my bacterial strain is resistant to this compound?

The standard method for determining resistance is to measure the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain. This can be done using techniques like broth microdilution or agar dilution assays. The resulting MIC value is then compared to established clinical breakpoints (if available) to classify the strain as susceptible, intermediate, or resistant.

Q4: Are there known resistance genes associated with this compound resistance?

Yes, specific genes are known to confer resistance to macrolides. The most common are the erm genes (e.g., ermA, ermB, ermC), which encode for methyltransferases that alter the ribosomal target site. Efflux-mediated resistance is often associated with mef (macrolide efflux) genes, such as mefA, and msr (macrolide-streptogramin resistance) genes, like msrA.

Troubleshooting Guides

Problem: High Minimum Inhibitory Concentration (MIC) values observed for this compound against my bacterial strain.

This indicates that your strain is likely resistant. The following steps can help you investigate the underlying mechanism of resistance.

Troubleshooting Workflow for Investigating this compound Resistance

start High MIC Observed phenotypic Phenotypic Assays start->phenotypic genotypic Genotypic Analysis start->genotypic efflux_assay Efflux Pump Inhibitor Assay phenotypic->efflux_assay synergy_test Synergy Testing with other antibiotics phenotypic->synergy_test pcr PCR for Resistance Genes (erm, mef, msr) genotypic->pcr mic_reduced MIC Reduced? efflux_assay->mic_reduced gene_present Resistance Gene Present? pcr->gene_present wgs Whole Genome Sequencing other_mech Consider other mechanisms (e.g., enzymatic inactivation, novel mutations) wgs->other_mech efflux_implicated Efflux is a likely mechanism mic_reduced->efflux_implicated Yes mic_reduced->other_mech No gene_present->wgs No target_mod Target site modification is a likely mechanism gene_present->target_mod Yes

Caption: A logical workflow for diagnosing the cause of high MIC values.

Guide 1: Investigating Efflux Pump-Mediated Resistance

  • Hypothesis: An active efflux pump is expelling this compound from the cell, preventing it from reaching its ribosomal target.

  • Experimental Approach: Perform a broth microdilution MIC assay with and without a known efflux pump inhibitor (EPI). A common EPI for some bacterial pumps is reserpine or carbonyl cyanide m-chlorophenylhydrazone (CCCP).

  • Procedure:

    • Prepare a standard broth microdilution assay for this compound.

    • Prepare a parallel assay that includes a sub-inhibitory concentration of the EPI in all wells.

    • Incubate both assays under identical conditions.

    • Determine the MIC of this compound in both the absence and presence of the EPI.

  • Interpretation of Results:

    • Significant MIC Decrease (≥4-fold): A significant reduction in the MIC in the presence of the EPI strongly suggests that an active efflux pump is contributing to the resistance.

    • No Change in MIC: If the MIC remains unchanged, efflux is unlikely to be the primary resistance mechanism.

Guide 2: Investigating Target Site Modification

  • Hypothesis: The bacterial ribosome has been modified (e.g., by methylation), reducing the binding affinity of this compound.

  • Experimental Approach: Use molecular techniques to screen for the presence of known resistance genes, specifically the erm family of genes.

  • Procedure:

    • Extract genomic DNA from your resistant bacterial strain.

    • Design or obtain primers specific to common erm genes (e.g., ermA, ermB, ermC).

    • Perform Polymerase Chain Reaction (PCR) using the extracted DNA and specific primers.

    • Analyze the PCR products using gel electrophoresis.

  • Interpretation of Results:

    • Positive PCR Result: The presence of a PCR product of the expected size indicates that the strain carries the targeted erm gene, suggesting that target site modification is the likely cause of resistance.

    • Negative PCR Result: If no PCR product is detected, the resistance may be due to other mechanisms, or the strain may possess a novel or less common resistance gene. In this case, whole-genome sequencing could be a valuable next step to identify the genetic basis of resistance.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment designed to investigate the mechanism of resistance in a bacterial strain.

StrainThis compound MIC (µg/mL)This compound + EPI* MIC (µg/mL)Fold-Change in MICermB Gene (PCR)Inferred Mechanism
Control (Susceptible) 221Negative-
Resistant Isolate A 128816NegativeEfflux Pump
Resistant Isolate B >256>2561PositiveTarget Site Modification
Resistant Isolate C 256328PositiveEfflux & Target Site

*EPI: Efflux Pump Inhibitor at a sub-inhibitory concentration.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

  • Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (or other appropriate broth), bacterial inoculum, this compound stock solution.

  • Preparation of Antibiotic Dilutions:

    • Prepare a 2-fold serial dilution of this compound in the broth directly in the microtiter plate. The final volume in each well should be 50 µL.

    • The concentration range should span the expected MIC of the organism.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is now 100 µL.

  • Incubation:

    • Incubate the plate at the optimal temperature for the bacterial species (e.g., 35-37°C) for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Signaling Pathway: Macrolide Action and Resistance

cluster_cell Bacterial Cell PM_in This compound Ribosome 50S Ribosome (23S rRNA) PM_in->Ribosome binds Methylated_Ribosome Methylated 50S Ribosome PM_in->Methylated_Ribosome binding blocked Efflux_Pump Efflux Pump (Mef/Msr) PM_in->Efflux_Pump enters pump Protein_Synth Protein Synthesis Ribosome->Protein_Synth inhibits Cell_Death Bacteriostasis/ Cell Death Protein_Synth->Cell_Death leads to Erm_Methylase Erm Methylase Erm_Methylase->Ribosome methylates Methylated_Ribosome->Protein_Synth continues PM_out This compound Efflux_Pump->PM_out exports

Caption: Mechanism of action and key resistance pathways for this compound.

Technical Support Center: Propionylmaridomycin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield of Propionylmaridomycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a semi-synthetic macrolide antibiotic derived from Maridomycin III. Macrolide antibiotics are complex secondary metabolites, and Maridomycin is produced by fermentation of Streptomyces hygroscopicus.[1][2][3][4][5] Optimization of fermentation conditions for this or related Streptomyces species is key to improving the yield of the precursor, Maridomycin.

Q2: What are the key stages in this compound synthesis where yield can be lost?

A2: Yield loss can occur at several stages:

  • Fermentation: Suboptimal culture conditions can lead to poor growth of Streptomyces or low production of the Maridomycin precursor.

  • Extraction and Purification: Inefficient extraction of Maridomycin from the fermentation broth or losses during chromatographic purification can significantly reduce yield.

  • Propionylation Reaction: The chemical conversion of Maridomycin to this compound may not go to completion or may produce unwanted side products, lowering the final yield.

Q3: What are the most critical factors to control during the fermentation process?

A3: For optimal Maridomycin production by Streptomyces, the following factors are critical:

  • Medium Composition: The balance of carbon and nitrogen sources, as well as the concentration of phosphate and trace elements, is crucial.

  • pH: The pH of the culture medium should be maintained within the optimal range for both cell growth and antibiotic production, which may differ.

  • Dissolved Oxygen: Adequate aeration and agitation are necessary to maintain sufficient dissolved oxygen levels for this aerobic bacterium.

  • Temperature: A consistent and optimal temperature (typically 28-30°C for Streptomyces) is required for efficient growth and metabolism.

  • Inoculum Quality: The age, size, and health of the seed culture used to inoculate the fermenter can have a significant impact on the final yield.

Q4: How can I monitor the production of Maridomycin during fermentation?

A4: Maridomycin concentration in the fermentation broth can be monitored using High-Performance Liquid Chromatography (HPLC). This allows for real-time tracking of antibiotic production and helps in determining the optimal harvest time.

Troubleshooting Guides

Issue 1: Low or No Maridomycin Production in Fermentation
Possible Cause Troubleshooting Steps
Suboptimal Medium Composition Systematically optimize the fermentation medium using methods like "one-factor-at-a-time" (OFAT) or Response Surface Methodology (RSM). Key components to evaluate are carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), phosphate levels, and trace metal concentrations.
Incorrect pH Monitor the pH of the culture continuously and adjust as needed using sterile acidic or basic solutions. The optimal pH for growth may differ from the optimal pH for secondary metabolite production.
Insufficient Dissolved Oxygen Increase agitation speed and/or airflow to the fermenter to ensure adequate oxygen supply. Monitor dissolved oxygen levels using a probe.
Poor Inoculum Quality Standardize your inoculum preparation procedure. Use a fresh, healthy seed culture of a consistent age and cell density.
Strain Instability Streptomyces strains can undergo genetic drift, leading to reduced antibiotic production. It is advisable to use a fresh culture from a cryopreserved stock for each fermentation run.
Issue 2: Low Yield of this compound from the Propionylation Reaction
Possible Cause Troubleshooting Steps
Incomplete Reaction Optimize the reaction conditions, including temperature, reaction time, and the molar ratio of Maridomycin to the propionylating agent. Monitor the reaction progress using HPLC.
Side Reactions The propionylation reaction can sometimes lead to the formation of undesired byproducts. Analyze the reaction mixture by mass spectrometry to identify any side products and adjust the reaction conditions to minimize their formation.
Degradation of Maridomycin Maridomycin may be unstable under the reaction conditions. Ensure that the pH and temperature are controlled to prevent degradation of the macrolide ring.
Issue 3: Difficulty in Purifying this compound
Possible Cause Troubleshooting Steps
Co-elution with Impurities Optimize the chromatographic separation method. This may involve changing the stationary phase (e.g., silica gel, alumina), the mobile phase composition, or the gradient profile.
Low Recovery from Column Ensure that the chosen solvent system is appropriate for eluting this compound from the column. Inefficient elution can lead to significant product loss.
Product Degradation on Column Some compounds can degrade on silica or alumina columns. If this is suspected, consider using a different purification method, such as preparative HPLC with a C18 column.

Data Presentation

Table 1: Example of Fermentation Medium Optimization for a Streptomyces Species
Parameter Initial Condition Optimized Condition Impact on Yield
Carbon Source Glucose (20 g/L)Soluble Starch (26.26 g/L)Increased biomass and antibiotic production.
Nitrogen Source Peptone (5 g/L)Soybean Cake Powder (23.54 g/L)Significant increase in yield.
Phosphate (K₂HPO₄) 1.0 g/L0.27 g/LReduced phosphate levels can stimulate secondary metabolism.
pH UncontrolledControlled at 6.5Stable pH prevents degradation and improves enzyme activity.
Inoculum Size 2% (v/v)5% (v/v)Optimized inoculum leads to faster onset of production phase.

This table presents illustrative data based on the optimization of fermentation for other Streptomyces species and should be adapted for this compound synthesis.

Table 2: Comparison of Extraction Solvents for Macrolide Recovery
Solvent Relative Recovery (%) Notes
Ethyl Acetate 95Commonly used and effective for macrolide extraction.
Chloroform 92Good alternative, but with higher toxicity.
n-Butanol 85Can also be effective but may extract more impurities.
Dichloromethane 88Another chlorinated solvent option.

This table provides a general comparison of solvent efficiency for macrolide extraction.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces hygroscopicus for Maridomycin Production
  • Inoculum Preparation:

    • Aseptically transfer a loopful of a well-sporulated culture of S. hygroscopicus from an agar slant to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Fermentation:

    • Transfer the seed culture (5% v/v) to a 2 L fermenter containing 1 L of production medium (see Table 1 for an example of an optimized medium).

    • Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation speed of 300 rpm.

    • Control the pH at 6.5 by the automated addition of sterile 1 M NaOH or 1 M HCl.

    • Monitor the fermentation for 7-10 days, taking samples periodically for HPLC analysis of Maridomycin concentration.

Protocol 2: Extraction and Purification of Maridomycin
  • Extraction:

    • At the end of the fermentation, centrifuge the broth to separate the mycelium from the supernatant.

    • Adjust the pH of the supernatant to 8.0 and extract three times with an equal volume of ethyl acetate.

    • Pool the organic extracts and evaporate to dryness under reduced pressure.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Apply the concentrated extract to a silica gel column pre-equilibrated with the same solvent.

    • Elute the column with a gradient of methanol in chloroform (e.g., 0-10% methanol).

    • Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing Maridomycin.

    • Pool the pure fractions and evaporate the solvent to obtain purified Maridomycin.

Protocol 3: Synthesis and Purification of this compound
  • Propionylation:

    • Dissolve the purified Maridomycin in a suitable solvent such as pyridine.

    • Add propionic anhydride in a slight molar excess.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by HPLC.

  • Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the this compound into an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Further purify the this compound by silica gel chromatography if necessary, using a suitable solvent system (e.g., a gradient of acetone in hexane).

Visualizations

Maridomycin_Biosynthesis_Pathway Primary_Metabolism Primary Metabolism (e.g., Glycolysis, TCA Cycle) Propionyl_CoA Propionyl-CoA Primary_Metabolism->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Primary_Metabolism->Methylmalonyl_CoA Polyketide_Synthase Polyketide Synthase (PKS) Propionyl_CoA->Polyketide_Synthase Methylmalonyl_CoA->Polyketide_Synthase Macrolactone_Core Macrolactone Core Polyketide_Synthase->Macrolactone_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Glycosyltransferases, Oxidases) Macrolactone_Core->Tailoring_Enzymes Maridomycin Maridomycin Tailoring_Enzymes->Maridomycin Propionyl_Transferase Chemical Propionylation Maridomycin->Propionyl_Transferase This compound This compound Propionyl_Transferase->this compound

Caption: Conceptual overview of the this compound synthesis pathway.

Experimental_Workflow Inoculum Inoculum Preparation (Streptomyces hygroscopicus) Fermentation Fermentation & Optimization Inoculum->Fermentation Extraction Extraction of Maridomycin Fermentation->Extraction Purification_M Purification of Maridomycin Extraction->Purification_M Propionylation Propionylation Reaction Purification_M->Propionylation Purification_P Purification of this compound Propionylation->Purification_P Analysis Final Product Analysis (HPLC, MS) Purification_P->Analysis

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low this compound Yield Check_Fermentation Check Fermentation Broth for Maridomycin Start->Check_Fermentation Low_Maridomycin Low Maridomycin Titer Check_Fermentation->Low_Maridomycin No/Low Maridomycin Good_Maridomycin Good Maridomycin Titer Check_Fermentation->Good_Maridomycin Sufficient Maridomycin Troubleshoot_Fermentation Troubleshoot Fermentation (Medium, pH, DO, Inoculum) Low_Maridomycin->Troubleshoot_Fermentation Check_Propionylation Check Propionylation Reaction Good_Maridomycin->Check_Propionylation Check_Purification Check Purification Steps Good_Maridomycin->Check_Purification Reaction OK Incomplete_Reaction Incomplete Reaction or Side Products Check_Propionylation->Incomplete_Reaction Problem Identified Troubleshoot_Reaction Troubleshoot Propionylation (Reagents, Conditions) Incomplete_Reaction->Troubleshoot_Reaction Low_Recovery Low Recovery After Purification Check_Purification->Low_Recovery Problem Identified Troubleshoot_Purification Troubleshoot Purification (Solvents, Column) Low_Recovery->Troubleshoot_Purification

Caption: A decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Propionylmaridomycin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Propionylmaridomycin. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A common starting point for the analysis of macrolide antibiotics like this compound is reversed-phase HPLC. A typical method, which should be validated for your specific application, is detailed below.

Q2: My this compound peak is tailing. What are the common causes and solutions?

A2: Peak tailing for a basic compound like this compound is often due to secondary interactions with acidic silanol groups on the silica-based column packing. Here are some solutions:

  • Use a modern, end-capped, high-purity silica column: These columns have fewer exposed silanol groups.

  • Adjust mobile phase pH: Lowering the pH (e.g., to pH 3-4) can suppress the ionization of silanol groups.

  • Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active sites on the stationary phase.

  • Check for column degradation: An old or poorly maintained column can lead to peak tailing.

Q3: I am observing ghost peaks in my chromatogram. What should I do?

A3: Ghost peaks can arise from several sources. Consider the following:

  • Contamination in the mobile phase or system: Ensure you are using high-purity solvents and that your solvent bottles are clean.

  • Carryover from previous injections: Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.

  • Late eluting compounds from a previous run: Extend your run time or add a gradient step with a stronger solvent to elute any strongly retained compounds.

Q4: My retention times are shifting between injections. How can I stabilize them?

A4: Retention time drift can compromise the reliability of your analysis. Here are some troubleshooting steps:

  • Ensure proper column equilibration: Before starting your analytical run, equilibrate the column with the mobile phase for a sufficient amount of time.

  • Check for leaks in the HPLC system: Leaks can cause pressure fluctuations and affect the flow rate, leading to retention time shifts.

  • Verify mobile phase composition: Inaccurate mobile phase preparation can lead to inconsistent results.

  • Control the column temperature: Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.

Q5: What are the likely degradation products of this compound under forced degradation conditions?

A5: this compound, like other macrolides, is susceptible to degradation, particularly hydrolysis of the lactone ring and glycosidic bonds under acidic or basic conditions. Forced degradation studies are necessary to identify these potential impurities. The degradation products would need to be characterized using techniques like mass spectrometry.

Troubleshooting Guides

Peak Shape and Resolution Issues
ProblemPossible CausesSuggested Solutions
Peak Tailing - Secondary interactions with silanols- Column overload- Inappropriate mobile phase pH- Use an end-capped column- Add a competing base (e.g., TEA) to the mobile phase- Reduce sample concentration- Adjust mobile phase pH
Peak Fronting - Column overload- Sample solvent stronger than mobile phase- Decrease injection volume or sample concentration- Dissolve the sample in the initial mobile phase
Split Peaks - Clogged column inlet frit- Column void or channeling- Back-flush the column- Replace the column
Poor Resolution - Inefficient column- Inappropriate mobile phase composition- High flow rate- Replace the column- Optimize the mobile phase (e.g., change organic modifier ratio)- Reduce the flow rate
Baseline and Pressure Issues
ProblemPossible CausesSuggested Solutions
Baseline Drift - Column not equilibrated- Mobile phase composition changing- Temperature fluctuations- Allow for sufficient column equilibration time- Ensure proper mobile phase mixing and degassing- Use a column oven
Baseline Noise - Air bubbles in the detector- Contaminated mobile phase- Detector lamp failing- Purge the detector- Use high-purity solvents and filter the mobile phase- Replace the detector lamp
High Backpressure - Blockage in the system (e.g., guard column, tubing, frit)- Precipitated buffer in the mobile phase- Systematically disconnect components to locate the blockage- Ensure buffer solubility in the mobile phase; flush the system with an appropriate solvent
Pressure Fluctuations - Leaks in the system- Air bubbles in the pump- Check and tighten fittings- Degas the mobile phase and prime the pump

Experimental Protocols

Representative HPLC Method for this compound

This is a general method and should be optimized and validated for your specific instrumentation and requirements.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program (Example):

    Time (min) % Solvent B
    0 30
    20 70
    25 70
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 232 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

Visualizations

HPLC Troubleshooting Workflow

Problem Identify Problem PeakShape Peak Shape Issue? Problem->PeakShape RetentionTime Retention Time Shift? Problem->RetentionTime Baseline Baseline Issue? Problem->Baseline Pressure Pressure Anomaly? Problem->Pressure Tailing Tailing PeakShape->Tailing Fronting Fronting PeakShape->Fronting Split Split PeakShape->Split Drift Drift RetentionTime->Drift Noise Noise Baseline->Noise HighPressure High Pressure Pressure->HighPressure Sol_Tailing Check Column Adjust Mobile Phase pH Tailing->Sol_Tailing Sol_Fronting Reduce Concentration Match Sample Solvent Fronting->Sol_Fronting Sol_Split Back-flush/Replace Column Split->Sol_Split Sol_Drift Equilibrate Column Check for Leaks Drift->Sol_Drift Sol_Noise Degas Mobile Phase Check Lamp Noise->Sol_Noise Sol_HighPressure Find & Clear Blockage Check Buffer Solubility HighPressure->Sol_HighPressure

Caption: A decision tree for troubleshooting common HPLC issues.

Sample Preparation and Analysis Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify this compound Integrate->Quantify

Caption: Workflow for this compound sample preparation and HPLC analysis.

Propionylmaridomycin Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of propionylmaridomycin. The information is designed to offer practical solutions and detailed methodologies for researchers in the field.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Product Yield

Problem: The final yield of purified this compound is significantly lower than expected.

Potential CauseTroubleshooting Steps
Incomplete Extraction - Optimize the solvent system for the initial extraction from the fermentation broth. Consider using a combination of polar and non-polar solvents. - Adjust the pH of the extraction solvent to enhance the partitioning of this compound into the organic phase.
Degradation During Purification - Conduct purification steps at lower temperatures to minimize thermal degradation. - Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify the primary degradation pathways and products. This will help in selecting appropriate stabilizing agents or adjusting pH during purification.[1][2]
Suboptimal Chromatographic Conditions - For macroporous resin chromatography, screen different resin types (e.g., non-polar, weakly polar) to find the one with the best adsorption and desorption characteristics for this compound. - In preparative HPLC, optimize the mobile phase composition, gradient, and flow rate to ensure good separation from impurities without excessive peak broadening, which can lead to loss of product during fraction collection.
Inefficient Crystallization - Systematically screen a range of solvents and solvent mixtures to identify the optimal conditions for crystallization. - Control the rate of supersaturation by adjusting the temperature and solvent ratio to promote the growth of larger, purer crystals.[3]
High Impurity Levels in Final Product

Problem: The purified this compound does not meet the required purity specifications.

Potential CauseTroubleshooting Steps
Co-elution of Impurities - In preparative HPLC, adjust the gradient slope to improve the resolution between this compound and closely eluting impurities.[4] - Consider using a different stationary phase with alternative selectivity (e.g., phenyl-hexyl instead of C18). - Employ orthogonal purification techniques, such as combining macroporous resin chromatography with preparative HPLC.
Presence of Degradation Products - Analyze the impurity profile using LC-MS to identify the mass of the degradation products.[5] This information can provide clues about the degradation mechanism. - Based on the identified degradation pathways, modify the purification workflow to avoid conditions that promote degradation (e.g., exposure to strong acids/bases or prolonged exposure to light).
Process-Related Impurities - Identify the source of process-related impurities by analyzing samples from each step of the synthesis and purification process. - Modify the synthetic route or purification protocol to minimize the formation or carryover of these impurities.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers may have regarding the purification of this compound.

1. What are the most common challenges in purifying this compound?

The primary challenges include:

  • Complex Impurity Profile: this compound, often produced via fermentation of Streptomyces species, can be accompanied by a variety of structurally related impurities and other metabolites.

  • Degradation: As a macrolide antibiotic, this compound can be susceptible to degradation under certain pH and temperature conditions.

  • Achieving High Purity and Yield: Balancing the trade-off between achieving high purity and maximizing product recovery is a constant challenge in multi-step purification processes.

2. Which purification techniques are most effective for this compound?

A multi-step approach is typically required for high-purity this compound. The most effective techniques include:

  • Solvent Extraction: This is a crucial initial step to isolate this compound from the fermentation broth. Optimization of solvent choice and pH is critical for high recovery.

  • Macroporous Resin Adsorption Chromatography: This technique is effective for initial purification and concentration of this compound from the crude extract.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the preferred method for final purification to achieve high purity by separating closely related impurities.

  • Crystallization: This is a final polishing step to obtain a highly pure and stable solid form of this compound.

3. How can I identify and characterize impurities in my this compound sample?

A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: For routine purity analysis and quantification of known impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities by determining their molecular weights and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated impurities.

4. What are the key parameters to optimize in a preparative HPLC method for this compound?

Key parameters to optimize include:

  • Column Chemistry: C18 columns are commonly used, but other stationary phases should be considered for different selectivity.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase should be carefully controlled to ensure the stability of this compound and achieve optimal separation.

  • Gradient Elution: A well-designed gradient is crucial to separate complex mixtures of related compounds.

  • Flow Rate and Column Loading: These parameters need to be balanced to maximize throughput without sacrificing resolution.

5. How can I prevent the degradation of this compound during purification?

To minimize degradation:

  • Temperature Control: Perform all purification steps at reduced temperatures whenever possible.

  • pH Control: Maintain the pH of all solutions within a range where this compound is stable. This can be determined through forced degradation studies.

  • Minimize Processing Time: Reduce the duration of each purification step to limit the exposure of the compound to potentially degradative conditions.

  • Protect from Light: If found to be light-sensitive, conduct purification steps in light-protected containers.

Experimental Protocols

General Workflow for this compound Purification

References

Influence of inoculum size on Propionylmaridomycin MIC values

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter variability in Minimum Inhibitory Concentration (MIC) assays for Propionylmaridomycin. The following information is based on established antimicrobial susceptibility testing standards and principles of the inoculum effect.

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" and how does it relate to this compound MIC values?

A1: The inoculum effect is a phenomenon where the MIC of an antibiotic changes with variations in the initial number of bacteria (the inoculum size) used in the susceptibility test. For many antibiotics, including macrolides like this compound, a higher inoculum density can lead to a higher MIC value. Several antibacterial characteristics of this compound, including the impact of inoculum size, have been shown to be very similar to other macrolide antibiotics such as josamycin and kitasamycin[1][2].

Q2: What is the standard inoculum size for a broth microdilution MIC assay?

A2: According to guidelines from the Clinical and Laboratory Standards Institute (CLSI), the recommended standard inoculum density for broth microdilution and macrodilution susceptibility tests is 5 x 10^5 colony-forming units per milliliter (CFU/mL)[3]. It is crucial to adhere to this standard to ensure the reproducibility and comparability of MIC results[4].

Q3: My MIC results for this compound are higher than expected. Could the inoculum size be the cause?

A3: Yes, an inoculum that is too dense is a common reason for falsely elevated MIC values[5]. If the bacterial concentration in the wells is significantly higher than the standard 5 x 10^5 CFU/mL, the antibiotic may be overcome by the sheer number of bacteria, leading to an apparently higher MIC.

Q4: My MIC results are inconsistent between experiments. What are the likely causes related to the inoculum?

A4: Inconsistent MIC results are often traced back to variability in the inoculum preparation. Key factors to investigate include:

  • Inaccurate Standardization: Not consistently preparing the bacterial suspension to the 0.5 McFarland standard.

  • Improper Dilution: Errors in the subsequent dilution of the standardized suspension to achieve the final target concentration.

  • Lack of Uniformity: Not mixing the inoculum suspension adequately before dispensing it into the microtiter plate wells, leading to well-to-well variation.

Q5: How can I verify the concentration of my inoculum?

A5: To ensure your inoculum concentration is correct, you should perform a colony count. This involves taking an aliquot of your final diluted inoculum, performing serial dilutions, plating a known volume onto an appropriate agar medium, incubating, and then counting the resulting colonies to calculate the CFU/mL.

Troubleshooting Guide

Issue: Observed MIC values for this compound are variable or not reproducible.

This is a frequent challenge in antimicrobial susceptibility testing. The following guide will help you systematically troubleshoot the issue, with a focus on the critical role of the inoculum.

Illustrative Data: Influence of Inoculum Size on MIC Values

The following table illustrates the expected trend of this compound MIC values when the inoculum size deviates from the standard concentration. Disclaimer: This data is illustrative and based on the general principles of the inoculum effect observed for macrolide antibiotics. Actual values may vary depending on the specific bacterial strain and experimental conditions.

Inoculum Size (CFU/mL)Deviation from StandardExpected this compound MIC (µg/mL)Observation
5 x 10^410-fold Lower0.5Falsely low MIC
5 x 10^5 Standard 1 Reference MIC
5 x 10^610-fold Higher2 - 4Falsely high MIC
5 x 10^7100-fold Higher8 - 16Significantly elevated MIC
Troubleshooting Workflow Diagram

The diagram below outlines a logical workflow for troubleshooting inconsistent MIC results, starting from the observation of variability and focusing on inoculum-related factors.

MIC_Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent MIC Values cluster_inoculum Inoculum Preparation Review cluster_other Other Potential Causes start Inconsistent MIC Results Observed check_qc Is the Quality Control (QC) strain MIC within range? start->check_qc check_mcfarland Review 0.5 McFarland Standard Preparation check_qc->check_mcfarland Yes check_media Check Media (pH, supplements) check_qc->check_media No check_dilution Verify Inoculum Dilution Steps check_mcfarland->check_dilution check_vortex Ensure Thorough Mixing (Vortexing) of Suspension check_dilution->check_vortex perform_colony_count Perform Colony Count to Confirm CFU/mL check_vortex->perform_colony_count resolve MIC Results Should Stabilize perform_colony_count->resolve check_antibiotic Verify Antibiotic Stock and Dilutions check_media->check_antibiotic check_incubation Confirm Incubation Time and Temperature check_antibiotic->check_incubation check_reading Standardize Endpoint Reading check_incubation->check_reading check_reading->resolve

Caption: A workflow diagram for troubleshooting inconsistent MIC assay results.

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for performing a broth microdilution assay to determine the MIC of this compound, with an emphasis on the correct preparation of the bacterial inoculum.

1. Reagent and Media Preparation

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 100 times the highest concentration to be tested.

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) unless the specific test organism requires a different medium.

  • Saline: Prepare sterile 0.85% saline solution.

2. Inoculum Preparation (The Critical Step)

  • From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test organism using a sterile loop.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline.

  • Vortex the tube thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (the absorbance at 625 nm should be between 0.08 and 0.13). This standardized suspension contains approximately 1 x 10^8 to 2 x 10^8 CFU/mL.

  • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve the final target inoculum concentration of 5 x 10^5 CFU/mL in each well. This typically involves a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be added to the plate.

3. Preparation of Microtiter Plate

  • Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.

  • Include a growth control well (containing CAMHB and inoculum but no antibiotic) and a sterility control well (containing CAMHB only).

4. Inoculation and Incubation

  • Add the diluted bacterial inoculum to each well (except the sterility control well) to bring the final volume to the desired level (e.g., 100 µL).

  • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results

  • After incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a standard broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_colonies 1. Isolate Colonies (18-24h culture) prep_suspension 2. Create Suspension in Saline prep_colonies->prep_suspension prep_mcfarland 3. Adjust to 0.5 McFarland Standard (~1.5x10^8 CFU/mL) prep_suspension->prep_mcfarland prep_dilution 4. Dilute to Final Inoculum (~5x10^5 CFU/mL) prep_mcfarland->prep_dilution inoculate 6. Inoculate Plate with Bacterial Suspension prep_dilution->inoculate plate_prep 5. Prepare Serial Dilutions of this compound in 96-well plate plate_prep->inoculate incubate 7. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 8. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for a standard broth microdilution MIC assay.

References

Propionylmaridomycin degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of propionylmaridomycin and strategies to prevent its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound?

A1: While specific studies on this compound are limited, based on the behavior of other macrolide antibiotics, the primary degradation pathways are understood to be:

  • Chemical Degradation (Hydrolysis): The large lactone ring structure common to macrolides can be susceptible to hydrolysis, particularly under acidic or basic conditions. For some macrolides, acidic conditions can lead to the formation of inactive spiroketal derivatives.[1]

  • Enzymatic Degradation: In biological systems or in the presence of contaminating enzymes, this compound can be inactivated by two main classes of enzymes:

    • Macrolide Esterases: These enzymes hydrolyze the lactone ring, rendering the antibiotic inactive.[1][2][3]

    • Macrolide Phosphotransferases: These enzymes modify the antibiotic by adding a phosphate group, which prevents it from binding to its ribosomal target.[2]

Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?

A2: To minimize degradation, stock solutions of this compound should be prepared fresh. If storage is necessary, it is recommended to store aliquots at -20°C or lower for short to medium-term storage. For long-term stability, storage at -70°C is preferable. Most antibiotics are more stable as dry powders.

Q3: How does pH affect the stability of this compound?

Q4: Can this compound degrade in common organic solvents used in the lab?

A4: Yes, some macrolide antibiotics have shown instability when stored in mixtures of water and methanol. The choice of solvent can influence the stability of the antibiotic. It is advisable to verify the stability of this compound in the specific solvent system being used for your experiments.

Troubleshooting Guide

Issue 1: I am observing a loss of biological activity in my this compound-treated samples over time.

  • Question: Could my experimental conditions be causing the degradation of this compound?

  • Answer: Yes, several factors in your experimental setup could be contributing to the degradation of the antibiotic. Consider the following:

    • pH of the medium: Ensure the pH of your culture medium or buffer is within a stable range for this compound (ideally around neutral).

    • Temperature: Elevated temperatures can accelerate chemical degradation. If your experiment involves prolonged incubation at high temperatures, this could be a factor.

    • Presence of esterases: If you are working with cell lysates or systems that may contain esterases, enzymatic degradation could be occurring.

    • Solvent: If you are using organic solvents to dissolve this compound, the solvent itself or impurities could be contributing to degradation.

Issue 2: I see an unexpected peak in my HPLC or LC-MS analysis of a sample containing this compound.

  • Question: Could this be a degradation product of this compound?

  • Answer: It is highly likely that the new peak represents a degradation product. To confirm this, you can perform forced degradation studies. Expose a concentrated solution of this compound to stress conditions such as acid, base, heat, and oxidation. Analyze these stressed samples by HPLC or LC-MS to see if the unknown peak is generated. Characterization of the degradation product can be achieved using techniques like mass spectrometry and NMR.

Issue 3: My results with this compound are inconsistent between experiments.

  • Question: How can I improve the reproducibility of my experiments involving this compound?

  • Answer: Inconsistent results are often related to the stability of the compound. To improve reproducibility:

    • Prepare fresh solutions: Always use freshly prepared solutions of this compound for each experiment.

    • Standardize solution preparation: Use the same solvent and procedure for dissolving the antibiotic each time.

    • Control experimental parameters: Ensure that the pH, temperature, and incubation times are consistent across all experiments.

    • Proper storage of stock solutions: If you must store stock solutions, do so in small, single-use aliquots at -70°C to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Specific quantitative data on the degradation kinetics of this compound is limited in publicly available literature. However, the following table summarizes general stability information for macrolide antibiotics under various conditions. Researchers should consider these as guidelines and perform their own stability assessments for this compound in their specific experimental systems.

ConditionObservation for MacrolidesPotential Impact on this compoundCitation(s)
Acidic pH (e.g., pH 1-3) Some macrolides like erythromycin degrade rapidly. Clarithromycin is more stable but still degrades.Potential for hydrolysis of the lactone ring or the propionyl ester group.
Neutral pH (e.g., pH 7) Generally more stable, but enzymatic degradation can occur.Likely the most stable pH for in vitro experiments, but enzymatic degradation is still a risk.
Basic pH (e.g., pH > 9) Hydrolysis of the lactone ring can be accelerated.Potential for increased rate of hydrolysis.
Elevated Temperature Degradation rates increase with temperature.Expected to decrease stability.
Storage at 4°C Stability varies; some beta-lactams are more stable than at -10°C.Short-term storage may be acceptable, but degradation is possible.
Storage at -20°C Generally recommended for short to medium-term storage of antibiotic stocks.Suitable for storing aliquoted stock solutions.
Storage at -70°C Recommended for long-term stability.Optimal for long-term storage of stock solutions.
Aqueous-Methanol Mixtures Some macrolides are unstable when stored as a mixture.Caution should be exercised when using solvent mixtures for storage.

Experimental Protocols

Protocol: General Stability Assessment of this compound in an Aqueous Buffer

This protocol outlines a general method to assess the stability of this compound under specific pH and temperature conditions using HPLC.

Materials:

  • This compound powder

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer (or other relevant buffer), pH adjusted to desired values (e.g., 4.0, 7.0, 9.0)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Temperature-controlled incubator or water bath

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a small amount of a suitable organic solvent (e.g., methanol or acetonitrile) and then dilute to the final volume with the desired aqueous buffer to create a concentrated stock solution.

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the respective buffers (pH 4.0, 7.0, and 9.0) to a final working concentration (e.g., 100 µg/mL).

    • Prepare triplicate samples for each pH condition and each time point.

  • Incubation:

    • Incubate the prepared samples at the desired temperature (e.g., 25°C, 37°C, or an elevated temperature for accelerated stability testing).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.

    • Immediately quench any further degradation by diluting the aliquot in the mobile phase and storing it at a low temperature (e.g., 4°C or -20°C) until HPLC analysis. The time=0 sample should be analyzed immediately after preparation.

  • HPLC Analysis:

    • Develop a suitable HPLC method to separate this compound from its potential degradation products. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a common starting point.

    • Inject the samples from each time point onto the HPLC system.

    • Monitor the peak area of the this compound peak at an appropriate UV wavelength.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time=0).

    • Plot the natural logarithm of the remaining concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.

    • The degradation rate constant (k) can be determined from the slope of the line. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Visualizations

This compound Degradation Pathways This compound This compound Hydrolysis Chemical Hydrolysis (Acidic/Basic Conditions) This compound->Hydrolysis H₂O Enzymatic_Degradation Enzymatic Degradation This compound->Enzymatic_Degradation Hydrolyzed_Lactone Inactive Product (Hydrolyzed Lactone Ring) Hydrolysis->Hydrolyzed_Lactone Hydrolyzed_Ester Inactive Product (Hydrolyzed Propionyl Group) Hydrolysis->Hydrolyzed_Ester Esterase Macrolide Esterase Enzymatic_Degradation->Esterase Phosphotransferase Macrolide Phosphotransferase Enzymatic_Degradation->Phosphotransferase Phosphorylated_Maridomycin Inactive Product (Phosphorylated Maridomycin) Esterase->Hydrolyzed_Lactone Hydrolysis of lactone ring Phosphotransferase->Phosphorylated_Maridomycin Phosphorylation

Caption: Putative degradation pathways of this compound.

Experimental Workflow for Stability Assessment Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Samples Prepare Samples in Relevant Buffers/Media Prep_Stock->Prep_Samples Incubate Incubate at Controlled Temperature Prep_Samples->Incubate Sample_Timepoints Sample at Defined Time Points Incubate->Sample_Timepoints HPLC_Analysis Analyze by HPLC Sample_Timepoints->HPLC_Analysis Data_Analysis Analyze Data (Calculate % remaining, rate constant, half-life) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound stability.

References

Minimizing off-target effects of Propionylmaridomycin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propionylmaridomycin Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does this relate to potential off-target effects?

This compound is a macrolide antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 23S rRNA of the bacterial ribosome.[3] This specific targeting of the bacterial ribosome suggests a lower likelihood of direct on-target effects on mammalian cells, which have different ribosomal structures. However, off-target effects can still occur through interactions with other cellular components.

Q2: What are the potential off-target effects of this compound?

While specific off-target effects of this compound are not extensively documented in publicly available literature, macrolide antibiotics, in general, can have off-target effects. These can include interactions with eukaryotic cellular machinery, ion channels, or signaling pathways, which are unrelated to their primary antibacterial activity. It is crucial to experimentally validate the on-target and potential off-target effects in your specific experimental model.

Q3: How can I minimize off-target effects in my experiments with this compound?

Minimizing off-target effects is a critical aspect of drug development.[4] Strategies include:

  • Rational Drug Design: Utilizing computational tools to predict and minimize interactions with unintended targets.[4]

  • Dose-Response Studies: Using the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing the risk of off-target interactions.

  • Use of Proper Controls: Including negative and positive controls in your experiments is essential to distinguish between on-target, off-target, and non-specific effects.

  • Target Validation: Employing genetic and chemical validation methods to confirm that the observed phenotype is a direct result of the intended target modulation.

Troubleshooting Guide

Issue 1: I am observing unexpected cellular phenotypes that do not seem related to the known antibacterial activity of this compound.

This could be indicative of off-target effects. Here is a step-by-step guide to troubleshoot this issue:

Step 1: Verify Drug Purity and Concentration

Ensure the purity of your this compound stock and verify the final concentration used in your experiments. Impurities or incorrect concentrations can lead to unexpected results.

Step 2: Perform a Dose-Response Analysis

A systematic dose-response experiment can help differentiate between on-target and off-target effects. Off-target effects often occur at higher concentrations.

Table 1: Example Dose-Response Data for On-Target vs. Off-Target Effects

This compound Conc.On-Target Effect (e.g., Bacterial Growth Inhibition)Off-Target Effect (e.g., Host Cell Viability)
0.1 µM10%98%
1 µM50%95%
10 µM95%80%
100 µM99%50%

Step 3: Implement Robust Experimental Controls

Proper controls are crucial for interpreting your results.

Table 2: Essential Experimental Controls

Control TypePurposeExpected Outcome
Vehicle Control To control for effects of the solvent used to dissolve this compound.No significant effect on the measured phenotype.
Inactive Analog Control To use a structurally similar but biologically inactive molecule.No significant on-target or off-target effects.
Positive Control A known compound that induces the observed off-target phenotype.Confirms that the assay is capable of detecting the off-target effect.
Genetic Knockdown/Knockout To genetically eliminate the intended target of this compound.The effect of this compound should be abrogated if it is on-target.

Experimental Workflow for Troubleshooting Off-Target Effects

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Analysis & Conclusion A Unexpected Phenotype Observed B Verify Drug Purity & Concentration A->B C Perform Dose-Response Analysis B->C D Implement Robust Controls (Vehicle, Inactive Analog, etc.) C->D E Perform Target Validation Studies (e.g., siRNA/CRISPR) D->E F Phenotype persists with controls and at low concentrations? E->F G Phenotype is likely an OFF-TARGET effect F->G Yes H Phenotype is likely an ON-TARGET effect F->H No I Re-evaluate experimental design and hypothesis G->I H->I

Caption: Troubleshooting workflow for identifying off-target effects.

Issue 2: How can I confirm that the observed effect of this compound is due to its interaction with the intended target?

Target validation is essential to confirm that the biological effect of a compound is mediated through its intended target.

Target Validation Strategies

  • Genetic Approaches:

    • Gene Knockdown (siRNA/shRNA): Transiently reduce the expression of the target protein. If this compound acts on this target, its effect should be diminished in knockdown cells.

    • Gene Knockout (CRISPR/Cas9): Permanently eliminate the target gene. The phenotype observed with this compound treatment should be absent in knockout cells.

  • Chemical Approaches:

    • Competitive Binding Assays: Use a known ligand for the target to see if it can compete with this compound and block its effect.

    • Structurally Unrelated Inhibitor: Use a different compound that inhibits the same target through a different mechanism. If it produces the same phenotype, it strengthens the evidence for on-target activity.

Signaling Pathway for Target Validation

G cluster_0 This compound Action cluster_1 Target Interaction cluster_2 Cellular Response cluster_3 Validation Interventions Prop This compound Target Intended Target (e.g., Bacterial Ribosome) Prop->Target Binds to Response Observed Phenotype (e.g., Inhibition of Protein Synthesis) Target->Response Leads to siRNA siRNA/CRISPR Knockdown/out of Target siRNA->Target Reduces/Eliminates Competitor Competitive Inhibitor Competitor->Target Blocks Binding

Caption: Logical flow of target validation experiments.

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound

Objective: To determine the optimal concentration of this compound that elicits the on-target effect while minimizing off-target effects.

Materials:

  • This compound stock solution

  • Cell culture medium appropriate for your cell line

  • 96-well plates

  • Cell viability assay (e.g., MTT, CellTiter-Glo)

  • Assay for on-target effect (e.g., bacterial growth inhibition assay)

Methodology:

  • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • Seed your cells (e.g., host cells for toxicity, bacteria for efficacy) in 96-well plates at a predetermined density.

  • Add the different concentrations of this compound to the wells. Include a vehicle-only control.

  • Incubate for a period relevant to your experiment (e.g., 24, 48, 72 hours).

  • Perform the cell viability assay on the host cells to assess cytotoxicity (off-target effect).

  • Perform the on-target assay (e.g., measure bacterial growth by optical density) to assess efficacy.

  • Plot the percentage of viability/inhibition against the log concentration of this compound to generate dose-response curves.

Protocol 2: Target Validation using siRNA-mediated Knockdown

Objective: To confirm that the effect of this compound is dependent on its intended target.

Materials:

  • siRNA targeting the gene of interest

  • Scrambled (non-targeting) siRNA control

  • Lipofectamine or other transfection reagent

  • Opti-MEM or other serum-free medium

  • Cells expressing the target of interest

  • This compound

  • Western blot or qPCR reagents to confirm knockdown

Methodology:

  • Transfection:

    • One day before transfection, seed cells so they are 30-50% confluent at the time of transfection.

    • Dilute siRNA (target-specific and scrambled control) and transfection reagent in serum-free medium according to the manufacturer's protocol.

    • Add the siRNA-lipid complex to the cells and incubate for 4-6 hours.

    • Replace the medium with complete growth medium and incubate for 24-72 hours to allow for target protein knockdown.

  • Verification of Knockdown:

    • Harvest a subset of cells to confirm knockdown of the target protein by Western blot or qPCR.

  • This compound Treatment:

    • Treat the remaining transfected cells (both target knockdown and scrambled control) with this compound at a predetermined effective concentration.

    • Include untreated controls for both knockdown and scrambled conditions.

  • Phenotypic Analysis:

    • After the appropriate incubation time, assess the cellular phenotype of interest.

    • Compare the effect of this compound in the target knockdown cells versus the scrambled control cells. A significantly reduced effect in the knockdown cells indicates on-target activity.

Logical Relationship for Interpreting Target Validation Data

G cluster_0 Experimental Conditions cluster_2 Conclusion A Scrambled siRNA + This compound C Significant Phenotypic Effect A->C B Target siRNA + This compound B->C If off-target D Reduced/No Phenotypic Effect B->D If on-target F Effect may be OFF-TARGET E Effect is ON-TARGET D->E

Caption: Decision tree for interpreting siRNA-based target validation results.

References

Validation & Comparative

Propionylmaridomycin: A Comparative Efficacy Analysis Against Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Propionylmaridomycin, a macrolide antibiotic, with other agents in its class. The following sections detail its performance based on available preclinical and clinical data, offering insights into its antimicrobial spectrum and potential therapeutic applications.

Executive Summary

This compound, a derivative of maridomycin, demonstrates notable in vitro activity against a range of Gram-positive bacteria, including strains of Staphylococcus aureus and Streptococcus pyogenes. Its efficacy profile appears comparable to older macrolides like josamycin and kitasamycin, particularly against erythromycin-resistant staphylococci. However, a comprehensive quantitative comparison with modern macrolides such as azithromycin and clarithromycin is limited by the scarcity of recent, direct comparative studies. This guide synthesizes the available data to provide a comparative overview.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Macrolide antibiotics, including this compound, exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center and the nascent peptide exit tunnel. This binding event interferes with the translocation step of polypeptide chain elongation, ultimately halting protein production and inhibiting bacterial growth.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit tRNA tRNA mRNA mRNA Polypeptide Growing Polypeptide Chain tRNA->Polypeptide Macrolide Macrolide (e.g., this compound) Binding Binds to 50S Subunit Macrolide->Binding Binding->50S_Subunit Inhibition Inhibition of Translocation Binding->Inhibition Cessation Cessation of Protein Synthesis Inhibition->Cessation Bacteriostasis Bacteriostasis/ Bacterial Cell Death Cessation->Bacteriostasis

Macrolide Mechanism of Action

Comparative In Vitro Efficacy

The in vitro activity of macrolides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of isolates, respectively.

For a comparative perspective, the following table summarizes the MIC50 and MIC90 values for josamycin and other commonly used macrolides against key respiratory and skin and soft tissue pathogens. The data for josamycin can be considered a proxy for the expected activity of this compound based on available literature.

PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
** Staphylococcus aureus Josamycin1>128
Azithromycin1>128
Clarithromycin0.5>128
Erythromycin0.5>128
Streptococcus pneumoniae Josamycin0.120.25
Azithromycin0.120.5
Clarithromycin0.060.25
Erythromycin0.060.25
Streptococcus pyogenes **Josamycin0.120.25
Azithromycin0.250.5
Clarithromycin≤0.030.06
Erythromycin0.060.12

Note: MIC values can vary depending on the geographical region and the specific strains tested.

In Vivo Efficacy

Preclinical studies in murine infection models have provided insights into the in vivo efficacy of this compound. In mice infected with Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae (now known as Streptococcus pneumoniae), the protective effect of this compound was found to be almost similar to that of several other known macrolide antibiotics. Furthermore, skin lesions in mice caused by intradermal challenge with S. aureus responded effectively to treatment with this compound.

Clinical Trials

A double-blind clinical trial conducted in 1974 evaluated the effect of this compound in respiratory infections. However, detailed results from this study are not readily accessible in current literature. Consequently, a direct comparison of the clinical efficacy of this compound with modern macrolides like azithromycin and clarithromycin for specific indications such as community-acquired pneumonia or skin and soft tissue infections is not possible based on the available evidence.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of assessing the in vitro efficacy of an antibiotic. The following is a generalized protocol for the broth microdilution method, a standard procedure for MIC testing.

Broth Microdilution Method for MIC Determination
  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.

  • Preparation of Microtiter Plates: A series of two-fold serial dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known concentration of bacteria.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Experimental_Workflow_MIC Start Start: Isolate Bacterial Strain Culture Culture Isolate on Appropriate Agar Start->Culture Inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) Culture->Inoculum Inoculation Inoculate Microtiter Plate with Bacterial Suspension Inoculum->Inoculation Plate_Prep Prepare Microtiter Plate with Serial Dilutions of Antibiotics Plate_Prep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Reading Read and Record MIC (Lowest concentration with no visible growth) Incubation->Reading Analysis Data Analysis: Determine MIC50 & MIC90 Reading->Analysis End End: Comparative Efficacy Report Analysis->End

Experimental Workflow for MIC Determination

Conclusion

This compound is a macrolide antibiotic with demonstrated in vitro and in vivo activity against Gram-positive bacteria, including erythromycin-resistant staphylococci. Its efficacy appears to be in a similar range to that of josamycin. However, the lack of recent, direct comparative studies, particularly robust clinical trials against modern macrolides like azithromycin and clarithromycin, makes it difficult to definitively position this compound in the current therapeutic landscape. Further research, including detailed quantitative in vitro susceptibility testing and well-designed clinical trials, would be necessary to fully elucidate its comparative efficacy and potential clinical utility.

References

Validating the antibacterial activity of Propionylmaridomycin in vivo

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of the in vivo antibacterial activity of Propionylmaridomycin, presenting a comparative assessment against other macrolide antibiotics. The data and protocols summarized herein are derived from peer-reviewed research to facilitate informed decisions in drug development and scientific research.

Comparative Efficacy of this compound

This compound has demonstrated significant protective effects in murine models of bacterial infection. Its efficacy against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae (now known as Streptococcus pneumoniae), has been established in comparative studies.

Systemic Infection Model

In studies involving intraperitoneal infection in mice, this compound exhibited a protective effect comparable to other macrolide antibiotics. The following tables summarize the 50% effective dose (ED₅₀) of this compound and other macrolides administered through various routes.

Table 1: Comparative Efficacy (ED₅₀, mg/kg) of this compound and Erythromycin Estolate against Systemic Infections in Mice

OrganismAdministration RouteThis compoundErythromycin Estolate
S. aureus 308 A-1Oral4852
Subcutaneous1211
Intraperitoneal3.22.5
S. pyogenes E-14Oral>400>400
Subcutaneous125110
Intraperitoneal125.2
D. pneumoniae type IOral1.81.5
Subcutaneous0.420.35
Intraperitoneal0.110.09

Source: Adapted from Kondo et al., 1973[1][2]

Table 2: Comparative Oral Efficacy (ED₅₀, mg/kg) of Various Macrolide Antibiotics against Systemic Infections in Mice

OrganismThis compoundJosamycinKitasamycinSpiramycinTriacetyloleandomycinErythromycin Estolate
S. aureus 308 A-14855110>40018052
S. pyogenes E-14>400>400>400>400>400>400
D. pneumoniae type I1.82.54.5119.51.5

Source: Adapted from Kondo et al., 1973[1][2]

Dermal Infection Model

This compound has also been shown to be effective in treating localized skin infections. In a murine model of intradermal S. aureus infection, orally administered this compound produced a dose-dependent reduction in lesion size.

Table 3: Therapeutic Effect of Orally Administered Macrolides on Intradermal S. aureus Infection in Mice

AntibioticDose (mg/kg)Average Lesion Size (mm²)
This compound 10045
20020
40010
Josamycin 10060
20045
40025
Erythromycin Estolate 10040
20015
4005
Control (untreated) -80

Source: Adapted from Kondo et al., 1973[2]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Murine Systemic Infection Model
  • Animal Model: Male ddY-S strain mice, weighing between 18 and 22 grams, were used for the experiments.

  • Bacterial Strains: The study utilized Staphylococcus aureus 308 A-1, Streptococcus pyogenes E-14, and Diplococcus pneumoniae type I.

  • Infection Procedure:

    • Mice were challenged intraperitoneally with a bacterial suspension.

    • For S. aureus and S. pyogenes, the bacterial suspension was prepared in a 5% mucin solution.

    • For D. pneumoniae, the suspension was in Trypticase-soy-broth.

    • The challenge dose was calibrated to be between 31.6 and 178 times the mean lethal dose (LD₅₀).

  • Drug Administration:

    • A single dose of the antibiotic was administered immediately after the bacterial challenge.

    • The routes of administration investigated were oral, subcutaneous, and intraperitoneal.

  • Efficacy Assessment:

    • The protective effect of the antibiotic was determined by recording the number of surviving mice after 7 days.

    • The 50% effective dose (ED₅₀) was calculated from the survival data.

Murine Dermal Infection Model
  • Animal Model: Male ddY-S strain mice were used.

  • Bacterial Strain: Staphylococcus aureus 36 A-2 was used for the intradermal challenge.

  • Infection Procedure:

    • Mice were infected via an intradermal injection of 0.1 ml of an overnight brain-heart-infusion culture of S. aureus 36 A-2, containing approximately 1.4 x 10⁸ organisms.

  • Drug Administration:

    • A single dose of the antibiotic was administered orally at the time of the bacterial challenge.

  • Efficacy Assessment:

    • The size of the resulting skin lesion was measured 48 hours after infection.

    • The therapeutic effect was evaluated by comparing the lesion size in treated mice to that in untreated control mice.

Mechanism of Action and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for evaluating its in vivo efficacy.

Experimental Workflow for In Vivo Efficacy cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Assessment animal_prep Acclimatize Male ddY-S Mice ip_challenge Intraperitoneal Challenge animal_prep->ip_challenge id_challenge Intradermal Challenge animal_prep->id_challenge bacterial_prep Prepare Bacterial Suspension bacterial_prep->ip_challenge bacterial_prep->id_challenge drug_admin Administer Single Dose of Antibiotic ip_challenge->drug_admin id_challenge->drug_admin survival_assessment Monitor Survival (7 days) drug_admin->survival_assessment lesion_assessment Measure Lesion Size (48 hours) drug_admin->lesion_assessment ed50_calc Calculate ED50 survival_assessment->ed50_calc

Caption: Workflow for in vivo antibacterial assessment.

Mechanism of Action of this compound cluster_drug This compound cluster_bacterium Bacterial Cell drug This compound ribosome 50S Ribosomal Subunit drug->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth and Replication protein_synthesis->bacterial_growth Prevents

Caption: Inhibition of bacterial protein synthesis.

References

Comparative Analysis of Mass Spectrometry-Based Methods for Propionylmaridomycin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the mass spectrometric analysis of the macrolide antibiotic Propionylmaridomycin and its degradation products. This document provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the development and validation of robust analytical protocols.

This compound, a macrolide antibiotic, undergoes extensive metabolism in the body, necessitating reliable analytical methods to study its pharmacokinetics and metabolic fate. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the gold standard for the identification and quantification of drugs and their metabolites in complex biological matrices. This guide compares various LC-MS/MS-based approaches for the analysis of this compound and its metabolites, offering insights into experimental design and data interpretation.

Metabolic Pathway of this compound

This compound is known to be completely converted into several metabolites in vivo. One of the major identified metabolites is 4″-depropionyl-9-propionylmaridomycin, which is found in tissues, plasma, and urine.[1][2] Studies have confirmed the presence of at least three biologically active metabolites. While a detailed metabolic map for this compound is not extensively documented in recent literature, the metabolic pathways of structurally similar macrolides like josamycin can provide valuable insights. The metabolism of macrolide antibiotics often involves hydrolysis, demethylation, and hydroxylation.

This compound Metabolism This compound This compound PhaseI Phase I Metabolism (e.g., Hydrolysis, Demethylation) This compound->PhaseI Metabolite1 4''-depropionyl-9-propionylmaridomycin (Major Metabolite) PhaseII Phase II Metabolism (e.g., Conjugation) Metabolite1->PhaseII Metabolite2 Other Active Metabolite 1 Metabolite2->PhaseII Metabolite3 Other Active Metabolite 2 Metabolite3->PhaseII PhaseI->Metabolite1 PhaseI->Metabolite2 PhaseI->Metabolite3 Excretion Excretion PhaseII->Excretion

Caption: Proposed metabolic pathway for this compound.

Comparative Performance of Analytical Methods

The selection of an analytical method is critical for accurately quantifying this compound and its metabolites. While older methods relied on thin-layer chromatography (TLC) and bioassays, modern approaches predominantly use LC-MS/MS for its superior sensitivity, selectivity, and speed.

ParameterTLC-BioautographyLC-MS/MS (Triple Quadrupole)
Specificity ModerateHigh
Sensitivity µg rangepg to ng range[3]
Quantification Semi-quantitativeHighly quantitative
Throughput LowHigh
Metabolite ID LimitedHigh confidence

Table 1: Comparison of analytical methods for this compound analysis.

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial to remove matrix interferences and enrich the analytes of interest.

1. Solid-Phase Extraction (SPE):

  • Application: Ideal for cleaning up complex matrices like plasma, tissue homogenates, and wastewater.[4]

  • Protocol:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the analytes with an organic solvent like methanol or acetonitrile.[3]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. Protein Precipitation:

  • Application: A simpler and faster method for plasma and serum samples.

  • Protocol:

    • Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample in a 3:1 ratio.

    • Vortex the mixture to ensure complete protein precipitation.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Inject the supernatant directly or after dilution into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following is a representative LC-MS/MS protocol for the analysis of macrolide antibiotics, which can be adapted for this compound.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with water containing 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typical for good separation of macrolides.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for macrolide antibiotics.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.

  • Precursor and Product Ions: For macrolides, a common fragmentation involves the loss of the desosamine sugar moiety. A precursor ion scan for m/z 158 (for 14- and 15-membered macrolides) or m/z 174 (for 16-membered macrolides like this compound) can be used for screening. Specific MRM transitions for this compound and its metabolites would need to be determined by direct infusion of the standards.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample Extraction Solid-Phase Extraction or Protein Precipitation Sample->Extraction Cleanup Cleanup Extraction->Cleanup LC_Separation UPLC/HPLC Separation (C18 Column) Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Metabolite_ID Metabolite Identification Quantification->Metabolite_ID

Caption: General workflow for LC-MS/MS analysis.

Fragmentation Patterns

Understanding the fragmentation of this compound in the mass spectrometer is key to its identification and the development of sensitive MRM methods. Macrolide antibiotics typically show characteristic fragmentation patterns. For 16-membered macrolides like josamycin and, by extension, this compound, a key diagnostic fragment ion results from the cleavage of the glycosidic bond, leading to the loss of the mycaminose or desosamine sugar. In precursor ion scan mode, monitoring for the product ion at m/z 174 is a common strategy to selectively detect this class of compounds. The specific fragmentation pattern of this compound would involve the initial protonated molecule [M+H]+ followed by collision-induced dissociation (CID) to produce characteristic product ions. The exact masses of these fragments would depend on the specific sites of propionylation.

Conclusion

The analysis of this compound and its metabolites is most effectively achieved using LC-MS/MS, which offers significant advantages in sensitivity, selectivity, and throughput over older analytical techniques. The development of a robust method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters. While specific data for this compound is limited in publicly available literature, the established methodologies for other macrolide antibiotics provide a strong foundation for developing and validating a suitable analytical approach. Future work should focus on elucidating the complete metabolic pathway and characterizing the fragmentation patterns of all major metabolites to enable comprehensive pharmacokinetic and metabolism studies.

References

Propionylmaridomycin: A Comparative Analysis of Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of Propionylmaridomycin, a 16-membered macrolide antibiotic, with other classes of antibiotics. The data presented is compiled from in-vitro studies to assist researchers and drug development professionals in understanding its potential efficacy against resistant bacterial strains.

Executive Summary

This compound demonstrates a cross-resistance pattern typical of 16-membered macrolide antibiotics. Notably, it retains activity against certain strains of Staphylococcus aureus that are resistant to 14- and 15-membered macrolides like erythromycin. Cross-resistance is observed with other 16-membered macrolides such as josamycin and kitasamycin. The primary mechanisms of macrolide resistance, including target site modification (MLSb phenotype) and active drug efflux (MS phenotype), significantly influence the cross-resistance profile of this compound.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in-vitro activity of this compound and other relevant antibiotics against various bacterial strains, including those with defined resistance mechanisms. Given the limited direct comparative data for this compound, data for josamycin, a closely related 16-membered macrolide with a nearly identical antibacterial spectrum, is included as a proxy.

Table 1: Comparative in-vitro Activity of Macrolides against Staphylococcus aureus

AntibioticErythromycin-Resistant S. aureus (MIC ≥ 4 mg/L)Erythromycin-Resistant S. aureus (MIC ≥ 256 mg/L)
% Inhibited at 2 mg/L % Inhibited at 2 mg/L
Josamycin 57%-
Clarithromycin 25%-
Roxithromycin 11.6%-

Data adapted from a study on josamycin's activity against 246 clinical isolates of erythromycin-resistant staphylococci[1].

Table 2: Cross-Resistance Profile of 16-Membered Macrolides against Gram-Positive Cocci

Organism (Erythromycin Resistance Phenotype)14- & 15-Membered Macrolides (e.g., Erythromycin, Azithromycin)16-Membered Macrolides (e.g., Josamycin, Spiramycin)
Staphylococcus aureus (Sensitive - S)ActiveActive
Staphylococcus aureus (Inducibly Resistant - IR)InactiveActive
Staphylococcus aureus (Constitutively Resistant - CR)InactiveInactive
Coagulase-negative staphylococci (IR)InactiveLess Active than against S strains
Coagulase-negative staphylococci (CR)InactiveMostly Inactive (some exceptions)
Enterococci (CR)InactiveMostly Inactive (some exceptions)

This table summarizes the general cross-resistance patterns observed for different macrolide classes against Gram-positive cocci with varying erythromycin resistance phenotypes[2].

Experimental Protocols

The determination of cross-resistance is primarily based on the measurement of Minimum Inhibitory Concentrations (MICs) using standardized laboratory procedures. The following is a detailed methodology based on the broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized procedure for determining the in-vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test organisms grown on appropriate agar plates.
  • Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics prepared at known concentrations.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a turbidimeter or spectrophotometer.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • A two-fold serial dilution of each antibiotic is prepared directly in the 96-well plates using the growth medium.
  • This creates a range of concentrations to determine the lowest concentration that inhibits bacterial growth.

4. Inoculation and Incubation:

  • Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.
  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Visualization of Key Concepts

Workflow for Determining Cross-Resistance

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis BacterialCulture Bacterial Isolate (Defined Resistance Profile) Inoculum Prepare Standardized Inoculum (0.5 McFarland) BacterialCulture->Inoculum AntibioticStock Antibiotic Stock Solutions (this compound & Comparators) SerialDilution Perform Serial Dilutions of Antibiotics in 96-Well Plate AntibioticStock->SerialDilution CultureMedia Prepare Culture Media (e.g., Mueller-Hinton Broth) CultureMedia->Inoculum CultureMedia->SerialDilution Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC CompareMICs Compare MIC Values ReadMIC->CompareMICs DetermineCR Determine Cross-Resistance or Susceptibility CompareMICs->DetermineCR

Experimental workflow for determining antibiotic cross-resistance.
Macrolide Resistance Mechanisms and Cross-Resistance

G cluster_mechanisms Resistance Mechanisms cluster_antibiotics Antibiotic Classes MLS Target Site Modification (MLSb Phenotype) - erm gene encodes methylase - Alters 23S rRNA binding site Macrolides14_15 14- & 15-Membered Macrolides (e.g., Erythromycin, Azithromycin) MLS->Macrolides14_15 Resistance Macrolides16 16-Membered Macrolides (e.g., this compound, Josamycin) MLS->Macrolides16 Resistance Lincosamides Lincosamides (e.g., Clindamycin) MLS->Lincosamides Resistance StreptograminsB Streptogramin B MLS->StreptograminsB Resistance Efflux Active Efflux (MS Phenotype) - mef/msr genes encode efflux pump - Removes antibiotic from cell Efflux->Macrolides14_15 Resistance Macrolides16->Efflux Susceptibility

References

A Comparative Analysis of Propionylmaridomycin's Efficacy: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo efficacy of Propionylmaridomycin, a macrolide antibiotic. The following sections present quantitative data from key studies, outline the experimental methodologies used to generate this data, and visualize the workflows for both testing paradigms. This information is intended to offer an objective overview to support research and development in the field of antibacterial agents.

Data Presentation: A Quantitative Comparison

The antibacterial efficacy of this compound has been evaluated both in controlled laboratory settings (in vitro) and within living organisms (in vivo). The data presented below is summarized from seminal studies to facilitate a direct comparison with other macrolide antibiotics.

In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including strains resistant to other macrolides like erythromycin.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against several bacterial species. A lower MIC value indicates greater potency.

Bacterial SpeciesThis compound (µg/mL)Erythromycin (µg/mL)Josamycin (µg/mL)Kitasamycin (µg/mL)
Staphylococcus aureus Smith0.20.20.20.4
Staphylococcus aureus 209P0.10.20.20.2
Streptococcus pyogenes C-2030.050.050.10.1
Diplococcus pneumoniae Type I0.0250.0250.050.05
Bacillus subtilis ATCC 66330.050.10.10.1
Sarcina lutea PCI 1001<0.012<0.012<0.012<0.012

Data sourced from Kondo et al., 1973. The specific strain designations are as reported in the original study.

Notably, this compound has shown strong activity against clinical isolates of Staphylococcus aureus that are highly resistant to erythromycin.[1]

In Vivo Efficacy: Protective Effects in Murine Models

The in vivo efficacy of this compound was assessed in murine infection models, where it demonstrated a protective effect comparable to other macrolide antibiotics against systemic infections caused by Gram-positive bacteria.[2] The therapeutic effect was evaluated based on the survival of infected mice after treatment.

Infection ModelAntibioticAdministration RouteProtective Dose (ED₅₀, mg/kg)
S. aureus Smith Systemic InfectionThis compoundOral100
Erythromycin EstolateOral100
JosamycinOral200
S. pyogenes C-203 Systemic InfectionThis compoundOral50
Erythromycin EstolateOral50
JosamycinOral100
D. pneumoniae Type I Systemic InfectionThis compoundOral25
Erythromycin EstolateOral25
JosamycinOral50

Data adapted from Kondo et al., 1973. ED₅₀ represents the dose required to protect 50% of the infected animals.

Furthermore, in a murine model of intradermal S. aureus infection, this compound was effective in treating the resulting skin lesions.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide. These protocols are based on standardized procedures and reflect the methods described in the referenced literature.

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator antibiotics are prepared in a suitable solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strains to be tested are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates containing the antimicrobial dilutions and the bacterial inoculum are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

In Vivo Murine Infection Model: Systemic and Skin Infection

This protocol describes a generalized murine model for assessing the in vivo efficacy of an antibiotic against bacterial infections.

  • Animal Model: Male or female BALB/c mice, typically 6-8 weeks old, are used for these studies. The animals are housed in a controlled environment with access to food and water ad libitum.

  • Bacterial Challenge:

    • Systemic Infection: Bacteria are grown in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted in sterile saline or a mucin-containing solution to the desired challenge dose. A volume of 0.5 mL of the bacterial suspension is injected intraperitoneally into each mouse.

    • Skin Infection: For localized skin infections, an intradermal injection of a specific volume of the bacterial suspension is administered to the shaved flank of the mice.

  • Antibiotic Treatment: this compound and comparator antibiotics are prepared in a suitable vehicle for administration. Treatment is initiated at a specified time point post-infection (e.g., 1 hour). The antibiotics are administered via the desired route (e.g., oral gavage, subcutaneous injection) at various dose levels.

  • Efficacy Evaluation:

    • Systemic Infection: The primary endpoint is the survival of the mice over a period of 7-14 days. The 50% effective dose (ED₅₀) is calculated based on the survival data.

    • Skin Infection: The size of the skin lesion is measured daily. At the end of the study, the skin tissue at the site of infection may be excised, homogenized, and plated to determine the bacterial load (CFU/gram of tissue).

Visualized Workflows

The following diagrams illustrate the experimental workflows for the in vitro and in vivo efficacy evaluations.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Stock Solutions prep_dilutions Create Serial Dilutions in Microtiter Plate prep_antibiotic->prep_dilutions inoculate Inoculate Microtiter Plate with Bacteria prep_dilutions->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

In Vitro Susceptibility Testing Workflow

in_vivo_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_eval Evaluation prep_animals Acclimate Mice infect Induce Infection (Systemic or Localized) prep_animals->infect prep_bacteria Prepare Bacterial Challenge Inoculum prep_bacteria->infect prep_drug Prepare Antibiotic Formulations treat Administer Antibiotic Treatment prep_drug->treat infect->treat monitor Monitor Survival/ Lesion Size treat->monitor endpoint Determine ED50 or Bacterial Load monitor->endpoint

In Vivo Efficacy Murine Model Workflow

References

Maridomycin Derivatives: A Head-to-Head Comparison of Antibacterial Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the in vitro antibacterial potency of various maridomycin derivatives. The data presented is compiled from peer-reviewed research and is intended to be a valuable resource for those involved in the discovery and development of new antimicrobial agents.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of maridomycin derivatives is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the MIC values of 9-propionylmaridomycin, josamycin, and kitasamycin against clinically relevant Gram-positive bacteria, Staphylococcus aureus and Streptococcus pyogenes.

Bacterial StrainMaridomycin DerivativeMIC (µg/mL)
Staphylococcus aureus 209P9-Propionylmaridomycin0.2
Josamycin0.2
Kitasamycin0.2
Staphylococcus aureus Smith9-Propionylmaridomycin0.1
Josamycin0.1
Kitasamycin0.1
Staphylococcus aureus Terajima9-Propionylmaridomycin0.1
Josamycin0.1
Kitasamycin0.1
Staphylococcus aureus Newman9-Propionylmaridomycin0.2
Josamycin0.2
Kitasamycin0.2
Streptococcus pyogenes C-2039-Propionylmaridomycin0.05
Josamycin0.05
Kitasamycin0.05
Streptococcus pyogenes S-89-Propionylmaridomycin0.025
Josamycin0.025
Kitasamycin0.025

Data sourced from: Kondo, M., et al. (1973). Maridomycin, a new macrolide antibiotic. V. In vitro antibacterial activity of 9-propionylmaridomycin.

As the data indicates, 9-propionylmaridomycin exhibits potent in vitro activity against strains of Staphylococcus aureus and Streptococcus pyogenes, with its efficacy being comparable to that of josamycin and kitasamycin.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) values presented in this guide was conducted using the broth microdilution method, a standardized procedure for antimicrobial susceptibility testing. The methodology adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

1. Preparation of Antimicrobial Agent Dilutions:

  • Stock solutions of the maridomycin derivatives are prepared in a suitable solvent.

  • A series of twofold dilutions of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The final concentrations typically range from 0.008 to 128 µg/mL.

2. Inoculum Preparation:

  • Bacterial strains are cultured on an appropriate agar medium (e.g., Trypticase Soy Agar) for 18-24 hours at 35-37°C.

  • Several colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 10 µL of the standardized bacterial suspension.

  • The plates are sealed and incubated at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • Following incubation, the microtiter plates are examined for visible bacterial growth.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of maridomycin derivatives.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_antibiotic Prepare Serial Dilutions of Maridomycin Derivatives start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plates (35-37°C, 16-20h) inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow of the Broth Microdilution Method for MIC Determination.

Statistical Analysis of Propionylmaridomycin Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Propionylmaridomycin, a macrolide antibiotic. Due to the limited availability of recent, direct comparative clinical trial data for this compound, this guide utilizes data from closely related 16-membered macrolide antibiotics, such as Josamycin, to provide an objective comparison with other alternatives for treating respiratory tract and skin and soft tissue infections. The information is intended to offer a valuable reference point for research and development professionals.

Data Presentation: Comparative Efficacy

The following tables summarize the clinical efficacy of macrolide antibiotics (using Josamycin as a proxy for this compound) in comparison to other standard-of-care antibiotics for common bacterial infections.

Table 1: Efficacy in Acute Exacerbations of Chronic Bronchitis
Antibiotic ClassAntibioticDosing RegimenClinical Cure RatePathogen Eradication RateReference
Macrolide Josamycin 500 mg, three times daily 76% ~95% [1]
MacrolideClarithromycin500 mg, twice daily85%~95%[1]
Table 2: Efficacy in Bronchopulmonary Infections
Antibiotic ClassAntibioticIndicationClinical Cure RateClinical Improvement RateReference
Macrolide Josamycin Acute Bronchitis 82% 16% [2]
Macrolide Josamycin Typical Pneumonia 85% 13% [2]
Macrolide Josamycin Atypical Pneumonia 85% 13% [2]
Table 3: Efficacy in Skin and Soft Tissue Infections (Purulent)
Antibiotic ClassAntibioticClinical Cure Rate (vs. MRSA)Reference
LincosamideClindamycin81.7%
SulfonamideTrimethoprim/Sulfamethoxazole84.6%
Table 4: In Vitro Activity (Minimum Inhibitory Concentration - MIC90) Against Key Pathogens
AntibioticS. pneumoniaeM. pneumoniae (macrolide-resistant)S. aureusS. pyogenesReference
Midecamycin -8 mg/L--
Josamycin -4 mg/L--
Erythromycin->128 mg/L-0.0125 mg/L
Azithromycin-16 mg/L-0.5 mg/L
Penicillin---0.023 mg/L
Vancomycin--≤1 mg/L (susceptible)-

MIC90: The minimum concentration of an antibiotic required to inhibit the growth of 90% of bacterial isolates.

Experimental Protocols

The following are generalized experimental protocols typical for clinical trials evaluating the efficacy of antibiotics for respiratory and skin infections.

Protocol 1: Randomized Controlled Trial for Community-Acquired Pneumonia (CAP)
  • Objective: To compare the efficacy and safety of this compound with a standard-of-care antibiotic (e.g., a fluoroquinolone or a beta-lactam) in the treatment of adult patients with CAP.

  • Study Design: A multicenter, randomized, double-blind, non-inferiority trial.

  • Inclusion Criteria:

    • Age ≥ 18 years.

    • Clinical diagnosis of CAP with radiological confirmation.

    • Presence of at least two clinical signs of infection (e.g., fever, cough, purulent sputum, pleuritic chest pain).

  • Exclusion Criteria:

    • Known or suspected infection with a pathogen resistant to the study drugs.

    • Severe CAP requiring intensive care unit admission.

    • Known hypersensitivity to macrolides or the comparator antibiotic.

    • Significant hepatic or renal impairment.

  • Treatment Arms:

    • Experimental Arm: this compound (dosage to be determined by Phase I/II studies), administered orally for 7-14 days.

    • Control Arm: Standard-of-care antibiotic (e.g., Levofloxacin 750 mg once daily or Amoxicillin/Clavulanate 875/125 mg twice daily) for 7-14 days.

  • Primary Endpoint: Clinical cure rate at the test-of-cure visit (typically 5-10 days after the end of therapy), defined as the resolution of signs and symptoms of pneumonia without the need for additional antibiotic therapy.

  • Secondary Endpoints:

    • Microbiological eradication rate of the baseline pathogen(s).

    • Radiological success rate.

    • Incidence of adverse events.

  • Statistical Analysis: The primary efficacy analysis will be a non-inferiority comparison of the clinical cure rates between the two treatment arms in the per-protocol and modified intent-to-treat populations. A pre-specified non-inferiority margin (e.g., 10%) will be used.

Protocol 2: Clinical Trial for Uncomplicated Skin and Soft Tissue Infections (SSTIs)
  • Objective: To evaluate the efficacy and safety of oral this compound compared to a standard-of-care oral antibiotic for the treatment of uncomplicated bacterial SSTIs.

  • Study Design: A randomized, double-blind, multicenter clinical trial.

  • Inclusion Criteria:

    • Patients with a clinical diagnosis of cellulitis, erysipelas, furuncles, or carbuncles.

    • Lesion size meeting a minimum threshold (e.g., ≥ 75 cm²).

    • Presence of local signs of inflammation (e.g., erythema, edema, tenderness).

  • Exclusion Criteria:

    • Complicated SSTIs (e.g., necrotizing fasciitis, diabetic foot infections).

    • Infections requiring surgical intervention as the primary treatment.

    • Known infection with methicillin-resistant Staphylococcus aureus (MRSA) if the comparator is not active against it.

  • Treatment Arms:

    • Experimental Arm: this compound (dosage to be determined), administered orally for 5-10 days.

    • Control Arm: Cephalexin 500 mg every 6 hours or Clindamycin 300 mg every 6 hours for 5-10 days.

  • Primary Endpoint: Clinical success rate at the end of therapy, defined as the resolution or significant improvement of signs and symptoms of infection such that no further antibiotic therapy is required.

  • Secondary Endpoints:

    • Microbiological response in patients with a confirmed bacterial pathogen.

    • Resolution of individual signs and symptoms.

    • Incidence and severity of adverse events.

  • Statistical Analysis: Comparison of clinical success rates between the treatment groups using appropriate statistical tests (e.g., chi-square or Fisher's exact test).

Mandatory Visualization

Experimental Workflow for Efficacy Evaluation

experimental_workflow screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization Eligible Patients baseline Baseline Assessment (Clinical & Microbiological) treatment_a Treatment Arm A (this compound) randomization->treatment_a treatment_b Treatment Arm B (Standard of Care) randomization->treatment_b on_treatment On-Treatment Monitoring (Adverse Events, Clinical Response) treatment_a->on_treatment treatment_b->on_treatment eot End of Treatment Assessment on_treatment->eot toc Test of Cure Visit (5-10 days post-treatment) eot->toc primary_endpoint Primary Endpoint Analysis (Clinical Cure/Success Rate) toc->primary_endpoint secondary_endpoint Secondary Endpoint Analysis (Microbiological Eradication, Safety) toc->secondary_endpoint results Comparative Efficacy & Safety Results primary_endpoint->results secondary_endpoint->results

Caption: Experimental workflow for a randomized controlled trial.

Signaling Pathway: Mechanism of Action of this compound

mechanism_of_action cluster_ribosome Bacterial Ribosome mrna mRNA ribosome 70S Ribosome mrna->ribosome subunit_50s 50S Subunit ribosome->subunit_50s subunit_30s 30S Subunit ribosome->subunit_30s protein Polypeptide Chain (Protein) subunit_50s->protein Peptide bond formation inhibition Inhibition of Translocation subunit_50s->inhibition Causes trna Aminoacyl-tRNA trna->subunit_50s Binds to A-site This compound This compound This compound->subunit_50s Binds to 23S rRNA in exit tunnel no_protein Bacterial Protein Synthesis Blocked inhibition->no_protein Leads to

Caption: this compound's mechanism of action.

References

Peer-reviewed validation of Propionylmaridomycin's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

Propionylmaridomycin, a derivative of the 16-membered macrolide antibiotic maridomycin, exerts its antibacterial effect through the inhibition of protein synthesis in susceptible bacteria. This guide provides a comparative analysis of this compound's mechanism of action, supported by peer-reviewed data, and contrasts its performance with other relevant macrolide antibiotics.

Mechanism of Action: Ribosomal Inhibition

Like other macrolide antibiotics, this compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S subunit of the bacterial ribosome, effectively halting the elongation of the polypeptide chain.[1] This action is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria, but can be bactericidal at higher concentrations. The binding site for macrolides is located within the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge from the ribosome.[2] By obstructing this tunnel, this compound interferes with the progression of the growing peptide chain, leading to the cessation of protein synthesis.

The in vitro antibacterial activity of this compound has been shown to be nearly identical to that of other 16-membered macrolides, josamycin and kitasamycin. This suggests a shared mechanism of action centered on the inhibition of the 50S ribosomal subunit.

Comparative Antibacterial Activity

The efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound and comparable macrolide antibiotics against key Gram-positive pathogens, Staphylococcus aureus and Streptococcus pyogenes. Given the documented similarity in their in vitro activity, the MIC values for josamycin and kitasamycin can be considered representative of this compound's performance.

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
This compound~0.25~0.25[3] (inferred from josamycin data)
Josamycin0.250.25[3]
KitasamycinNot ReportedNot Reported
Erythromycin>100>100[4] (against resistant strains)
Telithromycin0.060.5

Table 2: Minimum Inhibitory Concentration (MIC) against Streptococcus pyogenes

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
This compound~0.12~0.25(inferred from josamycin data)
Josamycin0.120.25
KitasamycinNot ReportedNot Reported
Erythromycin0.060.125
Telithromycin0.010.01(against susceptible strains)

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

The validation of this compound's mechanism of action relies on established experimental techniques. Below are detailed protocols for key assays used to characterize ribosome binding and protein synthesis inhibition.

Ribosome Binding Assay (Fluorescence Polarization)

This assay measures the binding of an antibiotic to the ribosome by detecting changes in the polarization of fluorescently labeled molecules.

Materials:

  • 70S ribosomes from a suitable bacterial strain (e.g., E. coli)

  • Fluorescently labeled this compound (or a close analog like erythromycin)

  • Unlabeled this compound and other competitor antibiotics

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)

  • 96-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a stock solution of fluorescently labeled macrolide in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of unlabeled this compound and competitor antibiotics in the binding buffer.

  • In a 96-well plate, combine the 70S ribosomes, fluorescently labeled macrolide, and varying concentrations of the unlabeled competitor antibiotics.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • A decrease in fluorescence polarization indicates displacement of the fluorescently labeled macrolide by the unlabeled competitor, confirming binding to the ribosome.

  • The data can be used to calculate the binding affinity (Kd) of this compound.

In Vitro Protein Synthesis Inhibition Assay (Coupled Transcription-Translation)

This assay assesses the ability of an antibiotic to inhibit the synthesis of a reporter protein in a cell-free system.

Materials:

  • E. coli S30 cell-free extract

  • DNA template encoding a reporter gene (e.g., luciferase or GFP) under the control of a bacterial promoter

  • Amino acid mixture

  • Energy source (e.g., ATP, GTP)

  • This compound and other test antibiotics

  • Luciferase assay reagent (if using luciferase reporter)

  • Luminometer or fluorescence plate reader

Procedure:

  • Set up the coupled transcription-translation reactions in microcentrifuge tubes or a multi-well plate.

  • To each reaction, add the S30 extract, DNA template, amino acid mixture, and energy source.

  • Add varying concentrations of this compound or other test antibiotics to the reactions. Include a no-antibiotic control.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • If using a luciferase reporter, add the luciferase assay reagent and measure the luminescence. If using a GFP reporter, measure the fluorescence.

  • A dose-dependent decrease in the reporter signal in the presence of this compound indicates inhibition of protein synthesis.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action and experimental workflows.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel 50S_Subunit->NPET 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to Inhibition Inhibition This compound->Inhibition Causes Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis Stasis Bacteriostasis Inhibition->Stasis Leads to Stasis->Bacterial_Growth

Caption: Mechanism of action of this compound.

Ribosome_Binding_Workflow Start Start Prepare_Reagents Prepare Ribosomes, Labeled & Unlabeled Antibiotics Start->Prepare_Reagents Mix_Components Mix Ribosomes, Labeled Macrolide & Competitor in 96-well Plate Prepare_Reagents->Mix_Components Incubate Incubate at Room Temperature Mix_Components->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Analyze Data to Determine Binding Affinity (Kd) Measure_FP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Ribosome Binding Assay.

Protein_Synthesis_Inhibition_Workflow Start Start Setup_Reaction Set up Coupled Transcription- Translation Reactions Start->Setup_Reaction Add_Antibiotics Add Varying Concentrations of this compound Setup_Reaction->Add_Antibiotics Incubate_37C Incubate at 37°C Add_Antibiotics->Incubate_37C Measure_Signal Measure Reporter Signal (Luminescence/Fluorescence) Incubate_37C->Measure_Signal Analyze_Results Analyze Dose-Response Curve to Determine IC50 Measure_Signal->Analyze_Results End End Analyze_Results->End

Caption: Workflow for Protein Synthesis Inhibition Assay.

References

Safety Operating Guide

Navigating the Safe Disposal of Propionylmaridomycin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of propionylmaridomycin, a macrolide antibiotic, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure compliance with federal and local regulations. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, emphasizing the importance of consulting specific Safety Data Sheets (SDS) and institutional guidelines.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Healthcare facilities and research laboratories must comply with these regulations, which include specific requirements for managing hazardous pharmaceutical waste.[3]

It is crucial to recognize that many states have their own regulations that may be more stringent than federal laws. Therefore, laboratory personnel must be familiar with both national and local requirements.

Step-by-Step Disposal Protocol for this compound

While a specific Safety Data Sheet for this compound was not identified in the search, the following procedure is based on general best practices for the disposal of non-controlled, potentially hazardous pharmaceutical compounds in a laboratory setting. This guidance should be supplemented with a review of the specific SDS for the product in use and consultation with your institution's Environmental Health and Safety (EHS) department.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE as specified in the SDS. This typically includes:

    • Safety glasses or goggles

    • Lab coat

    • Gloves (inspect for integrity before use)

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Keep it separate from non-hazardous waste.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed container.

    • The container should be compatible with the chemical and approved for hazardous waste.

    • Label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

  • Storage:

    • Store the waste container in a designated, secure area away from incompatible materials.

    • The storage area should be well-ventilated.

  • Disposal:

    • Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Incineration at a permitted facility is a common and required method for treating hazardous pharmaceutical waste.

    • Do not dispose of this compound down the drain or in the regular trash unless explicitly authorized by the SDS and local regulations. Improper disposal can lead to contamination of water supplies.

Quantitative Data Summary

As no specific SDS for this compound was found, quantitative data regarding disposal parameters is not available. In a laboratory context, all unused or expired pure substances are typically managed as chemical waste, with disposal methods determined by their hazardous properties as outlined in the SDS and institutional protocols.

Data PointValueSource
EPA Hazardous Waste CodeTo be determined from the specific SDSManufacturer's SDS
Recommended Disposal MethodTo be determined from the specific SDSManufacturer's SDS

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.

start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) - Section 13 start->sds is_hazardous Is the waste classified as hazardous? sds->is_hazardous non_hazardous Follow Institutional Guidelines for Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous No collect_ppe Collect and Use Appropriate PPE is_hazardous->collect_ppe Yes end End: Waste Properly Disposed non_hazardous->end segregate Segregate from other waste streams collect_ppe->segregate containerize Place in a labeled, sealed, and approved hazardous waste container segregate->containerize store Store in a designated, secure area containerize->store dispose Arrange for disposal via Institutional EHS or licensed contractor store->dispose dispose->end

Caption: Decision workflow for this compound disposal.

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols involving this compound. Researchers should develop and follow detailed experimental protocols that include safety and waste disposal considerations from the outset.

Key Takeaways for Laboratory Personnel
  • Prioritize Safety: Always handle chemical waste with the appropriate personal protective equipment.

  • Consult the SDS: The Safety Data Sheet is the definitive guide for the safe handling and disposal of any chemical.

  • Follow Institutional Policies: Your institution's Environmental Health and Safety department provides the final word on disposal procedures and ensures compliance with local and federal regulations.

  • Avoid Improper Disposal: Never dispose of pharmaceutical waste down the drain or in the regular trash unless specifically instructed to do so by the SDS and your EHS department. This prevents environmental contamination and potential harm to public health.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propionylmaridomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the handling and disposal of Propionylmaridomycin, a macrolide antibiotic. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound presents specific health risks that necessitate the use of appropriate personal protective equipment. The following table summarizes the hazards associated with this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity (Oral), Category 4pictogramWarningH302: Harmful if swallowed
Carcinogenicity, Category 2pictogramWarningH351: Suspected of causing cancer

Mandatory Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following PPE is required at all times:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Body Protection Protective clothing (e.g., laboratory coat)
Eye/Face Protection Safety glasses with side-shields or goggles
Respiratory Protection Use a properly fitted, air-purifying or air-fed respirator if ventilation is inadequate or for spill cleanup.

II. Standard Operating Procedure for Handling this compound

The following step-by-step protocol must be followed for all procedures involving this compound.

A. Preparation and Weighing:

  • Work Area: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Decontamination: Before commencing work, decontaminate the work surface of the fume hood.

  • Personal Protective Equipment: Don all required PPE as specified in Section I.

  • Weighing:

    • Use a tared, sealed container for weighing.

    • Handle the container with care to avoid generating dust.

    • Clean the balance and surrounding area immediately after weighing.

B. Solution Preparation:

  • Solvent Addition: Add the solvent to the container with the weighed this compound slowly to avoid splashing.

  • Dissolving: Cap the container and mix gently by inversion or with a magnetic stirrer until the solid is completely dissolved. Avoid heating unless the specific protocol requires it.

C. Experimental Use:

  • Closed Systems: Whenever possible, conduct reactions and manipulations in a closed system to prevent the release of aerosols or vapors.

  • Transfers: Use appropriate tools (e.g., pipettes, syringes) for transferring solutions to minimize the risk of spills.

III. Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
In Case of Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
In Case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

Spill Response:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Personal Protective Equipment: Wear appropriate respiratory protection, gloves, and eye protection during cleanup.

IV. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a labeled, sealed, and puncture-resistant container.
Liquid Waste Collect in a labeled, sealed, and leak-proof container.
Contaminated PPE Dispose of as hazardous waste in a designated container.

All waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.

V. Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_area 1. Prepare Fume Hood don_ppe 2. Don PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve experiment 5. Conduct Experiment dissolve->experiment decontaminate 6. Decontaminate Work Area experiment->decontaminate spill Spill experiment->spill If Spill Occurs exposure Exposure experiment->exposure If Exposure Occurs dispose_waste 7. Dispose of Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propionylmaridomycin
Reactant of Route 2
Propionylmaridomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.